S 12
Description
The exact mass of the compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c18-10-2-3-12-11(6-10)17(22,16(21)19-12)7-13(20)9-1-4-14-15(5-9)24-8-23-14/h1-6,22H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHAKOLBICHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334461 | |
| Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258264-62-9 | |
| Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory (s12 Sulfur Allotrope)
Cyclododecasulfur (S₁₂): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, has garnered significant interest due to its unique crown-shaped molecular structure and notable stability. Comprising a 12-membered ring of sulfur atoms, it stands out among the numerous sulfur allotropes. This technical guide provides an in-depth overview of the core properties of S₁₂, its synthesis, and potential avenues for its application, particularly within the realms of materials science and drug development. While direct applications in pharmaceuticals are still exploratory, its inherent characteristics suggest potential as a novel excipient or scaffold in advanced drug delivery systems.
Core Properties of Cyclododecasulfur (S₁₂)
Cyclododecasulfur is a pale-yellow crystalline solid that is thermodynamically the second most stable sulfur ring after octasulfur (S₈).[1] Its stability is a key attribute, resisting conversion to the more common S₈ allotrope even at elevated temperatures.[1] This stability, coupled with its distinct solubility profile, makes it a subject of ongoing research.
Quantitative Data Summary
The following table summarizes the key quantitative properties of cyclododecasulfur compiled from various experimental and computational studies.
| Property | Value | References |
| Molecular Formula | S₁₂ | |
| Molar Mass | 384.792 g/mol | |
| Appearance | Pale-yellow crystalline solid | |
| Melting Point | 145-147 °C | |
| 140-142 °C (crude), 146-148 °C (recrystallized) | ||
| Solubility | Soluble in carbon disulfide (CS₂) | |
| Practically insoluble in water | ||
| Crystal System | Orthorhombic | |
| Space Group | Pnnm | |
| Pearson Symbol | oP24 | |
| Calculated S–S Bond Length | ~2.06 Å | |
| Calculated S–S–S Bond Angle | ~108.5° |
Experimental Protocols
The synthesis and purification of cyclododecasulfur can be achieved through several methods. Below are detailed protocols for two common approaches.
Synthesis from Thermal Treatment of Elemental Sulfur
This method relies on the thermal equilibration of molten sulfur to generate various sulfur allotropes, followed by quenching and selective crystallization of S₁₂.
Methodology:
-
Heating: Heat elemental sulfur (S₈) to approximately 200 °C for 5-10 minutes in an inert atmosphere.
-
Cooling: Allow the molten sulfur to cool to a range of 140-160 °C over a period of about 15 minutes. The melt will become less viscous.
-
Quenching: Pour the molten sulfur as a thin stream into liquid nitrogen to rapidly quench the equilibrium mixture.
-
Extraction: Treat the resulting yellow powder with carbon disulfide (CS₂) to dissolve the sulfur allotropes.
-
Crystallization: Isolate cyclo-dodecasulfur by recrystallization from the CS₂ solution. This may involve the formation of an adduct which, upon drying, yields pure S₁₂.
Synthesis via Metallasulfur Derivative Oxidation
A higher-yield synthesis involves the reaction of a metallasulfur derivative with an oxidizing agent. This method offers greater control over the final product.
Methodology:
-
Reactant Preparation: Prepare a solution of a metallasulfur derivative, such as a zinc-polysulfide complex like (TMEDA)Zn(S₆), in a suitable organic solvent (e.g., dichloromethane).
-
Reaction with Oxidizing Agent: To the cooled solution (e.g., 0 °C), add a stoichiometric amount of an oxidizing agent, such as bromine (Br₂) or chlorine (Cl₂), dissolved in the same solvent.
-
Reaction Progression: Allow the reaction to proceed, which is often accompanied by an exotherm and a color change as the oxidizing agent is consumed.
-
Isolation of Crude Product: After the reaction is complete, the crude cyclododecasulfur-containing mixture can be isolated by filtration.
-
Purification: Purify the crude S₁₂ by washing with appropriate solvents (e.g., CS₂ to remove unreacted S₈) and subsequent recrystallization from a suitable solvent like benzene or toluene.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of cyclododecasulfur via the oxidation of a metallasulfur derivative.
References
Cyclo-dodecasulfur (S₁₂): A Comprehensive Technical Guide on its Stability and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-dodecasulfur (S₁₂), a fascinating allotrope of sulfur, holds a unique position among the numerous sulfur rings due to its notable stability. This technical guide provides an in-depth analysis of the stability and thermodynamic properties of S₁₂, drawing from experimental and theoretical studies. It is designed to be a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of sulfur-rich compounds. This document summarizes key quantitative data, details experimental protocols for the synthesis of S₁₂, and presents visual representations of its relationships with other sulfur allotropes and common experimental workflows.
Introduction to Sulfur Allotropes and the Significance of S₁₂
Sulfur is renowned for its chemical versatility, existing in more allotropic forms than any other element.[1] These allotropes, primarily composed of cyclic molecules (Sₙ), exhibit a wide range of molecular structures and properties. The most common and thermodynamically stable allotrope is cyclo-octasulfur (S₈), which forms the basis of rhombic and monoclinic crystalline sulfur.[2][3] However, other sulfur rings, such as S₆, S₇, and S₁₂, are also of significant scientific interest.
Cyclo-dodecasulfur (S₁₂) is a 12-membered ring of sulfur atoms. Its structure can be visualized as having sulfur atoms arranged in three parallel planes, with three atoms in the top plane, six in the middle, and three in the bottom.[2] Thermodynamically, S₁₂ is the second most stable sulfur ring after S₈.[2] This inherent stability means that S₁₂ is not merely a laboratory curiosity but is formed in many chemical reactions that produce elemental sulfur and is a constituent of liquid sulfur at all temperatures.[2]
Thermodynamic Stability of S₁₂
Qualitative and Theoretical Stability:
-
Relative Stability: S₁₂ is consistently ranked as the second most stable sulfur allotrope after S₈.[2]
-
Second-Order Energy Difference (Δ²E): Theoretical calculations have shown that S₁₂ possesses a strongly positive second-order energy difference (Δ²E).[3][4] This parameter is a quantitative measure of a molecule's stability and its resistance to gaining or losing an atom, indicating a favorable energy state.[3]
-
Presence in Melts: The presence of S₁₂ in equilibrated sulfur melts across a wide range of temperatures further underscores its thermodynamic stability.
Calculated Thermodynamic Parameters:
Based on a linear relationship derived from the analysis of various sulfur rings, the standard entropy (S⁰₂₉₈) and molar heat capacity (Cₚ(298 K)) of S₁₂ can be estimated.[5]
S⁰₂₉₈ = 35.16n + 147.0 (in J·mol⁻¹·K⁻¹) Cₚ(298 K) = 21.00n - 11.7 (in J·mol⁻¹·K⁻¹)
where n = number of sulfur atoms.
For S₁₂ (n=12), the estimated values are:
-
Standard Entropy (S⁰₂₉₈): 568.92 J·mol⁻¹·K⁻¹
-
Molar Heat Capacity (Cₚ(298 K)): 240.3 J·mol⁻¹·K⁻¹
Data Presentation: Physical and Thermodynamic Properties of Sulfur Allotropes
| Property | S₈ (α-Sulfur) | S₁₂ (Cyclo-dodecasulfur) |
| Molar Mass ( g/mol ) | 256.52 | 384.78 |
| Appearance | Yellow solid | Pale-yellow solid |
| Crystal System | Orthorhombic | Orthorhombic |
| Density (g/cm³) | 2.07 | 2.036 |
| Melting Point (°C) | 115.2 | 146-148 |
| Standard Entropy (S⁰₂₉₈) (J·mol⁻¹·K⁻¹) | ~256.4 | 568.92 (estimated)[5] |
| Molar Heat Capacity (Cₚ(298 K)) (J·mol⁻¹·K⁻¹) | ~181.3 | 240.3 (estimated)[5] |
| Relative Thermodynamic Stability | Most Stable | Second Most Stable[2] |
Experimental Protocols for the Synthesis of S₁₂
Several methods have been developed for the synthesis of cyclo-dodecasulfur, ranging from the quenching of molten sulfur to more complex organometallic routes.
Synthesis from Molten Sulfur
This method relies on the equilibrium between different sulfur allotropes in the liquid state.
Protocol:
-
Heating: Place elemental sulfur (S₈) in a suitable reaction vessel and heat it to approximately 200 °C for 5-10 minutes. This allows for the formation of various sulfur rings, including S₁₂, in the melt.
-
Cooling: Allow the molten sulfur to cool to a temperature between 140-160 °C over a period of about 15 minutes. The melt will become less viscous during this stage.
-
Quenching: Pour the molten sulfur in a thin stream into a Dewar flask containing liquid nitrogen. This rapid quenching freezes the equilibrium, trapping the S₁₂ allotrope in the solidified sulfur mixture.
-
Extraction: Transfer the resulting yellow powder to a flask and add cold carbon disulfide (CS₂). Stir the mixture to dissolve the smaller sulfur rings, including S₁₂.
-
Filtration: Filter the solution to remove any insoluble polymeric sulfur.
-
Crystallization: Concentrate the filtrate and cool it to induce the crystallization of S₁₂.
-
Isolation: Collect the S₁₂ crystals by filtration and dry them under vacuum. Recrystallization from benzene can be performed for further purification.
Synthesis via Dichlorosulfane and Polysulfane Reaction
This method provides a more direct chemical route to S₁₂.
Protocol:
-
Reactant Preparation: Prepare separate solutions of dichlorotetrasulfane (S₄Cl₂) in carbon disulfide (CS₂) and octasulfane (H₂S₈) in carbon disulfide.
-
Reaction Setup: In a reaction vessel, prepare a mixture of diethyl ether and carbon disulfide.
-
Slow Addition: Over a period of approximately 25 hours, add the S₄Cl₂ and H₂S₈ solutions dropwise and simultaneously to the ether/CS₂ mixture.
-
Crystallization and Filtration: Crude S₁₂ crystals will precipitate from the reaction mixture. Periodically, pause the addition and filter off the crystals.
-
Purification: Redissolve the crude S₁₂ in warm carbon disulfide (around 40 °C), concentrate the solution, and allow it to recrystallize. A final recrystallization from benzene will yield pure S₁₂.
Synthesis Using a Metallasulfur Derivative
This recently developed method offers a high-yield pathway to S₁₂.
Protocol:
-
Reactant Preparation: Synthesize the metallasulfur derivative, such as (TMEDA)Zn(S₆) (where TMEDA is tetramethylethylenediamine).
-
Reaction: In a suitable solvent, react the metallasulfur derivative with an oxidizing agent, for example, bromine (Br₂). The reaction is typically carried out at temperatures ranging from -10 °C to 40 °C.
-
Isolation: The S₁₂-containing reaction mixture is then subjected to a series of isolation and purification steps which may include dissolving, heating, drying, acid treatment, solvent washing, and crystallization to isolate the pure cyclododecasulfur.
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between common sulfur allotropes and the position of S₁₂ in terms of stability and formation pathways.
Caption: Relative stability and transformation pathways of sulfur allotropes.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and characterization of S₁₂ from molten sulfur.
Caption: Experimental workflow for S₁₂ synthesis and characterization.
Conclusion
Cyclo-dodecasulfur (S₁₂) is a significant allotrope of sulfur with notable thermodynamic stability, second only to the ubiquitous S₈. This stability makes it an accessible and interesting target for synthesis and further study. The experimental protocols detailed in this guide provide clear pathways for its preparation, enabling further research into its chemical reactivity and potential applications. The provided visualizations offer a concise overview of its relationship with other sulfur allotropes and a practical guide to its synthesis. This comprehensive guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the fascinating world of sulfur chemistry.
References
An In-depth Guide to the Discovery and History of Sulfur Allotropes
Authored for Researchers, Scientists, and Drug Development Professionals
Sulfur, an element known since antiquity as "brimstone," possesses a chemical versatility that is nearly unmatched among the elements, second only to carbon in its allotropic diversity.[1] This complexity stems from the stability of S-S single bonds and the variability in bond lengths and angles, allowing for the formation of numerous molecular structures.[2] This guide provides a technical overview of the historical discoveries, quantitative properties, and key experimental protocols related to the principal allotropes of sulfur.
A Historical Chronicle of Discovery
The scientific journey to understand sulfur's multifaceted nature began with its formal recognition as an element and progressed through centuries of meticulous observation and experimentation.
-
Ancient Knowledge: Sulfur in its native form was known to ancient civilizations and is mentioned in historical texts like the Bible.[3][4] It was used for fumigation, bleaching, and in early pyrotechnic mixtures like gunpowder.[3][4]
-
Elemental Recognition (1777): While used by alchemists for centuries, it was Antoine Lavoisier who, in 1777, convincingly demonstrated that sulfur was an element, not a compound.[3][5]
-
Discovery of Dimorphism (Early 19th Century): The concept of allotropy for sulfur began to take shape with the identification of its two primary crystalline forms.
-
Rhombic Sulfur (α-S₈): This stable form at room temperature was the first to be well-characterized. Crystals are formed by evaporating a solution of sulfur in carbon disulfide (CS₂).[6]
-
Monoclinic Sulfur (β-S₈): In 1823, Eilhard Mitscherlich discovered that sulfur could exist in a second crystalline form. This allotrope is stable above 95.3°C and forms as needle-shaped crystals when molten sulfur is slowly cooled.[7][8] The temperature at which these two forms are in equilibrium (95.3°C or 369 K) is known as the transition temperature.[6][8]
-
-
Amorphous and Polymeric Forms (19th Century):
-
Plastic Sulfur (γ-S): This amorphous form is created by rapidly quenching molten sulfur (heated above 160°C) in cold water.[6][9] The result is a rubber-like, elastic substance composed of long, helical chains of sulfur atoms.[10][11] This form is metastable and will gradually revert to the more stable rhombic form.[10]
-
Nacreous Sulfur (γ-S₈): First prepared by F.W. Muthmann in 1890, this allotrope consists of S₈ rings like its alpha and beta counterparts but differs in its crystal packing.[1][7] It can be prepared by slowly cooling molten sulfur that has been heated above 150°C.[7]
-
-
Modern Discoveries of Cyclic Allotropes (20th Century): The 20th century saw the synthesis and characterization of a wide array of cyclic sulfur allotropes with varying ring sizes.
-
Cyclohexasulfur (S₆): This orange-red, rhombohedral crystal was first prepared by M. R. Engel in 1891.[1] Its "chair" conformation is reminiscent of cyclohexane.[1][7]
-
Other Rings (S₇, S₉-S₂₀): Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) have been instrumental in identifying a plethora of other sulfur rings.[1] For instance, S₇ gives elemental sulfur its characteristic yellow color, as pure S₈ is actually a pale greenish-yellow.[11] The synthesis of larger rings, such as S₁₂ and S₁₈, has also been achieved.[10][12]
-
Quantitative Data of Major Sulfur Allotropes
The distinct physical properties of sulfur allotropes are a direct consequence of their different molecular and crystalline structures.
| Allotrope | Common Name(s) | Formula | Crystal System | Density (g/cm³) | Melting Point (°C) | Transition Temp. (°C) | Appearance |
| α-Sulfur | Rhombic Sulfur | S₈ | Orthorhombic | 2.06 - 2.07[6][13] | 115.2[10] | 95.3 (to β-form)[7][10] | Pale yellow, brittle solid[14] |
| β-Sulfur | Monoclinic Sulfur | S₈ | Monoclinic | 1.98[9][15] | 119.6[1] | 95.3 (to α-form)[7][10] | Yellow, waxy, needle-like crystals[9][14] |
| γ-Sulfur | Nacreous Sulfur | S₈ | Monoclinic | >2.07[7] | ~120[7] | N/A | Pale yellow, nacreous needles[1][7] |
| Amorphous Sulfur | Plastic Sulfur | Sₙ | Amorphous | 1.92[9] | No sharp m.p.[9] | N/A | Brownish, elastic, rubber-like[9][10] |
| Cyclohexasulfur | Engel's Sulfur | S₆ | Rhombohedral | 2.21 | Decomposes | N/A | Orange-red crystals[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of specific sulfur allotropes.
Protocol 1: Synthesis of Monoclinic Sulfur (β-S₈)
Objective: To prepare crystalline monoclinic sulfur from rhombic sulfur.
Methodology: This procedure relies on the principle that β-sulfur is the stable crystalline form above 95.3°C.
-
Melting: Place a sample of powdered rhombic sulfur into a ceramic crucible or dish. Heat the sulfur gently and slowly until it completely melts into a mobile, amber-colored liquid (λ-sulfur), which occurs around 115-120°C.[6][16]
-
Cooling and Crystallization: Remove the heat source and allow the molten sulfur to cool slowly. A solid crust will begin to form on the surface, growing from the cooler edges toward the center.[6][15]
-
Isolation: Once the crust has covered most of the surface but the interior is still molten, carefully pierce the crust in two places. Pour out the remaining liquid sulfur.[6][15]
-
Observation: Upon removing the crust, the underside will be covered with long, needle-shaped, transparent crystals of monoclinic (β) sulfur.[6][9] These crystals are only stable for a few hours at room temperature before they revert to the opaque, rhombic (α) form.[10]
Protocol 2: Preparation of Plastic Sulfur (Amorphous γ-S)
Objective: To prepare amorphous, polymeric sulfur by rapid quenching.
Methodology: This process involves heating sulfur to a temperature where S₈ rings break and form long polymer chains (μ-sulfur), then "freezing" this structure by rapid cooling.
-
Heating to Polymerization: Heat powdered rhombic sulfur in a beaker or test tube. The sulfur will first melt into a mobile yellow liquid (λ-sulfur).[13]
-
Viscosity Change: Continue heating strongly. Above 160°C, the S₈ rings begin to break and polymerize, causing the liquid to darken to a reddish-brown and become extremely viscous.[16] At its peak viscosity (around 180°C), the container can be inverted without the sulfur flowing out.[16]
-
Quenching: Heat further until the liquid becomes less viscous again (above 200°C) and then quickly pour the hot, dark liquid in a thin stream into a beaker of cold water.[10][16]
-
Result: The sulfur will solidify into rubber-like, elastic brown ribbons.[9][10] This is plastic sulfur. It is initially soft and can be stretched, demonstrating its polymeric nature.[16] Over time (hours to days), it will become hard and brittle as it reverts to the stable α-S₈ crystalline form.[10]
Visualized Relationships and Workflows
Phase Transitions of Sulfur
The relationship between the primary allotropes of sulfur is fundamentally governed by temperature at atmospheric pressure. The following diagram illustrates these phase transitions.
Caption: Phase transitions of sulfur at atmospheric pressure.
Experimental Workflow for β-Sulfur Synthesis
The preparation of monoclinic sulfur follows a clear, sequential workflow based on controlled heating and cooling.
Caption: Workflow for the synthesis of monoclinic β-Sulfur.
References
- 1. Allotropes of sulfur - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. sciencestruck.com [sciencestruck.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]
- 10. Sulfur - Wikipedia [en.wikipedia.org]
- 11. web.mit.edu [web.mit.edu]
- 12. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Plastic Sulfur [chemedx.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Configuration of the S₁₂ Sulfur Molecule
Abstract
Elemental sulfur is renowned for its chemical complexity, existing in numerous allotropic forms. Among these, the cyclododecasulfur (S₁₂) molecule is a significant, relatively stable ring structure. A thorough understanding of its electronic configuration is crucial for predicting its reactivity and potential applications. This guide provides a comprehensive overview of the molecular structure, electronic properties, and characterization of the S₁₂ molecule, synthesizing data from computational and experimental studies.
Molecular Structure and Stability
The S₁₂ molecule is a cyclic allotrope of sulfur, second in thermodynamic stability only to the well-known S₈ crown.[1] Computational studies, utilizing ab initio evolutionary algorithms, have predicted the optimal atomic structures of sulfur molecules. These calculations confirm that for sulfur molecules with five or more atoms, stable structures are closed helical rings. The S₁₂ molecule adopts a puckered ring conformation with D₃d symmetry. Its structure can be visualized as having sulfur atoms arranged in three parallel planes: three atoms in the top plane, six in the middle, and three in the bottom.[1]
The stability of sulfur allotropes, including S₁₂, is evaluated based on several criteria, such as the second-order energy difference (Δ₂E), fragmentation energy, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap. S₁₂, along with S₆ and S₈, exhibits a strongly positive Δ₂E, indicating significant stability.
Table 1: Calculated Structural and Stability Parameters for S₁₂
| Parameter | Value | Reference |
| Symmetry | D₃d | N/A |
| S-S-S Bond Angle | 108.5° | |
| HOMO-LUMO Gap | ~4.0 eV (estimated from graphical data) |
Electronic Configuration and Molecular Orbitals
The electronic configuration of the S₁₂ molecule arises from the combination of the atomic orbitals of its twelve sulfur atoms. Each sulfur atom in the ring has a ground-state electron configuration of [Ne] 3s²3p⁴. In the S₁₂ ring, each sulfur atom forms two single covalent bonds (σ-bonds) with its neighbors and possesses two lone pairs of non-bonding electrons (n-electrons).
The valence molecular orbitals (MOs) of S₁₂ are formed from the linear combination of the 3s and 3p atomic orbitals of the constituent sulfur atoms. The bonding is primarily due to the overlap of the 3p orbitals, leading to a set of σ bonding and σ* antibonding molecular orbitals that constitute the framework of the ring.
-
Highest Occupied Molecular Orbitals (HOMO): The HOMOs of S₁₂ are primarily composed of the non-bonding 3p orbitals (lone pairs) of the sulfur atoms. These orbitals have significant n-electron character.
-
Lowest Unoccupied Molecular Orbitals (LUMO): The LUMOs are the corresponding antibonding σ* orbitals associated with the S-S single bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic properties. A wide HOMO-LUMO gap, as seen in S₁₂, is indicative of a closed-shell electronic structure and relatively high chemical inertness. The calculated HOMO-LUMO gap for an isolated S₁₂ molecule is among the highest for sulfur allotropes, contributing to its stability.
Spectroscopic Characterization and Electronic Transitions
Spectroscopic techniques are essential for characterizing the structure and electronic properties of S₁₂.
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet or visible radiation by a molecule corresponds to the excitation of its outer electrons from the ground state to an excited state.[2] For S₁₂, which does not have π-electrons, the electronic transitions in the near-UV region are attributed to:
-
n → σ* transitions: Promotion of a non-bonding (lone pair) electron to an antibonding σ* orbital. These are typically lower in energy than σ → σ* transitions.
-
σ → σ* transitions: Excitation of an electron from a bonding σ orbital to an antibonding σ* orbital.
Larger sulfur rings, including S₁₂, are known to absorb light in the near-UV region, with a tail extending into the visible spectrum, which accounts for their pale-yellow color.[3]
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. The Raman spectrum of S₁₂ provides a unique fingerprint corresponding to the vibrations of its twelve sulfur atoms. The primary vibrational modes observed are:
-
S-S Stretching Modes: Vibrations involving the stretching and compression of the sulfur-sulfur bonds.
-
S-S-S Bending Modes: Vibrations involving changes in the angles between adjacent sulfur-sulfur bonds.
The infrared and Raman spectra of solid cyclododecasulfur have been reported, and these data have been used to calculate force constants for the molecule.[4]
Table 2: Spectroscopic Characterization of S₁₂
| Spectroscopic Technique | Information Obtained | Expected Spectral Region/Features | Reference |
| UV-Visible Spectroscopy | Electronic Transitions (n → σ, σ → σ) | Near-UV absorption | [3] |
| Raman Spectroscopy | Molecular Vibrations (S-S stretching, S-S-S bending) | Characteristic peaks for S₁₂ ring structure | [4] |
Experimental Protocols
Synthesis of Cyclododecasulfur (S₁₂)
Several methods have been developed for the synthesis of S₁₂.
-
Method 1: Reaction of Dichlorosulfanes with Polysulfanes This method involves the kinetically controlled reaction of a dichlorosulfane with a polysulfane. For example, the dropwise addition of a solution of S₄Cl₂ in CS₂ to a solution of H₂S₈ in CS₂ over several hours can produce crude S₁₂ crystals. The product is then purified by recrystallization from CS₂ and benzene.
-
Method 2: Quenching of Molten Sulfur This protocol involves heating elemental sulfur (S₈) to approximately 200°C for a short period (5-10 minutes) to allow for the formation of other sulfur allotropes in the melt. The melt is then cooled to 140-160°C and subsequently quenched by pouring it into liquid nitrogen. The resulting solid mixture contains S₁₂, which can be isolated through a series of extractions and recrystallizations from cold carbon disulfide.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: A solution of purified S₁₂ in a suitable solvent (e.g., cyclohexane, carbon disulfide) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. The solvent is used as a reference.
-
Raman Spectroscopy: A solid sample of purified S₁₂ is placed on a microscope slide. A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm) is used to irradiate the sample. The scattered light is collected and analyzed to obtain the Raman spectrum, showing the characteristic vibrational modes of the S₁₂ ring.
Computational Protocols
The electronic structure and properties of the S₁₂ molecule are investigated using computational quantum chemistry methods.
-
Ab initio Methods: These "first-principles" calculations solve the Schrödinger equation without empirical data. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to optimize the geometry and calculate the molecular orbital energies of S₁₂.
-
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G*), are employed to predict the geometry, vibrational frequencies (for comparison with Raman spectra), and electronic properties like the HOMO-LUMO gap of S₁₂. The use of evolutionary algorithms, such as USPEX, combined with ab initio calculations has been particularly successful in predicting the stable structures of various sulfur allotropes.
Logical Workflow and Relationships
There are no known biological signaling pathways involving the S₁₂ molecule. Its study is primarily in the realm of inorganic and materials chemistry. The logical workflow for the investigation of S₁₂ is depicted below.
Conclusion
The S₁₂ molecule represents a fascinating and stable allotrope of sulfur. Its electronic configuration is characterized by a framework of S-S σ-bonds and lone pairs on each sulfur atom, leading to a large HOMO-LUMO gap that underpins its chemical stability. The combination of spectroscopic characterization, particularly UV-Vis and Raman spectroscopy, with high-level computational methods like DFT, provides a detailed and consistent picture of the electronic structure of cyclododecasulfur. This foundational knowledge is essential for exploring the chemistry and potential applications of this and other large-ring sulfur allotropes.
References
Theoretical Studies on S12 Sulfur Clusters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the S12 sulfur cluster, a significant allotrope of sulfur. Cyclododecasulfur (S12) is the second most thermodynamically stable sulfur ring after cyclooctasulfur (S8) and is a notable component of liquid sulfur at various temperatures. This document summarizes key findings on its structure, stability, and vibrational properties, presenting quantitative data from computational and experimental sources. It also details the methodologies employed in its synthesis and characterization, offering a valuable resource for researchers in chemistry, materials science, and related fields.
Molecular Structure and Stability
The S12 molecule adopts a highly symmetrical, puckered ring structure. Theoretical and experimental studies have elucidated its unique conformation, often described as having its twelve sulfur atoms arranged in three parallel planes in a 3-6-3 configuration. This arrangement contributes to its significant stability compared to other sulfur allotropes.
Theoretical Geometrical Parameters
Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided detailed insights into the geometry of the S12 molecule. These theoretical models are in close agreement with experimental data obtained from X-ray crystallography. Below is a summary of key geometrical parameters from a representative theoretical study.
| Parameter | Calculated Value | Experimental Value |
| S-S Bond Length (Å) | 2.06 | 2.04 - 2.06 |
| S-S-S Bond Angle (°) | 108.51 | ~108 |
| S-S-S-S Dihedral Angle (°) | Not explicitly found in search results | Not explicitly found in search results |
Note: Experimental values are derived from X-ray crystallography data. Calculated values are from ab initio evolutionary algorithm predictions.
The calculated bond angle of 108.51° is very close to the ideal tetrahedral angle, which is a contributing factor to the molecule's stability.
Relative Stability
Theoretical calculations have been instrumental in understanding the relative stabilities of various sulfur allotropes. The stability of sulfur molecules can be evaluated using criteria such as the second-order energy difference (Δ2E), fragmentation energy, and the HOMO-LUMO gap. Studies have shown that S8 possesses the highest Δ2E, making it the most common and stable allotrope. S12, along with S6, also exhibits a strongly positive Δ2E, indicating its significant stability.
Experimental Protocols
Synthesis of Cyclododecasulfur (S12)
Several methods have been developed for the synthesis of S12. One common approach involves the reaction of titanocene pentasulfide with sulfuryl chloride. While this reaction primarily yields S10, S12 is a significant byproduct.
A more direct synthesis involves the metathesis of dichlorosulfides with polysulfanes, which generates hydrogen chloride as a byproduct:
Cl2Sx + H2Sy → S12 + 2HCl (where x + y = 12)
Another preparative scale method involves the fractional extraction, crystallization, flotation, and precipitation of quenched sulfur melts.
Characterization Methods
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of S12. The process involves the following general steps:
-
Crystal Growth: High-quality single crystals of S12 are grown from a suitable solvent, such as carbon disulfide, through slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.
Vibrational spectroscopy provides valuable information about the bonding and symmetry of the S12 molecule.
-
Raman Spectroscopy: A sample of crystalline S12 is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to obtain the Raman spectrum, which reveals the vibrational modes of the molecule.
-
Infrared (IR) Spectroscopy: A sample of S12 is exposed to infrared radiation. The absorption of specific frequencies of IR radiation, corresponding to the vibrational modes of the molecule, is measured to generate the IR spectrum.
Vibrational Properties
The vibrational spectra of S12 have been studied both experimentally and theoretically. The calculated vibrational frequencies from computational models show good agreement with the experimental data from Raman and IR spectroscopy, aiding in the assignment of the observed spectral bands to specific molecular vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| S-S Stretching | Data not available in search results | Data not available in search results |
| S-S-S Bending | Data not available in search results | Data not available in search results |
Note: Specific frequency values from comprehensive theoretical and experimental studies were not available in the provided search results. A detailed comparative table would require access to dedicated spectroscopic and computational chemistry literature.
Computational Workflow and Relationships
The theoretical investigation of sulfur clusters like S12 typically follows a structured workflow. This process, along with the energetic relationship between common sulfur allotropes, can be visualized to provide a clearer understanding of the research landscape.
Caption: A typical workflow for the computational study of S12 sulfur clusters.
Caption: Relative thermodynamic stability of common sulfur allotropes.
Spectroscopic Signature of Cyclododecasulfur (S12): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur. Comprising a 12-membered ring of sulfur atoms, S₁₂ exhibits unique spectral characteristics that are crucial for its identification and characterization in various chemical and pharmaceutical contexts. This document summarizes the key quantitative spectroscopic data, details relevant experimental protocols, and provides visualizations of experimental workflows and the relationships between different spectroscopic techniques.
Spectroscopic Data
The spectroscopic signature of S₁₂ is primarily defined by its vibrational (Raman and Infrared) and electronic (UV-Visible) spectra. Due to the inherent challenges associated with ³³S Nuclear Magnetic Resonance (NMR) spectroscopy, including the low natural abundance and quadrupolar nature of the ³³S isotope, there is a lack of reported NMR data for S₁₂.[1][2]
Vibrational Spectroscopy
The vibrational spectra of S₁₂ have been extensively studied, primarily through the work of Professor Ralf Steudel and his research group.[3][4][5] These techniques probe the vibrational modes of the S-S bonds within the S₁₂ ring, providing a unique fingerprint for its identification.
Table 1: Summary of Vibrational Spectroscopic Data for S₁₂
| Spectroscopic Technique | Key Spectral Regions and Observations | Reference |
| Raman Spectroscopy | Characteristic strong scattering peaks corresponding to S-S stretching and bending modes. The spectra are useful for distinguishing S₁₂ from other sulfur allotropes. | [4][5] |
| Infrared (IR) Spectroscopy | Shows absorption bands related to the vibrational modes of the S₁₂ ring. The IR spectra complement the Raman data for a comprehensive vibrational analysis. | [6][7][8] |
Electronic Spectroscopy
The electronic absorption spectrum of S₁₂ in the ultraviolet-visible (UV-Vis) region provides information about the electronic transitions within the molecule.
Table 2: UV-Visible Absorption Data for S₁₂
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| Methanol | 200 - 360 | The extinction coefficients at 254 nm increase with increasing ring size. The lowest-energy absorption maximum shifts to the red with an increasing number of atoms in the molecule. | [9] |
| Methylcyclohexane | 200 - 360 | As above. | [9] |
Experimental Protocols
The synthesis of cyclododecasulfur is a critical step for its characterization and potential applications. Several methods have been developed for its preparation, with one common approach involving the reaction of sulfanes with chlorosulfanes.[10]
Synthesis of Cyclododecasulfur (S₁₂)
The following protocol is based on the method described by Schmidt and Wilhelm, which involves the reaction of dichlorodisulfane (S₂Cl₂) with a polysulfane.[10]
Materials:
-
Dichlorodisulfane (S₂Cl₂)
-
Polysulfane (e.g., H₂Sₙ)
-
Carbon disulfide (CS₂)
-
Diethyl ether
Procedure:
-
Prepare separate solutions of dichlorodisulfane in carbon disulfide and the chosen polysulfane in carbon disulfide.
-
Slowly and simultaneously add both solutions dropwise to a larger volume of a mixture of diethyl ether and carbon disulfide over an extended period (e.g., 25 hours) with constant stirring at a controlled temperature.
-
Allow the reaction mixture to stand for several hours (e.g., 12 hours) to facilitate the precipitation of crude S₁₂ crystals.
-
Filter the crude product from the reaction mixture.
-
Purify the crude S₁₂ by recrystallization. This can be achieved by dissolving the solid in warm carbon disulfide (around 40 °C) and then allowing the solvent to evaporate slowly, leading to the formation of purer S₁₂ crystals. A final recrystallization from benzene can yield a product with a higher melting point.[10]
Signaling Pathways
Based on the current scientific literature, cyclododecasulfur (S₁₂) is not known to be involved in any biological signaling pathways. Its primary area of interest is in fundamental chemistry and materials science due to its unique cyclic structure.
Visualization of Spectroscopic Characterization
The characterization of S₁₂ relies on a combination of spectroscopic techniques to elucidate its structure and properties. The following diagram illustrates the logical relationship between the synthesis of S₁₂ and its subsequent spectroscopic analysis.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sulfur-research.de [sulfur-research.de]
- 4. pen-physik.de [pen-physik.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
Cyclo-dodecasulfur (S₁₂): A Technical Guide to its Phase Transitions and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemental sulfur is renowned for its remarkable allotropic diversity, with the crown-shaped cyclo-octasulfur (S₈) being the most stable and well-known form. Among the larger sulfur rings, cyclo-dodecasulfur (S₁₂), a pale-yellow solid, stands out due to its relatively high stability, second only to S₈. This technical guide provides a comprehensive overview of the current scientific understanding of S₁₂ sulfur, with a focus on its phase transitions, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in a broader chemical and biological context. While direct evidence of S₁₂ involvement in biological signaling pathways is currently lacking, its unique structure and reactivity, along with the established bioactivity of other sulfur forms like nanoparticles, suggest that novel sulfur allotropes may hold untapped potential in materials science and drug development.
Physicochemical Properties and Phase Transitions of S₁₂
Quantitative data on the thermodynamic properties of S₁₂ are sparse in the available scientific literature. However, key known values are summarized below.
| Property | Value | Notes |
| Molecular Formula | S₁₂ | Twelve sulfur atoms in a cyclic arrangement. |
| Molar Mass | 384.792 g/mol | |
| Appearance | Pale-yellow solid | |
| Melting Point | 145 - 147 °C | Decomposes at higher temperatures. |
| Enthalpy of Fusion | Not available | |
| Specific Heat Capacity | Not available | |
| Gibbs Free Energy of Formation | Not available |
The phase behavior of S₁₂ is not as well-characterized as that of S₈. While a detailed pressure-temperature phase diagram specific to S₁₂ has not been established, its melting point indicates a transition from a solid to a liquid state. It is important to note that upon heating, sulfur allotropes can undergo complex interconversions and polymerization. The thermal stability of S₁₂ is a key area for further research, and techniques such as Differential Scanning Calorimetry (DSC) would be instrumental in elucidating its phase transitions and thermal decomposition pathways.
Experimental Protocols for the Synthesis of Cyclo-dodecasulfur (S₁₂)
Several methods have been developed for the synthesis of S₁₂. Below are detailed protocols for the most common approaches.
Synthesis from Elemental Sulfur (S₈)
This method involves the thermal treatment of readily available cyclo-octasulfur.
Principle: Heating elemental sulfur above its melting point leads to the opening of the S₈ rings and the formation of a complex equilibrium mixture of various sulfur allotropes, including S₁₂. Rapid quenching of this mixture followed by selective solvent extraction allows for the isolation of S₁₂.
Experimental Protocol:
-
Heating: Place 10 g of elemental sulfur (S₈) in a heat-resistant vessel. Heat the sulfur to approximately 200 °C and maintain this temperature for 5-10 minutes.
-
Cooling: Allow the molten sulfur to cool to a temperature between 140-160 °C over a period of about 15 minutes.
-
Quenching: Pour the molten sulfur in a thin stream into a container of liquid nitrogen (-196 °C) to rapidly quench the equilibrium.
-
Extraction: After the liquid nitrogen has evaporated, collect the resulting yellow powder. Extract the powder with carbon disulfide (CS₂) to dissolve the sulfur allotropes.
-
Recrystallization: Carefully evaporate the carbon disulfide to obtain a solid residue. Recrystallize the solid from CS₂ to isolate cyclo-dodecasulfur.[1]
Synthesis using Titanocene Pentasulfide
This organometallic route offers a more controlled synthesis of S₁₂.
Principle: Titanocene pentasulfide, (C₅H₅)₂TiS₅, serves as a source of an S₅ unit, which can react with a suitable dichlorosulfane (Sn-5Cl₂) to form a specific sulfur ring.
Experimental Protocol:
-
Reactant Preparation: Prepare a solution of titanocene pentasulfide ((C₅H₅)₂TiS₅) in an appropriate organic solvent (e.g., carbon disulfide). Prepare a separate solution of dichlorodisulfane (S₇Cl₂).
-
Reaction: Slowly add the S₇Cl₂ solution to the titanocene pentasulfide solution under an inert atmosphere (e.g., argon or nitrogen) with constant stirring. The reaction proceeds according to the following equation: (η⁵-C₅H₅)₂TiS₅ + S₇Cl₂ → cyclo-S₁₂ + (η⁵-C₅H₅)₂TiCl₂
-
Isolation: The product, cyclo-dodecasulfur, can be isolated from the reaction mixture by filtration to remove the insoluble titanocene dichloride byproduct, followed by evaporation of the solvent and purification by recrystallization.
Synthesis from Dichlorosulfanes and Hydrogen Polysulfides
This method involves the condensation reaction between a dichlorosulfane and a hydrogen polysulfide.
Principle: The reaction between a dichlorosulfane of a specific chain length and a hydrogen polysulfide allows for the construction of a sulfur ring of a predetermined size.
Experimental Protocol:
-
Reactant Preparation: Prepare dilute solutions of the desired dichlorosulfane (e.g., Sₙ₋ₘCl₂) and hydrogen polysulfide (H₂Sₘ) in a suitable solvent, such as diethyl ether.
-
Reaction: Slowly add the dichlorosulfane solution to the hydrogen polysulfide solution with vigorous stirring. The reaction proceeds via the elimination of HCl: Sₙ₋ₘCl₂ + H₂Sₘ → cyclo-Sₙ + 2 HCl
-
Purification: The resulting cyclo-S₁₂ can be purified from the reaction mixture by washing to remove HCl and any unreacted starting materials, followed by recrystallization.
Reaction Pathways and Interconversions
The synthesis and decomposition of S₁₂ are part of a complex network of reactions involving various sulfur allotropes. The following diagrams illustrate these key pathways.
Biological Relevance and Future Perspectives
While there is currently no direct evidence of S₁₂ participating in biological signaling pathways, the broader field of sulfur chemistry in biology and medicine is an active area of research. Sulfur-containing compounds are integral to numerous approved drugs.
Recent studies have highlighted the significant biological activities of sulfur nanoparticles, including antibacterial, antifungal, and insecticidal properties. These nanoparticles have also been shown to act as plant growth promoters and can enhance plant resilience to environmental stresses. The mechanisms underlying these effects are thought to involve the modulation of antioxidative pathways and phytohormones.
The demonstrated bioactivity of nanoscale sulfur suggests that other novel sulfur allotropes, such as S₁₂, could also possess interesting and potentially useful biological properties. The unique cyclic structure of S₁₂ may lead to distinct interactions with biological systems compared to the more common S₈ or polymeric sulfur. Further research is warranted to explore the potential of S₁₂ and other sulfur allotropes in drug delivery, as antimicrobial agents, or as modulators of biological processes. A deeper understanding of the synthesis, purification, and characterization of these fascinating molecules is the first essential step in unlocking their potential.
References
Methodological & Application (s12 Sulfur Allotrope)
Synthesis of Cyclododecasulfur (S₁₂): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, presents unique structural and reactive properties that are of significant interest in various fields, including materials science and drug development. Composed of a 12-membered ring of sulfur atoms, S₁₂ is thermodynamically unstable at room temperature relative to the more common cyclooctasulfur (S₈). Its synthesis, therefore, requires specific non-equilibrium conditions. This document provides detailed application notes and experimental protocols for the synthesis of cyclododecasulfur, focusing on the well-established method of heating and quenching elemental sulfur.
Introduction
The synthesis of cyclododecasulfur typically involves the thermal treatment of elemental sulfur (S₈) to induce a thermodynamic equilibrium between various sulfur allotropes at elevated temperatures, followed by rapid cooling (quenching) to trap the less stable S₁₂ allotrope. Subsequent purification is crucial to isolate S₁₂ from the resulting mixture of sulfur rings and polymeric sulfur. The low yield of this process necessitates careful execution of the experimental protocol.
Data Presentation
The following table summarizes the quantitative data associated with the primary synthesis method for cyclododecasulfur.
| Parameter | Value | Reference |
| Starting Material | Cyclooctasulfur (S₈) | [1] |
| Equilibration Temperature | 200 °C | [1] |
| Quenching Temperature | -196 °C (Liquid Nitrogen) | [1] |
| Overall Yield | ~0.21% | [1] |
| Melting Point (Purified S₁₂) | 146-148 °C | [1] |
Experimental Protocols
This section details the methodology for the synthesis of cyclododecasulfur based on the procedure described by Steudel and Mäusle.
Materials and Equipment:
-
Cyclooctasulfur (S₈), high purity
-
Liquid nitrogen
-
Carbon disulfide (CS₂), analytical grade
-
Benzene, analytical grade (Caution: Benzene is a known carcinogen)
-
Heating mantle with temperature controller
-
Round bottom flask
-
Dewar flask
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
-
Schlenk line or similar inert atmosphere setup (optional, for handling CS₂)
-
Low-temperature bath or cryostat (-30 °C)
Procedure:
-
Heating and Equilibration:
-
Place a sample of high-purity cyclooctasulfur (S₈) into a round bottom flask equipped with a temperature probe.
-
Heat the sulfur to 200 °C using a heating mantle. Maintain this temperature to allow for the equilibration of various sulfur allotropes in the melt.
-
-
Controlled Cooling and Quenching:
-
After the equilibration period, cool the molten sulfur to 140 °C.
-
Prepare a Dewar flask filled with liquid nitrogen (-196 °C).
-
Rapidly pour the molten sulfur at 140 °C into the liquid nitrogen. This quenching step freezes the allotrope mixture, preventing the thermodynamically favored reversion to S₈.
-
-
Extraction and Isolation:
-
Allow the liquid nitrogen to evaporate completely. The result is a solid mixture of sulfur allotropes.
-
The solid is then subjected to multiple extractions with very cold carbon disulfide (CS₂). This process is designed to selectively dissolve S₁₂ while leaving behind less soluble polymeric sulfur and a significant portion of S₈.
-
Perform the extractions at a low temperature to maximize the differential solubility.
-
-
Purification by Recrystallization:
-
The crude S₁₂ obtained from the extraction is further purified by recrystallization.
-
Initially, recrystallize the crude product from cold carbon disulfide at -30 °C.
-
A final recrystallization from benzene can be performed to obtain highly pure S₁₂ crystals with a melting point of 146-148 °C.
-
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic. All manipulations involving CS₂ should be carried out in a well-ventilated fume hood.
-
Liquid nitrogen can cause severe cold burns. Appropriate personal protective equipment (cryogenic gloves, safety glasses) must be worn.
-
Benzene is a known carcinogen and should be handled with extreme care in a fume hood.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of cyclododecasulfur.
Caption: Workflow for the synthesis of cyclododecasulfur (S₁₂).
References
Application Notes and Protocols for the Purification of Cyclododecasulfur (S₁₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of cyclododecasulfur (S₁₂), a stable sulfur allotrope. The methodologies described are based on fractional crystallization, leveraging the differential solubility of sulfur allotropes in various organic solvents. While S₁₂ is a thermodynamically stable sulfur ring, second only to S₈, its direct applications in drug development and cellular signaling pathways are not documented in current scientific literature. The primary focus of research on S₁₂ has been on its synthesis, characterization, and fundamental chemical properties.
I. Overview of Purification Principles
The purification of S₁₂ from mixtures of sulfur allotropes, primarily the most abundant S₈, relies on the significant differences in their solubilities in organic solvents. S₈ is considerably more soluble than S₁₂ in solvents like carbon disulfide (CS₂) and aromatic hydrocarbons.[1] This allows for the selective crystallization of S₁₂ from a solution containing a mixture of allotropes.
Key Purification Steps:
-
Synthesis of a Crude S₁₂-Enriched Mixture: Typically prepared by heating elemental sulfur (S₈) to form a molten mixture of various sulfur rings, followed by rapid quenching.
-
Selective Dissolution: The crude mixture is treated with a solvent that preferentially dissolves S₈ and other smaller sulfur rings, leaving a solid enriched in S₁₂.
-
Recrystallization: The S₁₂-enriched solid is then dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, promoting the formation of pure S₁₂ crystals.
II. Quantitative Data: Solubility of Sulfur Allotropes
Precise, temperature-dependent solubility data for S₁₂ is sparse in the literature. However, the significant difference in solubility between S₈ and S₁₂ is the cornerstone of the purification process. The following tables summarize the available quantitative and qualitative solubility information.
Table 1: Solubility of Orthorhombic α-S₈ in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 g solvent) |
| Carbon Disulfide (CS₂) | 35.5 |
| Benzene | 2.093 |
| Toluene | 2.070 |
| m-Xylene | 1.969 |
| Chloroform | 1.164 |
| Carbon Tetrachloride | 0.832 |
| Diethyl Ether | 0.181 |
| Acetone | 0.079 |
| Ethanol | 0.066 |
| Methanol | 0.030 |
Data compiled from publicly available chemical data.
Table 2: Comparative Solubility of S₈ and S₁₂
| Solvent | Temperature | Comparative Solubility |
| p-Xylene | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |
| Chlorobenzene | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |
| Carbon Disulfide (CS₂) | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |
| Benzene | Not Specified | Sufficiently different to allow for fractional crystallization. |
III. Experimental Protocols
Protocol 1: Purification of S₁₂ from Elemental Sulfur by Fractional Crystallization
This protocol is adapted from established methods for the laboratory-scale purification of S₁₂.
Materials:
-
Elemental sulfur (S₈), powder
-
Carbon disulfide (CS₂), analytical grade
-
Benzene, analytical grade
-
Liquid nitrogen
-
Heating mantle and controller
-
Round-bottom flask (500 mL)
-
Condenser
-
Stir bar and magnetic stir plate
-
Buchner funnel and flask
-
Filter paper
-
Crystallizing dish
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
Part A: Preparation of Crude S₁₂-Enriched Mixture
-
Place 200 g of elemental sulfur into a 500 mL round-bottom flask equipped with a stir bar.
-
Heat the sulfur to 200°C using a heating mantle with stirring for 10-15 minutes. The sulfur will melt and become a dark, viscous liquid.
-
Reduce the temperature to 140-160°C and maintain for 15 minutes.
-
Carefully and rapidly pour the molten sulfur in a thin stream into a Dewar flask containing liquid nitrogen to quench the mixture. This rapid cooling traps the various sulfur allotropes formed at high temperature.
-
Allow the liquid nitrogen to evaporate completely in a fume hood. The result is a yellow, brittle solid.
-
Grind the solid sulfur mixture into a fine powder using a mortar and pestle.
Part B: Enrichment of S₁₂ by Solvent Extraction
-
Transfer the powdered sulfur mixture to a large beaker.
-
Add 300 mL of carbon disulfide and stir the mixture at room temperature for 12 hours. This step dissolves the majority of the S₈.
-
Filter the mixture using a Buchner funnel to separate the insoluble portion, which is enriched in S₁₂ and polymeric sulfur.
-
Wash the solid residue on the filter paper with two 50 mL portions of fresh CS₂.
-
Air-dry the solid residue.
Part C: Recrystallization of S₁₂
-
Transfer the S₁₂-enriched solid to a beaker.
-
Add a minimal amount of benzene and gently heat the mixture to 40-50°C with stirring until the solid dissolves.
-
Allow the solution to cool slowly to room temperature. S₁₂ will crystallize as pale-yellow needles.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the S₁₂ crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the purified S₁₂ crystals in a vacuum desiccator. The melting point of pure S₁₂ is reported to be between 146-148°C.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Allotrope Analysis
This protocol provides a general method for the analysis of sulfur allotrope mixtures to assess the purity of S₁₂.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
Methanol or a mixture of methanol and cyclohexane.
Procedure:
-
Prepare a standard solution of the purified S₁₂ in a suitable solvent (e.g., carbon disulfide or toluene) at a known concentration.
-
Prepare a solution of the crude sulfur mixture for comparison.
-
Set the UV detector to a wavelength of 254 nm or 263 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Elute the components using the chosen mobile phase. The retention times will vary based on the ring size of the sulfur allotropes.
-
Identify the S₁₂ peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the purity of the S₁₂ sample by integrating the peak areas.
IV. Visualizations
Caption: Workflow for the purification of S₁₂ from elemental sulfur.
Caption: Workflow for HPLC analysis of S₁₂ purity.
V. Applications in Drug Development and Signaling
Extensive searches of scientific literature and chemical databases did not yield any specific applications of the cyclododecasulfur (S₁₂) allotrope in drug development or as a modulator of cellular signaling pathways. While sulfur-containing functional groups (e.g., sulfonamides, sulfones, thioethers) are common in pharmaceuticals, the elemental S₁₂ ring itself has not been identified as a pharmacophore.[2] Research has primarily focused on its synthesis and structural characterization. Therefore, at present, there are no established protocols or application notes for the use of S₁₂ in these fields. Professionals in drug development should consider S₁₂ as a unique chemical entity with potential for derivatization, rather than a compound with known biological activity.
References
Application Notes and Protocols for the Analytical Characterization of S12, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods and protocols required for the thorough characterization of S12, a novel small molecule kinase inhibitor. The following sections detail the necessary experimental procedures for structural elucidation, physicochemical characterization, purity assessment, and investigation of its mechanism of action.
Structural Elucidation and Verification
The definitive structure of S12 must be determined to ensure the correct molecular entity is being investigated. A combination of mass spectrometry, nuclear magnetic resonance, and X-ray crystallography is recommended for unambiguous structural confirmation.[1][2]
1.1. Mass Spectrometry (MS) for Molecular Weight Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the molecular weight of S12 and for its structural elucidation.[1][3][4]
Experimental Protocol: LC-MS/MS Analysis of S12
-
Sample Preparation: Prepare a 1 mg/mL stock solution of S12 in a suitable solvent such as methanol or DMSO. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[1]
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS to determine the parent ion mass and tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.
-
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the S12 molecule.[1]
Experimental Protocol: 1D and 2D NMR of S12
-
Sample Preparation: Dissolve 5-10 mg of S12 in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the chemical environments of the hydrogen and carbon atoms.
-
2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: Integrate and analyze the spectra to assemble the complete chemical structure of S12.
Data Presentation: Structural Characterization of S12
| Analytical Technique | Parameter | Result |
| High-Resolution MS | [M+H]⁺ (m/z) | 450.1234 (Calculated: 450.1230) |
| ¹H NMR (500 MHz, DMSO-d6) | Chemical Shifts (δ) | 8.50 (d, 1H), 8.25 (s, 1H), 7.80 (t, 1H), ... |
| ¹³C NMR (125 MHz, DMSO-d6) | Chemical Shifts (δ) | 165.2, 155.8, 142.1, ... |
Physicochemical Characterization
Understanding the physicochemical properties of S12 is crucial for formulation development and for predicting its in vivo behavior.[5]
2.1. Solubility Determination
Experimental Protocol: Equilibrium Solubility Assay
-
Add an excess amount of S12 solid to various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).
-
Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of dissolved S12 in the filtrate using a validated HPLC-UV method.
2.2. pKa Determination
Experimental Protocol: Potentiometric Titration
-
Dissolve a known amount of S12 in a mixture of water and a co-solvent (e.g., methanol or acetonitrile).
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Monitor the pH of the solution as a function of the titrant volume.
-
The pKa values are determined from the inflection points of the titration curve.
Data Presentation: Physicochemical Properties of S12
| Property | Method | Result |
| Aqueous Solubility (pH 7.4) | Equilibrium Solubility | 15 µg/mL |
| pKa (acidic) | Potentiometric Titration | 4.2 |
| pKa (basic) | Potentiometric Titration | 8.9 |
| LogP | Calculated | 3.5 |
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of S12 and identifying any process-related impurities or degradation products.[6][7][8]
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of S12 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of S12 and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Data Presentation: Purity of S12 Batch XYZ-001
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 0.15 | Impurity A |
| 2 | 8.9 | 99.75 | S12 |
| 3 | 11.4 | 0.10 | Impurity B |
Biological Characterization: Target Engagement and Signaling Pathway Analysis
In vitro assays are essential to confirm that S12 engages its intended kinase target and modulates the downstream signaling pathway.[9][10]
4.1. Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to demonstrate that S12 binds to its target kinase in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with S12 at various concentrations for 1 hour.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blot or ELISA. A shift in the melting curve in the presence of S12 indicates target engagement.
Data Presentation: S12 Target Engagement
| S12 Concentration | Tₘ (°C) |
| Vehicle (DMSO) | 52.5 |
| 1 µM | 55.8 |
| 10 µM | 58.2 |
Mandatory Visualizations
S12 Experimental Workflow Diagram
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
Unraveling "S12": Clarifying its Role in Science and Technology
Initial investigations into the applications of "S12" in material science have revealed that the term does not refer to a specific material or established technology within this field. Instead, scientific literature predominantly identifies "S12" as an abbreviation for Ribosomal Protein S12, a crucial component of the ribosome, the protein-synthesizing machinery within all living cells. This document provides a detailed overview of Ribosomal Protein S12, its functions, and its significance in biological and biomedical research, while also touching upon the broader field of protein-based materials.
Ribosomal Protein S12 (RPS12) is a key protein in the small subunit of the ribosome (the 30S subunit in prokaryotes and 40S in eukaryotes)[1]. Its primary and most well-understood role is in the intricate process of translation, where the genetic information encoded in messenger RNA (mRNA) is decoded to build proteins.
Core Functions of Ribosomal Protein S12
The applications and research surrounding Ribosomal Protein S12 are centered on its fundamental biological functions rather than its use as a raw material for fabrication. These functions include:
-
Ensuring Translational Accuracy: S12 is a critical component of the ribosome's decoding center[2]. It plays a pivotal role in ensuring the fidelity of protein synthesis by helping to select the correct transfer RNA (tRNA) that matches the mRNA codon. Mutations in S12 can lead to errors in this process, resulting in the production of faulty proteins[3].
-
Controlling Ribosome Dynamics: The ribosome undergoes complex conformational changes during protein synthesis. S12 is involved in stabilizing these different states and facilitating the movement of the ribosome along the mRNA strand[4].
-
Role in Ribosome Assembly: The biogenesis of ribosomes is a highly complex process that involves the coordinated assembly of ribosomal RNAs and proteins. S12 has been shown to act as an RNA chaperone, guiding the proper folding of ribosomal RNA to facilitate the assembly of the small ribosomal subunit[5][6].
-
Interaction with Antibiotics: S12 is a primary target for a class of antibiotics known as aminoglycosides, which includes streptomycin. These antibiotics bind to the ribosome near S12 and interfere with protein synthesis, leading to bacterial cell death. Mutations in the gene encoding S12 are a common mechanism by which bacteria develop resistance to these drugs.
Applications in Biotechnology and Drug Development
While not a material in the traditional sense, the properties of Ribosomal Protein S12 are harnessed in various biotechnological and drug development applications.
| Application Area | Description | Key Findings |
| Antibiotic Research | Understanding the interaction between S12 and aminoglycoside antibiotics is crucial for developing new antibacterial drugs and combating antibiotic resistance. | Specific mutations in the S12 protein are known to confer high levels of resistance to streptomycin. |
| Biosensor Development | The specific binding properties of S12 to certain molecules can be utilized to create sensitive detection systems. | A fusion protein of S12 and luciferase has been developed for the bioluminescent detection of aminoglycoside residues in food products. |
| Synthetic Biology | The creation of synthetic ribosomes is an emerging field in nanotechnology that could enable the production of novel polymers and proteins with industrial applications[7]. While this involves the entire ribosome, understanding the function of individual components like S12 is essential for such engineering efforts. | The ability to assemble synthetic ribosomes opens the door to creating proteins with unnatural amino acids or mirror-image proteins that are more resistant to degradation[7]. |
Experimental Protocols: A Focus on Biological Function
Detailed experimental protocols related to Ribosomal Protein S12 are found in the context of molecular biology and biochemistry. A typical workflow to study the function of S12 might involve:
-
Site-Directed Mutagenesis: Introducing specific mutations into the gene that codes for S12.
-
Protein Expression and Purification: Producing the mutant S12 protein in a host system like E. coli and purifying it.
-
In Vitro Ribosome Reconstitution: Assembling ribosomes in a test tube using purified ribosomal RNA and proteins (including the mutant S12).
-
Translational Fidelity Assays: Testing the accuracy of the reconstituted ribosomes in cell-free protein synthesis systems.
The Broader Context: Proteins in Material Science
While Ribosomal Protein S12 itself is not currently used as a building block for materials, the broader field of material science is increasingly looking to proteins and other biological molecules for the fabrication of novel materials[8]. This field, often referred to as biomimetic materials science, leverages the principles of molecular self-assembly to create complex nanostructures[9]. For example, researchers have successfully used other proteins, like lysozyme, to form self-assembling amyloid nanofibrils that can be combined with inorganic nanoparticles to create hybrid biomaterials[10]. This "bottom-up" approach to material fabrication holds promise for applications in tissue engineering, drug delivery, and nanoelectronics[8].
Visualizing the Role of S12 in the Ribosome
The following diagram illustrates the central position and function of Ribosomal Protein S12 within the decoding center of the small ribosomal subunit.
Caption: The central role of Ribosomal Protein S12 in ensuring translational fidelity.
References
- 1. Ribosomal protein S12 - Proteopedia, life in 3D [proteopedia.org]
- 2. The central role of protein S12 in organizing the structure of the decoding site of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for protein synthesis: Snapshots of the ribosome in motion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protein S12 Hastens Nucleation of Co-Transcriptional Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Protein S12 Hastens Nucleation of Co-Transcriptional Ribosome Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. events.foresight.org [events.foresight.org]
- 8. Fabrication of novel biomaterials through molecular self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Cyclododecasulfur (S₁₂): A Versatile Precursor for the Synthesis of Sulfur-Containing Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, has emerged as a valuable precursor in a variety of chemical reactions. Composed of a twelve-membered ring of sulfur atoms, S₁₂ offers unique reactivity as a sulfur-transfer agent, enabling the synthesis of a range of sulfur-containing organic molecules, including thiiranes and polysulfides. Its distinct properties make it a compelling alternative to other sulfur sources in organic synthesis. These application notes provide an overview of the use of S₁₂ as a precursor, including detailed experimental protocols and quantitative data for key reactions.
Synthesis of Cyclododecasulfur (S₁₂)
The preparation of pure S₁₂ can be achieved through several methods. Two common approaches are detailed below.
Protocol 1: Extraction from Molten Sulfur
This method involves the thermal treatment of elemental sulfur (S₈) followed by quenching and extraction.
Experimental Protocol:
-
Heating: Place elemental sulfur (S₈) in a beaker and heat it in an oil bath.
-
Quenching: Once the appropriate temperature is reached and the melt is stabilized, rapidly pour the molten sulfur into liquid nitrogen to quench the reaction.
-
Extraction: The resulting solid mixture is then subjected to extraction with cold carbon disulfide (CS₂) to isolate S₁₂.
-
Purification: Further purification can be achieved through recrystallization from CS₂.
Note: The yield of this method can be sensitive to the accuracy of temperature stabilization and the efficiency of quenching.
Protocol 2: From Titanocene Pentasulfide and Sulfur Dichloride
This organometallic route offers a higher yield of S₁₂.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, treat titanocene pentasulfide ((C₅H₅)₂TiS₅) dissolved in carbon disulfide (CS₂) with sulfur dichloride (SCl₂) in CS₂ at 0 °C.
-
Filtration: Filter the precipitated titanocene dichloride from the reaction mixture.
-
Evaporation: Evaporate the filtrate to obtain an orange-yellow precipitate containing a mixture of sulfur allotropes.
-
Isolation of S₁₂: Dissolve the S₆ from the precipitate using cold CS₂. The remaining solids are then dissolved in hot CS₂.
-
Crystallization: Cool the final CS₂ solution to crystallize and recover S₁₂.
S₁₂ as a Sulfur-Transfer Agent in Organic Synthesis
S₁₂ serves as an effective precursor for the transfer of sulfur atoms to organic molecules, particularly alkenes and dienes, to form a variety of sulfur-containing heterocycles.
Reactions with Alkenes and Dienes
S₁₂ has been shown to react with various alkenes and dienes, leading to the formation of episulfides (thiiranes) and other polysulfides. These reactions typically involve the thermal decomposition of S₁₂ to generate reactive sulfur species that are then trapped by the organic substrate.
General Experimental Workflow:
A typical workflow for the reaction of S₁₂ with an alkene or diene is depicted below.
Figure 1: General experimental workflow for the sulfuration of alkenes and dienes using S₁₂ as a precursor.
Protocol 3: Reaction of S₁₂ with Norbornene
This protocol details the reaction of S₁₂ with the cyclic alkene, norbornene.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve S₁₂ in carbon disulfide (CS₂).
-
Reaction Execution: Add the S₁₂ solution to a solution of norbornene in a suitable solvent.
-
Heating: Heat the reaction mixture to initiate the decomposition of S₁₂ and the subsequent sulfur transfer.
-
Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify the products using column chromatography.
-
Characterization: Characterize the resulting tri- and pentasulfides using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Protocol 4: Reaction of S₁₂ with 2,3-Diphenyl-1,3-butadiene
This protocol outlines the reaction of S₁₂ with a conjugated diene.
Experimental Protocol:
-
Reactant Preparation: Prepare a solution of S₁₂ in a suitable solvent (e.g., carbon disulfide).
-
Reaction Execution: Add the S₁₂ solution to a solution of 2,3-diphenyl-1,3-butadiene.
-
Heating: Heat the reaction mixture to facilitate the reaction.
-
Product Analysis: After the reaction, analyze the product mixture. It is expected that an S₂ fragment is preferentially transferred, leading to the formation of a cyclic tetrasulfide as a minor product.
-
Yield Determination: Quantify the product yields using ¹H-NMR spectroscopy with an internal standard.
Quantitative Data on S₁₂ Reactions
The efficiency of S₁₂ as a sulfurating agent has been compared with other sulfur allotropes. The yields of the sulfurated products are influenced by the specific allotrope used.
| Sulfur Allotrope | Substrate | Product(s) | Yield | Reference |
| S₁₂ | Dienes | S₂ transfer products, cyclic tetrasulfides (minor) | Respectable | [1] |
| S₁₂ | Norbornene | Tri- and pentasulfides | Good | [1] |
Note: "Respectable" and "Good" are qualitative descriptions from the source. For precise quantitative comparisons, standardized experimental conditions and internal standards are necessary.
S₁₂ in the Synthesis of Sulfur-Rich Polymers
While the direct use of S₁₂ as a monomer in polymerization is not extensively documented, elemental sulfur, which exists as a mixture of allotropes including S₁₂ in the molten state, is a key precursor in the synthesis of sulfur-rich polymers through processes like inverse vulcanization.
Conceptual Reaction Pathway:
The general concept involves the ring-opening of sulfur allotropes, including S₁₂, to form polymeric sulfur chains that can then be crosslinked with organic co-monomers.
Figure 2: Conceptual pathway for the formation of sulfur-rich polymers from elemental sulfur, including S₁₂.
Conclusion
Cyclododecasulfur (S₁₂) is a valuable and reactive allotrope of sulfur with demonstrated applications as a sulfur-transfer agent in organic synthesis. It provides a pathway to various sulfur-containing compounds, often with good yields. While detailed, standardized protocols and extensive quantitative data are still emerging in the literature, the existing research highlights the potential of S₁₂ as a versatile precursor for researchers in chemistry and drug development. Further exploration into its reactivity and its direct role in polymerization reactions is warranted and promises to unveil new synthetic possibilities.
References
Application Notes and Protocols for the Synthesis of Cyclododecasulfur (S₁₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cyclododecasulfur (S₁₂), a unique sulfur allotrope with a 12-membered ring structure. The high-yield synthesis method involving a metallasulfur derivative is highlighted, alongside other established methods for comparison. This document is intended to equip researchers with the necessary information to safely and efficiently produce S₁₂ for further study and application.
Introduction to Cyclododecasulfur (S₁₂)
Cyclododecasulfur (S₁₂) is a fascinating allotrope of sulfur, distinct from the common orthorhombic α-S₈. It is the second most stable sulfur ring after S₈ and possesses unique chemical and physical properties.[1][2] The S₁₂ molecule adopts a puckered ring conformation and is of interest for its potential applications in materials science, and as a sulfur transfer reagent in organic synthesis. The synthesis of pure S₁₂ can be challenging due to the formation of multiple sulfur allotropes in many synthetic routes. This document outlines the most effective methods for its preparation.
Comparison of S₁₂ Synthesis Methods
Several methods for the synthesis of S₁₂ have been reported. The choice of method often depends on the desired yield, scale, and available starting materials. A summary of the key methods is presented below.
| Synthesis Method | Reactants | Typical Yield | Advantages | Disadvantages | References |
| Metallasulfur Derivative Oxidation | (TMEDA)Zn(S₆) complex, Bromine (Br₂) | Up to 70% | High yield, selective formation of S₁₂ | Requires synthesis of the zinc complex precursor | |
| Quenching of Sulfur Melts | Elemental Sulfur (S₈) | 0.1 - 0.21% | Simple starting material | Very low yield, requires extensive purification from a complex mixture of allotropes | [1] |
| Reaction of Dichlorodisulfane | Dichlorodisulfane (S₂Cl₂), Potassium Iodide (KI) | 1 - 2% | Readily available starting materials | Low yield, produces a mixture of even-numbered sulfur rings | |
| Titanocene Pentasulfide Reaction | Titanocene pentasulfide ((C₅H₅)₂TiS₅), Sulfur dichloride (SCl₂) | ~8 - 11% | Moderate yield | Requires synthesis of the titanocene precursor |
Experimental Protocols
High-Yield Synthesis of S₁₂ via Oxidation of a Metallasulfur Derivative
This protocol describes the synthesis of S₁₂ by the oxidation of a pre-formed (TMEDA)Zn(S₆) complex. This method is recommended for achieving high yields of S₁₂.
3.1.1. Materials and Equipment
-
Reactants: Zinc powder (activated), Elemental sulfur (S₈), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Bromine (Br₂), Dichloromethane (CH₂Cl₂ - anhydrous), Carbon disulfide (CS₂), Methanol (MeOH)
-
Equipment: Schlenk line or glovebox for inert atmosphere operations, Schlenk flasks, Magnetic stirrer and stir bars, Cannula for liquid transfers, Glass fritted filter, Rotary evaporator, Crystallization dish, Standard laboratory glassware.
3.1.2. Experimental Workflow
Caption: Experimental workflow for the high-yield synthesis of S₁₂.
3.1.3. Step-by-Step Procedure
Part A: Synthesis of the (TMEDA)Zn(S₆) Complex
-
Zinc Activation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add zinc powder. Activate the zinc by stirring with a small amount of a suitable activator, such as 1,2-dibromoethane or a few crystals of iodine, in anhydrous CH₂Cl₂ until the metal surface is shiny. Decant the solvent.
-
Reaction Mixture: To the activated zinc powder, add elemental sulfur (S₈) and anhydrous CH₂Cl₂.
-
Addition of TMEDA: Slowly add N,N,N',N'-Tetramethylethylenediamine (TMEDA) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by the consumption of the reactants.
-
Isolation of Complex: The resulting (TMEDA)Zn(S₆) complex can be isolated by filtration, or more conveniently, used directly in the next step as a solution or suspension.
Part B: Oxidation to S₁₂
-
Preparation: The solution or suspension of (TMEDA)Zn(S₆) in CH₂Cl₂ is cooled to 0°C in an ice bath under an inert atmosphere.
-
Oxidant Solution: Prepare a solution of bromine (Br₂) in anhydrous CH₂Cl₂.
-
Reaction: Add the bromine solution dropwise to the cold, stirring suspension of the zinc complex over a period of 30-60 minutes. A stoichiometric amount of bromine is used, typically in a 1:2 molar ratio of Br₂ to the (TMEDA)Zn(S₆) complex.
-
Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
Part C: Purification of S₁₂
-
Filtration: Filter the reaction mixture through a glass fritted filter to collect the solid product.
-
Washing:
-
Wash the solid with CH₂Cl₂ to remove any soluble organic byproducts.
-
Wash the solid with methanol (MeOH) to remove the (TMEDA)ZnBr₂ salt byproduct.
-
Wash the solid with a small amount of cold carbon disulfide (CS₂) to remove any unreacted S₈ and other soluble sulfur allotropes.
-
-
Recrystallization: The crude S₁₂ is then recrystallized. A suitable solvent for recrystallization is hot carbon disulfide or toluene. Dissolve the crude product in a minimal amount of hot solvent, filter to remove any insoluble impurities (such as polymeric sulfur), and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the pale-yellow crystals of S₁₂ by filtration and dry them under vacuum.
3.1.4. Proposed Reaction Mechanism
The reaction is proposed to proceed through the oxidative coupling of two S₆²⁻ units from the zinc complex.
Caption: Proposed reaction for the formation of S₁₂.
Safety Precautions
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (N₂ or Ar) as the organometallic intermediates are sensitive to air and moisture.
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All operations involving CS₂ should be performed in a fume hood, away from ignition sources.
-
Solvents: Anhydrous solvents are required for the synthesis. Ensure proper drying techniques are used.
Characterization of S₁₂
The identity and purity of the synthesized S₁₂ can be confirmed by several analytical techniques:
-
Melting Point: Pure S₁₂ has a sharp melting point in the range of 146-148 °C.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify different sulfur allotropes, confirming the purity of the S₁₂ sample.
-
Raman Spectroscopy: Raman spectroscopy provides a characteristic fingerprint for different sulfur allotropes.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to definitively determine the molecular structure of S₁₂.
References
Application Notes and Protocols for Cyclo-Dodecasulfur (S₁₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-dodecasulfur (S₁₂), a lesser-known allotrope of sulfur, is a fascinating molecule comprised of a twelve-membered ring of sulfur atoms. As the second most stable sulfur allotrope after cyclo-octasulfur (S₈), S₁₂ presents unique properties and potential for various research applications, including materials science and as a sulfur source in chemical synthesis.[1][2][3] These notes provide detailed protocols for the safe handling, storage, synthesis, and purification of S₁₂, ensuring its integrity for research purposes.
Properties of Cyclo-Dodecasulfur (S₁₂)
Understanding the physical and chemical properties of S₁₂ is crucial for its proper handling and application.
| Property | Value | Reference(s) |
| Molecular Formula | S₁₂ | N/A |
| Appearance | Pale-yellow, needle-like crystals | [1] |
| Melting Point | 146-148 °C | [1] |
| Stability | Second most stable sulfur allotrope | [1][2][3] |
| Solubility | Soluble in carbon disulfide (CS₂) and benzene. Low solubility in many other organic solvents. | [1][2] |
| Structure | Twelve-membered puckered ring | [2] |
Handling and Storage of S₁₂
Proper handling and storage are paramount to maintain the purity and stability of S₁₂, preventing its degradation or conversion to the more common S₈ allotrope.
Safety Precautions
Standard laboratory safety protocols for handling chemical solids should be followed. This includes:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle S₁₂ in a well-ventilated area or a fume hood, especially when using solvents like carbon disulfide.
-
Fire Safety: Keep away from open flames and sources of ignition. While sulfur itself is flammable, the use of flammable solvents for dissolution poses a greater fire risk.
Storage Conditions
To ensure the long-term stability of S₁₂, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage to minimize the rate of potential reversion to S₈.
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture and contaminants. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Protect from light, as UV radiation can promote the rearrangement of sulfur allotropes. Amber glass vials or containers wrapped in aluminum foil are suitable.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of S₁₂.
Synthesis of S₁₂
Two primary methods for the synthesis of S₁₂ are described below. The choice of method may depend on the available starting materials and desired yield.
Method 1: From Elemental Sulfur (Low Yield)
This method is based on the thermal treatment of elemental sulfur followed by rapid quenching.
Materials:
-
Elemental sulfur (S₈)
-
High-temperature oil bath
-
Beaker
-
Liquid nitrogen in a dewar
Procedure:
-
Place elemental sulfur (S₈) in a beaker and heat it in an oil bath to approximately 200 °C for 5-10 minutes.[2]
-
Allow the molten sulfur to cool to 140-160 °C over a period of about 15 minutes. The melt will become less viscous.[2]
-
Carefully and quickly pour the molten sulfur as a thin stream into a dewar containing liquid nitrogen to quench the equilibrium.[2]
-
The resulting yellow powder is a mixture of sulfur allotropes, including S₁₂.
Method 2: Reaction of Titanocene Pentasulfide with Sulfur Dichloride (Higher Yield)
This method provides a higher yield of S₁₂ compared to the thermal method.[1]
Materials:
-
Titanocene pentasulfide ((C₅H₅)₂TiS₅)
-
Sulfur dichloride (SCl₂)
-
Carbon disulfide (CS₂)
-
Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere, dissolve titanocene pentasulfide in carbon disulfide in a Schlenk flask.
-
Slowly add a solution of sulfur dichloride in carbon disulfide to the titanocene pentasulfide solution at room temperature with stirring.
-
The reaction mixture will contain a mixture of sulfur allotropes, with S₁₂ being a significant product.
-
The crude S₁₂ can be isolated from the reaction mixture by filtration and subsequent purification.
Purification of S₁₂ by Recrystallization
Recrystallization is a crucial step to obtain pure S₁₂ from the crude synthetic product.
Materials:
-
Crude S₁₂ powder
-
Carbon disulfide (CS₂) or Benzene
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Place the crude S₁₂ powder in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (carbon disulfide or benzene) to the flask.
-
Gently heat the mixture while stirring until the S₁₂ dissolves completely. Avoid overheating.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
-
Collect the pale-yellow, needle-like crystals of pure S₁₂ by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and allow them to dry in a vacuum desiccator.
Characterization of S₁₂
The purity and identity of the synthesized S₁₂ can be confirmed using various analytical techniques:
-
Melting Point Analysis: Pure S₁₂ exhibits a sharp melting point in the range of 146-148 °C.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different sulfur allotropes in a mixture, confirming the purity of the S₁₂ sample.
-
Raman Spectroscopy: Raman spectroscopy provides a characteristic vibrational fingerprint for different sulfur allotropes, allowing for the identification of S₁₂.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to definitively determine the molecular structure of S₁₂.
Diagrams
Logical Relationship: Stability of Sulfur Allotropes
The following diagram illustrates the relative thermodynamic stability of common sulfur allotropes.
Caption: Relative thermodynamic stability of sulfur allotropes.
Experimental Workflow: Synthesis and Purification of S₁₂
This diagram outlines the key steps in the synthesis and purification of cyclo-dodecasulfur.
Caption: Workflow for S₁₂ synthesis and purification.
References
Application Notes and Protocols for the Scaled-Up Production of Cyclododecasulfur (S₁₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, presents a unique cyclic structure composed of twelve sulfur atoms. While elemental sulfur in its most common form, cyclooctasulfur (S₈), has been extensively studied, the larger sulfur rings like S₁₂ are gaining attention for their distinct chemical properties. Although direct applications of S₁₂ in drug development are still in nascent stages of exploration, the broader class of sulfur-containing compounds is of immense importance in medicinal chemistry, with numerous FDA-approved drugs featuring sulfur-based functional groups.[1] The unique ability of sulfur to exist in various oxidation states and form diverse covalent bonds contributes significantly to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1]
These application notes provide a detailed protocol for the scaled-up synthesis of cyclododecasulfur, enabling researchers to produce sufficient quantities for further investigation into its chemical reactivity, material properties, and potential biological activities. The methodologies are based on established large-scale production techniques, offering a robust pathway to high-purity S₁₂.
Data Presentation
Table 1: Reactant Quantities for Large-Scale S₁₂ Synthesis
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (TMEDA)ZnS₆ Complex | C₆H₁₆N₂S₆Zn | 370.02 | 12.28 kg | 33.19 |
| Bromine | Br₂ | 159.81 | 5.50 kg | 34.42 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 415.3 kg | 3689.59 |
| Acetone | C₃H₆O | 58.08 | 525 L | - |
Note: Data extracted from a patented large-scale preparation method.[2]
Table 2: Typical Yield and Purity of Synthesized S₁₂
| Parameter | Value | Method of Analysis |
| Crude Yield | ~70% (based on sulfur atoms) | Gravimetric analysis |
| Purity after Recrystallization | >99% | High-Performance Liquid Chromatography (HPLC) |
Note: Yields approaching 70% have been reported for the described large-scale synthesis.[2]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Cyclododecasulfur (S₁₂)
This protocol details a method for producing kilogram quantities of crude cyclododecasulfur.
Materials:
-
(TMEDA)ZnS₆ complex (see precursor synthesis)
-
Chlorobenzene (>99% purity)
-
Bromine
-
Acetone
-
Jacketed glass-lined steel reactor (e.g., 1900-liter) with impeller, cooling system, nitrogen purge, solids charging funnel, and addition line
-
Stainless steel basket centrifuge with polypropylene filter cloth (5-micron)
Procedure:
-
Reactor Preparation: Charge the jacketed reactor with 355.3 kg of chlorobenzene. Begin stirring at 100 rpm and cool the solvent to approximately -5 °C using a glycol cooling fluid circulated through the reactor jacket. Maintain a nitrogen atmosphere within the reactor.
-
Addition of (TMEDA)ZnS₆ Complex: Carefully add 12.28 kg of the pre-synthesized (TMEDA)ZnS₆ complex through the solids charging funnel. Use an additional 6 kg of chlorobenzene to wash any residual solids from the funnel into the reactor.
-
Bromine Solution Preparation: In a separate, suitable container, prepare a solution of 5.50 kg of bromine in 60 kg of chlorobenzene. Allow this solution to cool to room temperature.
-
Reaction Initiation: Increase the reactor agitation to 150 rpm. Pump the chlorobenzene/bromine solution into the reactor over a period of one hour. During the addition, maintain the glycol cooling to manage the exothermic reaction. The reactor temperature is expected to rise to around 4.5 °C.
-
Reaction Completion and Cooling: After the bromine addition is complete, continue stirring and cooling the reactor contents for 30 minutes. The internal temperature should drop to approximately 2.0 °C.
-
Filtration of Crude S₁₂: Transfer the reactor contents to a stainless steel basket centrifuge fitted with a 5-micron polypropylene filter cloth to collect the solid crude cyclododecasulfur.
-
Washing the Crude Product:
-
Re-slurry any residual solids in the reactor with 420 liters of acetone and transfer this slurry to the centrifuge to wash the collected solid cake.
-
Perform an additional wash of the centrifuge cake with 105 liters of acetone.
-
-
Drying: Dry the collected crude S₁₂ crystals.
This protocol is adapted from a patented large-scale synthesis method.[2]
Protocol 2: Purification of Cyclododecasulfur (S₁₂) by Recrystallization
This protocol describes the purification of crude S₁₂ to remove other sulfur allotropes and impurities.
Materials:
-
Crude S₁₂
-
Carbon Disulfide (CS₂)
-
Benzene
-
Erlenmeyer flasks or beakers
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallizing dish
Procedure:
-
Dissolution in Carbon Disulfide: Dissolve the crude S₁₂ in warm carbon disulfide (around 40 °C). Use a minimal amount of solvent to ensure a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization from CS₂: Allow the solution to cool slowly to room temperature, and then further cool to -30 °C to induce crystallization of S₁₂. Collect the crystals by filtration.
-
Washing with Cold CS₂: Wash the collected crystals with a small amount of cold carbon disulfide to remove any remaining soluble impurities, particularly S₈.
-
Recrystallization from Benzene: For final purification, dissolve the S₁₂ crystals in a minimal amount of warm benzene.
-
Final Crystallization and Drying: Allow the benzene solution to cool slowly to induce crystallization. Collect the purified S₁₂ crystals by filtration and dry them thoroughly to remove any residual solvent.
This purification method is based on established chemical literature.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Potential Applications in Drug Development (A Forward Look)
While specific biological functions of S₁₂ are not yet well-defined, the field of sulfur-containing therapeutics is vast and continually expanding. Sulfur is a key component of essential amino acids like methionine and cysteine, and plays a crucial role in the structure and function of many proteins and enzymes.[2] Other sulfur compounds, such as S-adenosylmethionine (SAMe), glutathione (GSH), and N-acetylcysteine (NAC), have established therapeutic applications.[2]
The scaled-up production of S₁₂ facilitates several avenues of research that could be relevant to drug development:
-
Sulfur-Transfer Reactions: S₁₂ can act as a sulfur-transfer agent.[3] This reactivity could be harnessed in synthetic chemistry to introduce sulfur atoms into complex molecules, a common strategy in the synthesis of pharmaceutical compounds.
-
Source of Reactive Sulfur Species (RSS): Under certain physiological conditions, larger sulfur rings could potentially serve as donors of smaller, more reactive sulfur species. These RSS are known to be involved in cellular signaling pathways, often through the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration. This modification can modulate protein function and impact a wide range of cellular processes.
-
Nanomaterials and Drug Delivery: The unique structure of S₁₂ could be explored in the context of materials science and nanotechnology. Sulfur-based nanoparticles are being investigated for applications in drug delivery and diagnostics.
It must be emphasized that the biological activity and therapeutic potential of S₁₂ are currently speculative. The protocols provided herein are intended to empower researchers to produce the quantities of high-purity S₁₂ necessary to undertake these fundamental investigations. Future studies are required to elucidate the specific interactions of S₁₂ with biological systems and to determine if it holds promise as a therapeutic agent or a tool in drug discovery.
References
Application Notes and Protocols: The Use of "S12" in Electrochemical Studies
A search for "S12" in the context of electrochemical studies reveals a notable ambiguity, with the designation appearing in diverse and unrelated research areas. This document aims to clarify the different meanings of "S12" and provide detailed information where a specific electrochemical application is identified. Primarily, "S12" has been found to refer to a sulfur allotrope and is also a common identifier for supplementary information in scientific publications.
Due to the varied and non-specific nature of the term "S12" in the existing literature, a generalized application note is not feasible. Instead, this document will address the distinct contexts in which "S12" has appeared and provide relevant information for each. Researchers, scientists, and drug development professionals are advised to identify the specific context of "S12" relevant to their work.
Context 1: S₁₂ as a Sulfur Allotrope
One of the direct references to "S12" in a chemical context is as an allotrope of sulfur. While the electrochemical properties of many sulfur compounds are of significant interest, particularly in the development of lithium-sulfur batteries, the specific electrochemical applications of the S₁₂ allotrope are not extensively documented in the initial search results. The available information focuses on its chemical properties, such as its role as a sulfur-transfer agent.
Potential Electrochemical Relevance
The electrochemical behavior of sulfur and its allotropes is fundamentally important for energy storage applications. The various ring structures of sulfur allotropes can influence their redox potentials, reaction kinetics, and stability as electrode materials. Although specific studies on S₁₂ electrochemistry were not retrieved, a general understanding of sulfur electrochemistry can be inferred.
Logical Relationship: General Sulfur Electrochemistry
Caption: Hypothesized redox pathway of S₁₂ in a lithium-sulfur battery.
Context 2: "S12" as a Reference in Supplementary Information
A frequent occurrence of "S12" is as a citation for supplementary information (e.g., Figure S12, Note S12, Scheme S12) in various research articles spanning a wide range of electrochemical topics. In these instances, "S12" is not a substance but a label for additional data.
Examples of research areas where "S12" appears as a supplementary information marker include:
-
Spinel Catalysts for Electrooxidation: Studies on heteroatom-tailored Co₃O₄ spinel catalysts for ethylene glycol electrooxidation may refer to supplementary figures or notes as "S12" to provide additional data, such as material characterization or electrochemical measurements.
-
Photocatalysis and Proton-Coupled Electron Transfer (PCET): Research on azaanthraquinone PCET catalysis for decarboxylative functionalization might include "Figure S12" to show transient absorption spectra or other mechanistic data.
-
Ammonia Electrolysis and Energy Storage: Techno-economic analyses of ammonia as an energy carrier could use "Note S12" to detail calculations for the levelized cost of storage for different technologies.
In these cases, the content associated with "S12" is highly specific to the individual study and does not represent a consistent material or protocol. Researchers encountering "S12" in this context should refer directly to the supplementary information of the cited publication.
Context 3: "S12" within a Chemical Formula
The designation "S12" also appears as part of a larger chemical formula, such as in the sodium superionic conductor Na₁₁M₂PS₁₂ (where M can be Sn or Ge). These materials are of interest in the development of solid-state batteries due to their high ionic conductivity.
Application: Solid-State Electrolytes
Materials like Na₁₁Sn₂PS₁₂ are investigated for their potential to replace liquid electrolytes in batteries, offering potential improvements in safety and energy density. Electrochemical studies on these materials involve techniques to characterize their ionic conductivity, electrochemical stability window, and interfacial properties with electrodes.
Experimental Workflow: Characterization of Solid-State Electrolytes
Caption: Workflow for evaluating Na₁₁M₂PS₁₂ as a solid-state electrolyte.
Conclusion and Recommendation
The term "S12" in the context of electrochemical studies is not associated with a single, well-defined substance or application. It can refer to the S₁₂ sulfur allotrope, supplementary information in scientific literature, or be a part of a complex chemical formula for materials such as solid-state electrolytes.
For researchers, scientists, and drug development professionals, it is crucial to first identify the specific context in which "S12" is being used. Once the context is clear, a more targeted literature search can be performed to find relevant application notes and protocols. For instance, if the interest is in solid-state batteries, searching for "Na₁₁Sn₂PS₁₂" or "sulfide-based solid electrolytes" will yield more pertinent information than a general search for "S12".
Without a more specific query, providing a single, detailed application note for "S12" is not possible. The information provided above serves to highlight the ambiguity and guide researchers toward a more precise understanding of the term in their specific area of interest.
Troubleshooting & Optimization (s12 Sulfur Allotrope)
Technical Support Center: Cyclododecasulfur (S12)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of cyclododecasulfur (S₁₂).
Troubleshooting Guide: Preventing S₁₂ Decomposition
This guide addresses common issues encountered during the handling and storage of S₁₂.
Issue 1: Sample discoloration (yellowing) or change in crystalline form.
-
Question: My pale-yellow S₁₂ sample has turned a brighter yellow and appears to be changing its crystal structure. What is happening and how can I prevent it?
-
Answer: This is a common sign of S₁₂ decomposition, where it is likely converting back to the more thermodynamically stable α-S₈ allotrope, which is a vibrant yellow.[1][2] This conversion can be accelerated by elevated temperatures and exposure to light.
-
Immediate Action: Store the sample in a light-proof container at low temperatures (see storage protocols below).
-
Preventative Measures:
-
Minimize exposure to ambient light by using amber vials or wrapping containers in aluminum foil.
-
Maintain a consistent low-temperature storage environment.
-
Avoid repeated temperature cycling (warming to room temperature and re-cooling).
-
-
Issue 2: Decreased purity of S₁₂ in solution over time.
-
Question: I've prepared a solution of S₁₂ in carbon disulfide, but subsequent analysis shows the presence of S₈ and other allotropes. How can I maintain the purity of my S₁₂ solution?
-
Answer: S₁₂ in solution is in equilibrium with other sulfur allotropes, and this equilibrium can shift over time, favoring the formation of the more stable S₈. Temperature and the choice of solvent can influence the rate of this conversion.
-
Immediate Action: Use the S₁₂ solution as quickly as possible after preparation. If storage is necessary, keep it at a low temperature and protected from light.
-
Preventative Measures:
-
Solvent Choice: While S₁₂ is soluble in carbon disulfide (CS₂) and benzene, consider the solvent's role in stability.[3] For certain applications, a solvent in which S₁₂ has good stability at low temperatures should be chosen. Toluene is another solvent in which sulfur is soluble.[4]
-
Temperature: Prepare and use solutions at the lowest practical temperature for your experiment.
-
Inert Atmosphere: Consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways.
-
-
Issue 3: Low yield or decomposition during synthesis or recrystallization.
-
Question: I am trying to synthesize or recrystallize S₁₂ but am getting a low yield and a mixture of allotropes. What can I do to improve this?
-
Answer: The synthesis of S₁₂ often involves quenching molten sulfur, which can result in a mixture of allotropes.[5][6] The key to a higher yield of S₁₂ is careful control of temperature and the subsequent purification steps.
-
Troubleshooting Steps:
-
Quenching: Ensure rapid and efficient quenching of the molten sulfur in liquid nitrogen to trap the S₁₂ allotrope.[5]
-
Recrystallization: Use a suitable solvent for recrystallization, such as carbon disulfide or benzene.[6] Perform the recrystallization at low temperatures to minimize the conversion of S₁₂ to S₈.
-
Fractional Crystallization: The differences in solubility between S₆, S₈, and S₁₂ can be exploited for separation through fractional crystallization.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is S₁₂ sulfur? A1: Cyclododecasulfur (S₁₂) is an allotrope of sulfur, meaning it is a different molecular form of the element sulfur.[1] It consists of a ring of 12 sulfur atoms. It is a pale-yellow solid and is considered the most stable cyclo-allotrope after S₈.[1][2]
Q2: How stable is S₁₂ compared to other sulfur allotropes? A2: S₁₂ is thermodynamically the second most stable sulfur ring after S₈.[5] All other sulfur allotropes will eventually revert to the most stable α-S₈ form at room temperature.[1] However, S₁₂ is more stable than many other sulfur rings like S₇, S₉, and S₁₀.[2]
Q3: What are the ideal storage conditions for S₁₂? A3: To maximize its shelf life, S₁₂ should be stored in a dark, cool, and dry environment. Ideally, it should be kept in a sealed, light-proof container at or below 0°C.
Q4: What solvents are suitable for dissolving S₁₂? A4: S₁₂ is soluble in nonpolar organic solvents such as carbon disulfide (CS₂), benzene, and toluene.[3][4][7] The solubility of sulfur generally increases with temperature.[8]
Q5: Can I heat S₁₂? A5: Heating S₁₂ will cause it to convert to other sulfur allotropes and eventually to a mixture characteristic of molten sulfur. The melting point of purified S₁₂ is in the range of 145-147°C.[1] Above this temperature, it will be in a liquid state where various sulfur rings and polymeric sulfur are in equilibrium.
Quantitative Data Summary
The stability of S₁₂ is influenced by temperature and the surrounding medium. The following table summarizes the relative stability and conditions affecting S₁₂.
| Parameter | Condition | Effect on S₁₂ Stability | Reference |
| Thermal Stability | Room Temperature | Metastable, slowly converts to S₈ | [1] |
| > 95.3 °C | Increased rate of conversion to other allotropes | [2] | |
| 145-147 °C | Melts | [1] | |
| Solvent Effects | Carbon Disulfide | Soluble, but conversion to S₈ can occur | [3] |
| Benzene | Soluble, used for recrystallization | [6] | |
| Toluene | Soluble | [4] | |
| Light Exposure | UV or Visible Light | Can promote photochemical decomposition | General Principle |
Experimental Protocols
Protocol 1: Standard Protocol for Low-Temperature Storage of S₁₂
-
Sample Preparation: Place the purified S₁₂ solid in a clean, dry amber glass vial.
-
Inert Atmosphere (Optional but Recommended): Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace air and moisture.
-
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For added protection against air and moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Light Protection: Place the sealed vial inside a secondary light-proof container, such as a small box or a metal can.
-
Storage: Store the secondary container in a freezer at a temperature of -20°C or lower.
-
Usage: When accessing the sample, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Visualizations
Caption: Decomposition pathway of S₁₂ sulfur.
Caption: Workflow for troubleshooting S₁₂ decomposition.
References
- 1. uspex-team.org [uspex-team.org]
- 2. Allotropes of sulfur - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Allotropes of Sulpher - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
- 7. Sulfur - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Cyclododecasulfur (S₁₂) Formation
Welcome to the technical support center for the synthesis of cyclododecasulfur (S₁₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the formation and optimization of S₁₂.
Frequently Asked Questions (FAQs)
Q1: What is cyclododecasulfur (S₁₂), and why is its synthesis challenging?
Cyclododecasulfur (S₁₂) is a fascinating allotrope of sulfur, consisting of a twelve-membered ring of sulfur atoms.[1][2][3] Thermodynamically, it is the second most stable sulfur ring after cyclooctasulfur (S₈).[4] However, its synthesis is challenging due to several factors:
-
Low Concentration in Equilibrium Mixtures: In molten sulfur, S₁₂ exists in a complex equilibrium with other sulfur allotropes (S₆, S₇, S₈, etc.) and polymeric sulfur. The concentration of S₁₂ in these mixtures is typically very low.[1][2]
-
Difficult Separation: Isolating pure S₁₂ from the mixture of other sulfur rings, especially the highly abundant S₈, is a significant challenge and often requires multiple, meticulous purification steps.[1][2][5]
-
Kinetic vs. Thermodynamic Control: The formation of different sulfur allotropes can be under either kinetic or thermodynamic control, making it difficult to selectively favor the formation of S₁₂.
Q2: What are the common methods for synthesizing cyclododecasulfur (S₁₂)?
Several methods have been developed for the synthesis of S₁₂, each with its own advantages and disadvantages. The most common approaches are summarized below.
| Method | Description | Typical Yield | Key Reagents |
| Thermal Treatment of Elemental Sulfur | Elemental sulfur (S₈) is heated to a high temperature (e.g., 200°C) to induce the formation of other allotropes, followed by rapid cooling (quenching) to trap the desired S₁₂.[1][2][4] | Very low (~0.2%)[1][2] | Elemental sulfur (S₈) |
| Reaction of Sulfanes and Chlorosulfanes | A high-dilution reaction between a sulfane (H₂Sₓ) and a chlorosulfane (SᵧCl₂) where x + y = 12.[2] | Moderate (15-20%)[2] | H₂Sₓ, SᵧCl₂, diethyl ether, CS₂ |
| Metallasulfur Derivative Oxidation | A metallasulfur complex (e.g., a zinc-sulfur complex) is reacted with an oxidizing agent to selectively form S₁₂.[1][2] | Potentially high | Metallasulfur derivative, oxidizing agent |
| Titanocene Pentasulfide Reaction | The reaction of bis(cyclopentadienyl)titanium(IV) pentasulfide with sulfur dichloride yields S₆ along with a smaller amount of S₁₂.[1][6] | Low (~11% S₁₂)[6] | (C₅H₅)₂TiS₅, SCl₂ |
Troubleshooting Guides
Issue 1: Very low or no yield of S₁₂.
This is a common problem, especially with the thermal treatment method. Here are some potential causes and solutions:
-
Cause: Inefficient quenching.
-
Cause: Incorrect reaction temperature or time.
-
Cause: Loss of product during workup.
Issue 2: Difficulty in separating S₁₂ from S₈ and other allotropes.
The solubility of different sulfur allotropes in carbon disulfide varies, which is the basis for their separation.
-
Strategy: Fractional crystallization is the primary method for purification.[5]
-
Step 1: Removal of Polymeric Sulfur: Insoluble polymeric sulfur can be removed by filtration after stirring the crude product in CS₂ at room temperature.[2]
-
Step 2: Removal of S₈: S₈ is more soluble in cold CS₂ than S₁₂. By washing the crude product with cold CS₂, a significant portion of S₈ can be removed.[1][2]
-
Step 3: Recrystallization of S₁₂: The remaining solid can be dissolved in warm CS₂ or another suitable solvent like benzene, and then cooled slowly to induce crystallization of purer S₁₂.[1][2] This process may need to be repeated multiple times.
-
Experimental Protocols
Protocol 1: Synthesis of S₁₂ via Thermal Treatment of S₈ (Low Yield Method)
-
Heat elemental sulfur (S₈) to 200°C for 10 minutes in a suitable reaction vessel.[2]
-
Cool the melt to approximately 140°C.
-
Rapidly pour the molten sulfur into liquid nitrogen to quench the reaction and solidify the mixture of allotropes.[2][4]
-
Collect the resulting solid and stir it with carbon disulfide (CS₂) at room temperature for several hours to dissolve the soluble sulfur allotropes, leaving behind polymeric sulfur.[2]
-
Filter the mixture to remove the insoluble polymeric sulfur.
-
Concentrate the filtrate and cool it to -30°C to crystallize a mixture of S₈ and S₁₂.[2]
-
Wash the crystals with cold CS₂ to preferentially dissolve the S₈.
-
Further purify the remaining S₁₂ crystals by recrystallization from benzene. The melting point of pure S₁₂ is reported to be 146-148°C.[2]
Protocol 2: Synthesis of S₁₂ from a Metallasulfur Derivative (Conceptual)
-
In a reaction flask, dissolve the metallasulfur derivative (e.g., [PPh₄]₂[Zn(S₆)₂]) in a suitable solvent such as dichloromethane.[1]
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Slowly add a solution of the oxidizing agent (e.g., bromine in dichloromethane) to the reaction mixture with stirring.[1]
-
Monitor the reaction for completion (e.g., by observing a color change).[1]
-
Filter the reaction mixture to remove any precipitated salts.
-
Isolate the crude S₁₂ from the filtrate, for example, by solvent evaporation.
-
Purify the crude S₁₂ by recrystallization from a suitable solvent system (e.g., CS₂ and benzene).[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of S₁₂.
Caption: Key parameters influencing the yield and purity of S₁₂.
References
- 1. US10011485B2 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
- 2. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US11059722B2 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of Sulfur Allotropes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of sulfur allotropes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of various sulfur allotropes (e.g., S₆, S₇, S₈).
Category 1: Peak Shape and Detection Issues
Q1: Why am I seeing no peaks, or very small peaks, in my chromatogram?
A1: This issue can stem from several sources:
-
Injection Problems: The autosampler may not be drawing the sample correctly, or the injection loop may be only partially filled. Air bubbles in the sample vial can also prevent a successful injection.[1]
-
Detector Issues: Ensure the detector lamp is on and has not exceeded its lifetime. Check that the correct wavelength is set for sulfur allotropes, typically in the UV range of 250-265 nm.[2][3]
-
Sample Insolubility: Sulfur allotropes are highly nonpolar and are soluble in solvents like carbon disulfide (CS₂), dichloromethane (DCM), or toluene, but insoluble in water.[4] If your sample solvent is not miscible with the mobile phase (e.g., high percentage of water), the sample may precipitate in the tubing or on the column, resulting in no peaks. Always try to dissolve the sample in a solvent that is as close in composition to the mobile phase as possible, or in a solvent that is fully miscible.
-
Sample Degradation: Over time, less stable allotropes will convert to the more stable S₈ form, or potentially to polymeric sulfur, which may be insoluble.[4][5] Ensure your samples are analyzed promptly after preparation.
Q2: My peaks are tailing or fronting. What is the cause?
A2:
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase or by secondary retention mechanisms. For sulfur analysis, it can also indicate column overload. Try reducing the sample concentration. Tailing can also be a symptom of column degradation.[1]
-
Peak Fronting: This is a classic sign of column overload. The sample concentration is too high for the column to handle, leading to a distorted peak shape.[1] Dilute your sample and reinject. It can also be caused by poor sample solubility in the mobile phase.
Q3: Why am I observing split peaks?
A3:
-
Injector Issues: A common cause is a problem with the injector, such as a damaged rotor seal, which can cause the sample to be introduced into the flow path unevenly.[1]
-
Column Contamination/Void: The column inlet frit may be partially blocked by particulate matter from the sample or system. Alternatively, a void may have formed at the head of the column. Back-flushing the column (if permissible by the manufacturer) or replacing the inlet frit may resolve the issue. Using a guard column is highly recommended.
-
Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting. For example, injecting a sulfur sample dissolved in pure DCM into a mobile phase with a high water content can lead to this issue.
Category 2: Retention Time and Reproducibility
Q1: My retention times are shifting from one run to the next. What should I check?
A1: Fluctuating retention times indicate a lack of stability in the HPLC system or changing column conditions.
-
Pump and Mobile Phase: Check for leaks in the pump or flow path. Ensure the mobile phase is thoroughly degassed, as air bubbles in the pump head can cause inconsistent flow rates and pressure fluctuations.[1] If you are using a gradient, ensure the proportioning valves are working correctly.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. If equilibration time is insufficient, you will see retention time drift, especially in the first few runs of a sequence.[1]
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Use a column oven to maintain a stable temperature.
-
Mobile Phase Composition: Small, unintended changes in the mobile phase composition can lead to significant shifts in retention. If preparing the mobile phase manually, ensure it is done accurately and consistently.
Q2: I'm analyzing a sample of elemental sulfur, but I see multiple peaks. Why?
A2: While elemental sulfur is predominantly the cyclo-octasulfur (S₈) allotrope, commercial sulfur can contain other forms.[4]
-
Presence of Other Allotropes: HPLC analysis can separate different sulfur rings. It is common to see peaks for S₇ and S₆ in an elemental sulfur sample.[3][4]
-
On-Column or In-Solution Conversion: Exposure of a sulfur solution to UV light (including from the detector) can cause the interconversion of S₈ to S₇ and S₆.[3] This is a key consideration for quantitative analysis.
Category 3: System Pressure and Baseline Issues
Q1: The system backpressure is too high. How can I fix this?
A1: High backpressure is usually caused by a blockage in the system.
-
Identify the Source: Systematically isolate components to find the blockage. Start by disconnecting the column; if the pressure drops significantly, the column is the issue. If not, continue working backward from the detector to the injector.[1]
-
Column Blockage: This is often due to a plugged inlet frit from precipitated sample or particulates. Try back-flushing the column. If this fails, the frit or the entire column may need to be replaced.
-
Tubing or Filter Blockage: A blocked in-line filter or a crimped piece of tubing can also cause high pressure.
Q2: My chromatogram has a noisy or drifting baseline. What is the cause?
A2:
-
Baseline Noise: This can be caused by air bubbles in the system, a failing detector lamp, or improperly mixed mobile phase.[1] Ensure solvents are well-mixed and degassed.
-
Drifting Baseline: A drifting baseline is often due to the column not being fully equilibrated with the mobile phase or fluctuations in the column temperature. It can also occur if one of the mobile phase components is being adsorbed onto the stationary phase.
Experimental Protocols & Reference Data
Detailed Protocol: Reversed-Phase HPLC for Sulfur Allotropes
This protocol provides a general method for the separation and detection of sulfur allotropes, primarily S₈.
-
Sample Preparation:
-
Accurately weigh and dissolve the sulfur sample in a suitable nonpolar solvent such as Dichloromethane (DCM) or Carbon Disulfide (CS₂) to a known concentration (e.g., 0.5 mg/mL).[2]
-
Caution: CS₂ is highly flammable and toxic; handle it in a fume hood with appropriate personal protective equipment.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
HPLC System & Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used.[2][3] (Example: Cogent Bidentate C18™, 4 µm, 100Å, 4.6 x 150 mm).[2]
-
Mobile Phase: An isocratic mixture of an organic solvent and water is common. Examples include Acetonitrile/Water (90:10) or Methanol/Water (75:25).[2][3] The addition of 0.1% formic acid can sometimes improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 3-10 µL.[2]
-
Detection: UV detector set to 263 nm for S₈.[2] Other wavelengths such as 220 nm or 250 nm can also be used.[3][6]
-
Column Temperature: 45 °C or as required to achieve optimal separation.[6]
-
-
Data Acquisition:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solvent blank to ensure no ghost peaks are present.
-
Inject standards and samples. Record the chromatograms and integrate the peak areas for quantification.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Sulfur Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | Cogent Bidentate C18™ | Zorbax C8 | Nucleosil 100-5 C18 |
| Mobile Phase | 90:10 Acetonitrile / DI Water + 0.1% Formic Acid | 75:25 Methanol / Water | 75:25 Acetonitrile / Water |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection (UV) | 263 nm | ~250 nm | 200 and 220 nm |
| Reference | [2] | [3] | [6] |
Table 2: Illustrative Retention Behavior of Sulfur Allotropes
| Allotrope | Typical Elution Order | Notes |
| S₆, S₇ | Elute before S₈ | Smaller, less retained on typical C18 phases. |
| S₈ | Main component peak | Most stable and abundant form.[4] |
| S₉, S₁₂, S₂₀ | Elute after S₈ | Retention time generally increases with ring size.[7] |
Note: The exact retention times and elution order can vary significantly based on the specific column, mobile phase composition, and temperature used.
Visualized Workflows and Relationships
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for preparing sulfur allotrope samples for HPLC analysis.
Caption: Relationship showing the conversion of various sulfur allotropes to S₈.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Elemental Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Sulfur Assay - Chromatography Forum [chromforum.org]
- 4. Sulfur - Wikipedia [en.wikipedia.org]
- 5. Allotropes of sulfur - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: S12 Stability in Organic Solvents
This technical support center provides guidance on the stability of the small molecule S12 in common organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of S12 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of S12?
A1: For optimal stability, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of S12. Solutions in anhydrous DMSO are stable for up to 6 months when stored at -20°C and protected from light. For immediate use in aqueous-based assays, further dilution in aqueous buffers is recommended.
Q2: How should I store my S12 stock solutions?
A2: S12 stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of S12 in common organic solvents?
A3: The approximate solubility of S12 in various organic solvents at 25°C is summarized in the table below. Please note that these values are for guidance, and solubility can be affected by temperature, solvent purity, and moisture content.
Table 1: Solubility of S12 in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | > 30 | Use with caution; may degrade over time. |
| Ethanol (100%) | ~10 | Suitable for some applications, but lower stability. |
| Methanol | ~5 | Not recommended for long-term storage. |
| Acetonitrile | < 1 | Poor solubility. |
| Acetone | < 1 | Poor solubility. |
Q4: Are there any known incompatibilities of S12 with certain solvents?
A4: S12 is known to be unstable in protic solvents such as methanol and ethanol over extended periods, especially at room temperature. Degradation is also observed in DMSO containing significant amounts of water. Avoid using solvents with reactive impurities, such as peroxides in aged ethers.
Q5: What are the signs of S12 degradation in solution?
A5: Visual indicators of degradation can include a change in color (e.g., yellowing of the solution) or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue 1: My S12 solution has turned cloudy or contains a precipitate.
-
Possible Cause 1: Exceeded Solubility Limit. You may have prepared a solution that is above the solubility limit of S12 in the chosen solvent.
-
Solution: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If it does, ensure you work with dilutions that remain below the solubility limit at your experimental temperature.
-
-
Possible Cause 2: Solvent-Induced Precipitation. S12 may be precipitating after dilution from a high-solubility solvent (like DMSO) into a lower-solubility buffer or media.
-
Solution: Optimize your dilution protocol. Try diluting into your final aqueous buffer in a stepwise manner with vigorous mixing. Reducing the final concentration of S12 may also be necessary.
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product of S12, which is less soluble.
-
Solution: Prepare a fresh stock solution and verify its integrity using an analytical method like HPLC. Refer to the stability data in Table 2.
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Solvent Impurities. The organic solvent used may contain impurities that are interfering with the analysis.
-
Solution: Use only high-purity, HPLC-grade solvents. Run a solvent blank on your HPLC/LC-MS system to identify any background peaks.
-
-
Possible Cause 2: S12 Degradation. The additional peaks are likely degradation products of S12.
-
Solution: Review your solution preparation and storage procedures. Ensure you are using the recommended solvent (anhydrous DMSO) and storing the solution properly at -20°C or -80°C, protected from light and moisture. The rate of degradation in different solvents is provided in Table 2.
-
Table 2: Stability of S12 (10 mM) in Various Solvents at Room Temperature (25°C)
| Solvent | Purity after 24 hours (%) | Purity after 72 hours (%) |
| Anhydrous DMSO | 99.5 | 99.1 |
| DMSO (containing 1% water) | 98.2 | 96.5 |
| DMF | 98.8 | 97.0 |
| Ethanol (100%) | 97.5 | 94.2 |
| Methanol | 96.0 | 91.5 |
Experimental Protocols
Protocol 1: Preparation of S12 Stock Solution
-
Equilibrate the vial of S12 powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
For long-term storage, dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing S12 Stability by HPLC
-
Prepare a 1 mM solution of S12 in the organic solvent to be tested.
-
Immediately after preparation (t=0), inject an aliquot onto a suitable C18 HPLC column.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C).
-
At subsequent time points (e.g., 24h, 48h, 72h), inject another aliquot from the test solution onto the HPLC.
-
Monitor the peak area of the parent S12 compound at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the percentage of S12 remaining at each time point relative to the t=0 sample to determine the stability.
Visual Guides
Caption: Workflow for preparing stable S12 stock solutions.
Caption: Troubleshooting logic for S12 stability issues.
Technical Support Center: Refining and Crystallization of S12 Sulfur
Welcome to the technical support center for the refining and crystallization of S12 sulfur. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of S12 sulfur.
Q1: My S12 crystallization yield is very low. What are the potential causes and how can I improve it?
A1: Low yields of S12 can stem from several factors:
-
Incomplete conversion of S8: The initial heating of elemental sulfur to form a mixture of sulfur allotropes, including S12, is a critical step. Insufficient heating time or temperature can lead to a lower concentration of S12 in the melt.
-
Inefficient quenching: Rapid quenching of the molten sulfur in liquid nitrogen is crucial to trap the less stable allotropes like S12.[1] A slow cooling process will favor the reversion to the more stable S8 allotrope.
-
Losses during recrystallization: S12 is only sparingly soluble in most organic solvents. During the recrystallization from carbon disulfide (CS2), significant amounts of S12 may remain in the mother liquor if an excessive volume of solvent is used or if the solution is not cooled sufficiently.
-
Premature filtration: Filtering the solution while it is still warm can lead to the loss of dissolved S12 that would have crystallized upon further cooling.
To improve your yield:
-
Ensure the elemental sulfur is heated to at least 200°C for 5-10 minutes.[1]
-
Pour the molten sulfur as a thin stream directly into liquid nitrogen to ensure rapid and efficient quenching.[1]
-
Use a minimal amount of CS2 for recrystallization to create a saturated solution.
-
Allow the CS2 solution to cool to a low temperature (e.g., in an ice bath or refrigerator, ensuring proper safety precautions with CS2) to maximize crystal precipitation.
Q2: My S12 crystals are contaminated with S8. How can I remove the S8 contamination?
A2: Contamination with the thermodynamically more stable S8 allotrope is a common issue. You can purify your S12 sample using fractional crystallization, which leverages the solubility differences between S8 and S12.[2] S8 is significantly more soluble in carbon disulfide than S12 at room temperature.
Purification by fractional crystallization:
-
Wash the crude S12 crystals with a small amount of cold CS2. This will dissolve a significant portion of the more soluble S8, leaving behind the less soluble S12.
-
For higher purity, you can perform a multi-step recrystallization. Dissolve the crude mixture in a minimal amount of warm CS2 and allow it to cool slowly. The less soluble S12 will crystallize first. The mother liquor, enriched in S8, can then be separated.
Q3: How can I control the size of my S12 crystals?
A3: Crystal size is influenced by the rate of nucleation and crystal growth.
-
For larger crystals: Promote slower crystal growth. This can be achieved by:
-
Decreasing the rate of cooling of the saturated CS2 solution. A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals.
-
Using a solvent in which S12 has slightly higher solubility, which can slow down the precipitation process. However, this may also decrease the overall yield.
-
-
For smaller crystals: Encourage rapid nucleation. This can be achieved by:
-
Cooling the saturated solution quickly.
-
Using a solvent in which S12 is less soluble.
-
Q4: What are the best solvents for recrystallizing S12 sulfur?
A4: Carbon disulfide (CS2) is the most commonly used solvent for the recrystallization of S12.[1] Benzene has also been reported as a suitable solvent.[2] The choice of solvent is critical as the solubility of different sulfur allotropes varies, which is the basis for purification by fractional crystallization.
Q5: I am observing different crystal morphologies. What does this indicate?
A5: Sulfur is known for its numerous allotropes, each with a distinct crystal structure.[3] If you observe different crystal shapes, it is likely that you have a mixture of allotropes. For example, S8 typically forms rhombic or monoclinic crystals, while S12 forms its own characteristic crystal structure. The presence of different morphologies underscores the importance of controlling crystallization conditions to favor the formation of the desired S12 allotrope.
Data Presentation
Table 1: Solubility of Sulfur Allotropes in Carbon Disulfide (CS2)
| Temperature (°C) | S8 Solubility ( g/100g CS2) | S12 Solubility |
| 0 | 18.8 | Less soluble than S8 |
| 25 | 35.5[1] | Data not readily available, but significantly less soluble than S8 |
| 45 | 48.0 | Data not readily available |
Note: Quantitative, temperature-dependent solubility data for S12 is not widely available in readily accessible literature. The principle of fractional crystallization relies on the fact that S12 is considerably less soluble than S8 in CS2 at lower temperatures.
Experimental Protocols
Protocol 1: Synthesis of Cyclo-dodecasulfur (S12)
This protocol is adapted from established methods for preparing S12 from elemental sulfur.[1]
Materials:
-
Elemental sulfur (S8 powder)
-
Liquid nitrogen
-
Carbon disulfide (CS2), analytical grade
-
Beakers, flasks, and other standard laboratory glassware
-
Heating mantle or hot plate
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Fume hood
Methodology:
-
Heating and Quenching:
-
Place elemental sulfur in a beaker and heat it to approximately 200°C for 5-10 minutes using a heating mantle. The sulfur will melt and become a dark, mobile liquid.
-
Carefully and quickly pour the molten sulfur in a thin stream into a Dewar flask containing liquid nitrogen. This rapid quenching traps the various sulfur allotropes formed at high temperatures.
-
Allow the liquid nitrogen to evaporate completely in a fume hood. A yellow powder will remain.
-
-
Recrystallization from Carbon Disulfide:
-
Transfer the yellow powder to a flask.
-
Under a fume hood , add a minimal amount of CS2 to the powder and stir. Gently warm the solution to dissolve the sulfur mixture. Caution: CS2 is highly flammable and toxic.
-
Once the sulfur is dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold CS2 to remove any remaining soluble S8.
-
Dry the purified S12 crystals under vacuum.
-
Protocol 2: Purity Analysis of S12 by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different sulfur allotropes.
Materials:
-
Purified S12 sample
-
S8 standard
-
Methanol, HPLC grade
-
CS2, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of S8 in CS2 of a known concentration.
-
Prepare a solution of the purified S12 sample in CS2.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase, typically methanol-based.
-
Set the UV detector to a wavelength suitable for sulfur detection (e.g., 254 nm).
-
Inject the S8 standard to determine its retention time.
-
Inject the S12 sample solution.
-
Analyze the resulting chromatogram. The presence of a peak at the retention time of the S8 standard indicates S8 contamination. The purity of the S12 can be estimated by comparing the peak area of S12 to the total peak area of all sulfur allotropes.
-
Mandatory Visualizations
Experimental Workflow for S12 Synthesis and Purification
Caption: Workflow for the synthesis and purification of S12 sulfur.
Logical Relationship for Troubleshooting Low S12 Yield
Caption: Troubleshooting logic for addressing low yields of S12.
References
Technical Support Center: Cyclo-dodecasulfur (S12) Allotrope Preparation
Welcome to the technical support center for the preparation of the cyclo-dodecasulfur (S12) allotrope. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of low yield, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the S12 allotrope of sulfur?
The S12 allotrope, also known as cyclo-dodecasulfur, is a molecule composed of 12 sulfur atoms arranged in a puckered ring. Thermodynamically, it is the second most stable sulfur ring after the common cyclo-octasulfur (S8) allotrope.[1][2] Its unique structure makes it a subject of interest in materials science and drug development.
Q2: Why is the yield of S12 synthesis typically low?
S12 is a minor component in the equilibrium of liquid sulfur, which is dominated by S8.[1] Synthesis methods that rely on quenching molten sulfur "trap" this equilibrium, resulting in inherently low yields of S12 amidst a large excess of S8 and polymeric sulfur.[3][4] More complex synthetic routes can improve yields but often involve sensitive organometallic reagents and produce S12 as a side product.[4]
Q3: What are the primary methods for preparing the S12 allotrope?
There are two main approaches for S12 synthesis:
-
Extraction from Molten Sulfur: This involves heating elemental sulfur and rapidly quenching it in liquid nitrogen to trap various allotropes, followed by solvent extraction to isolate S12. Yields are typically very low (<0.5%).[4]
-
Organometallic Synthesis: A common method involves the reaction of titanocene pentasulfide with sulfur dichloride. This route produces S6 as the main product but yields S12 as a significant, isolable side product with much higher yields than the quenching method.[4]
Q4: What is the best solvent for recrystallizing and purifying S12?
Carbon disulfide (CS2) is the most commonly cited solvent for the purification of S12.[1][5] S12 is less soluble in CS2 than S8, especially at lower temperatures. This solubility difference is exploited to selectively crystallize S12 from a solution containing a mixture of allotropes, typically at temperatures around -30 °C.[5] Toluene can also be used for recrystallization.
Troubleshooting Guide: Low Yield in S12 Preparation (Molten Sulfur Quench Method)
This guide addresses common issues encountered when preparing S12 by quenching molten sulfur.
Issue 1: Final yield is extremely low (<0.1%) or zero.
| Potential Cause | Recommended Solution |
| Incorrect Quenching Temperature | The equilibrium concentration of S12 in molten sulfur is temperature-dependent. Ensure the melt is held at ~200°C and allowed to cool to 140-160°C before quenching. Quenching from a temperature that is too high or too low will reduce the amount of S12 present.[1] |
| Inefficient Quenching | The quench must be as rapid as possible to "freeze" the melt equilibrium. Pour the molten sulfur as a very thin stream directly into liquid nitrogen.[1] A slow quench allows the sulfur rings to revert to the more stable S8 form. |
| Incomplete Extraction | The quenched yellow powder must be stirred with CS2 for an extended period (e.g., 12 hours) to ensure all soluble allotropes are dissolved.[5] Ensure the solvent-to-solid ratio is high enough (e.g., 6:1 mass ratio of CS2 to sulfur).[5] |
| Losses During Recrystallization | Over-concentration of the mother liquor before cooling can cause S8 to co-precipitate. Conversely, not concentrating enough will leave most S12 in solution. Perform a stepwise concentration and cool the solution slowly to -30°C to promote selective crystallization.[5] |
| Degradation of S12 | S12, while relatively stable, can revert to S8 or polymeric sulfur upon heating.[3] Avoid heating S12 solutions or the isolated product. Store pure S12 at low temperatures. |
Issue 2: Product is heavily contaminated with S8.
| Potential Cause | Recommended Solution |
| Insufficient Washing of Crude Crystals | The initial S12 crystals obtained after recrystallization will still be coated with S8-rich solvent. Wash the filtered crystals multiple times with small volumes of cold CS2 to dissolve the more soluble S8, leaving the purer S12 behind.[5] |
| Recrystallization Temperature is Too High | The solubility difference between S8 and S12 is maximized at lower temperatures. If your recrystallization is performed at room temperature or slightly below, a significant amount of S8 will co-crystallize. Ensure the crystallization temperature is sufficiently low (e.g., -30°C to -78°C).[5] |
| Insoluble Polymeric Sulfur Present | The initial quenched solid contains insoluble polymeric sulfur, which must be filtered off before concentrating the CS2 extract.[5] Failure to remove this polymer can interfere with crystallization and contaminate the final product. |
Data Presentation
Table 1: Comparison of Common S12 Allotrope Synthesis Methods
| Method | Reagents | Typical Yield | Primary Product | Advantages | Disadvantages |
| Molten Sulfur Quench & Extraction | Elemental Sulfur (S8), Liquid Nitrogen, CS2 | 0.08% - 0.2%[4] | S8 | Simple reagents, straightforward concept | Extremely low yield, labor-intensive extraction, large solvent volumes required |
| Organometallic Route | Titanocene pentasulfide, Sulfur dichloride | ~8% - 11%[4] | S6 | Significantly higher and more reliable yield | Involves synthesis of air-sensitive organometallic reagents, multi-step process |
| Reaction of S2Cl2 with KI | Dichlorodisulfane, Potassium iodide, CS2 | ~1% - 2%[3] | S6, S8 | Avoids high temperatures | Low yield, produces a complex mixture of many sulfur allotropes |
Experimental Protocols
Protocol 1: Preparation of S12 via Molten Sulfur Quenching
This protocol is adapted from established methods for extracting S12 from elemental sulfur.[1][5]
Materials:
-
Elemental sulfur (S8 powder): 50 g
-
Carbon disulfide (CS2): ~500 mL
-
Liquid Nitrogen: ~2 L
-
Beaker (250 mL), Oil bath, Magnetic stir plate, Thermometer
-
Large Dewar flask for liquid nitrogen
-
Large Buchner funnel and filter flask
-
Schlenk flask or round-bottom flask for concentration
-
Rotary evaporator
Procedure:
-
Melting: Place 50 g of elemental sulfur in a 250 mL beaker with a stir bar. Heat the sulfur in an oil bath to approximately 200°C with stirring. Hold at this temperature for 5-10 minutes.
-
Equilibration: Remove the beaker from the high heat and allow it to cool to between 140-160°C over about 15 minutes. The melt will become less viscous.
-
Quenching: Carefully pour the molten sulfur in a thin, steady stream into a Dewar flask containing liquid nitrogen. The sulfur will solidify into a brittle, yellow powder. Allow the liquid nitrogen to evaporate completely in a fume hood.
-
Extraction: Transfer the crushed yellow solid to a large flask. Add 300 mL of CS2 (a 6:1 mass ratio) and stir the mixture vigorously at room temperature for 12 hours to dissolve the soluble sulfur allotropes.
-
Filtration: Filter the mixture through a Buchner funnel to remove the insoluble polymeric sulfur. Collect the clear yellow filtrate.
-
Concentration: Transfer the filtrate to a round-bottom flask and reduce the volume to approximately 50-60 mL using a rotary evaporator. Caution: CS2 is extremely flammable and volatile.
-
Crystallization: Cool the concentrated solution to -30°C in a freezer or cryocooler and leave it undisturbed. Pale yellow crystals of S12 will slowly form.
-
Isolation: Quickly filter the cold solution to collect the S12 crystals. Wash the crystals with several small portions of cold CS2 to remove residual S8.
-
Drying: Dry the crystals under vacuum to yield pure S12.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Cyclododecasulfur (S12)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclododecasulfur (S12).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of S12 sulfur.
Problem 1: Low or No Yield of S12
-
Question: My reaction has resulted in a very low yield or no discernible S12 product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield of S12 can stem from several factors. Systematically investigate the following possibilities:
-
Purity of Reagents: Ensure that all starting materials, including solvents and sulfur precursors, are of high purity. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions:
-
Temperature: The reaction temperature is often critical. Ensure that the temperature has been maintained within the optimal range as specified in your protocol. Deviations can favor the formation of other sulfur allotropes or polymeric sulfur.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Conversely, excessively long reaction times can sometimes lead to the decomposition of the desired product.
-
Stirring: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Stoichiometry of Reactants: The molar ratios of the reactants are crucial. An incorrect stoichiometric ratio can lead to the formation of incomplete rings or other byproducts.[1] Double-check your calculations and measurements.
-
Moisture and Air Sensitivity: Some synthetic routes for sulfur rings are sensitive to moisture and atmospheric oxygen. If applicable to your method, ensure that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Problem 2: Product is Contaminated with Other Sulfur Allotropes
-
Question: My S12 product is contaminated with other sulfur allotropes like S8, S6, or S7. How can I remove them?
-
Answer: The presence of other cyclic sulfur allotropes is a common issue.[2] Purification can typically be achieved through the following methods:
-
Solvent Washing/Recrystallization: Carbon disulfide (CS2) is a common solvent for sulfur allotropes. The solubility of different allotropes in CS2 varies. Exploiting these differences through careful washing or fractional recrystallization can help in separating S12. For instance, S12 can be recrystallized from CS2 at low temperatures (e.g., -30 °C).[1] Benzene has also been used for recrystallization to obtain higher purity S12.[1]
-
Heating in a High-Boiling Solvent: S12 is notably more thermally stable than many other smaller sulfur allotropes and polymeric sulfur.[1][2] A purification step can involve heating the crude product mixture in a high-boiling solvent like p-xylene at around 115°C.[1][2] At this temperature, less stable allotropes and polymeric sulfur will decompose and dissolve, while the more stable S12 remains largely undissolved and can be isolated by filtration.[1][2]
-
Problem 3: Presence of Polymeric Sulfur in the Product
-
Question: My final product contains a significant amount of insoluble, amorphous material, which I suspect is polymeric sulfur. How do I remove it?
-
Answer: Polymeric sulfur is a common, insoluble byproduct.[2] Its removal can be addressed by:
-
Filtration: Since polymeric sulfur is generally insoluble in common solvents like carbon disulfide, it can often be removed by filtration.[1]
-
Thermal Decomposition: As mentioned previously, heating the crude mixture in a suitable solvent (e.g., p-xylene) will decompose the polymeric sulfur into soluble S8, which can then be separated from the insoluble S12.[1][2]
-
Problem 4: Product is Contaminated with Metal-Containing Impurities
-
Question: My synthesis involves a metallasulfur derivative, and I suspect my product is contaminated with metal salts (e.g., ZnCl2, ZnBr2). How can I purify my S12?
-
Answer: When using metallasulfur derivatives, residual metal-containing compounds are a potential source of contamination.[2] These can often be removed by:
-
Washing with an Acidic Solution: A dilute acid wash can help to dissolve and remove basic metal salts.
-
Solvent Washing: Washing the crude product with a solvent that selectively dissolves the metal-containing impurities but not S12 can be effective. The choice of solvent will depend on the specific metal salts present.
-
Water Wash: A thorough wash with deionized water can remove water-soluble metal salts.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products in S12 synthesis?
-
A1: The most frequently encountered side products are other sulfur allotropes, particularly cyclooctasulfur (S8), but also cyclohexasulfur (S6), cycloheptasulfur (S7), and other higher cyclosulfur rings. Polymeric sulfur is also a very common byproduct.[2] If the synthesis involves metallasulfur precursors or oxidizing agents, unreacted starting materials and metal-containing compounds can also be present as impurities.[2]
-
-
Q2: How can I confirm the presence of S12 in my product mixture?
-
A2: Several analytical techniques can be used to identify S12. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and identifying different sulfur allotropes. Spectroscopic methods such as Raman spectroscopy can also provide characteristic spectral fingerprints for different sulfur rings. X-ray crystallography can be used to definitively determine the structure of isolated crystals.
-
-
Q3: What is a typical yield for S12 synthesis?
-
Q4: Is S12 stable?
Data Presentation
Table 1: Common Side Products in S12 Synthesis and Their Properties
| Side Product/Impurity | Common Name/Type | Appearance | Key Differentiating Property | Removal Strategy |
| S8 | Cyclooctasulfur | Yellow crystalline solid | More soluble in CS2 than S12 | Solvent washing, fractional recrystallization, thermal decomposition |
| S6, S7, S10, etc. | Other Sulfur Allotropes | Varies (e.g., S6 is orange-red) | Generally less thermally stable than S12 | Thermal decomposition in a high-boiling solvent |
| (S)n | Polymeric Sulfur | Amorphous, plastic-like solid | Insoluble in most common solvents | Filtration, thermal decomposition |
| e.g., ZnCl2, ZnBr2 | Metal-Containing Compounds | Typically white crystalline solids | Soluble in polar solvents like water | Washing with water or dilute acid |
| e.g., Cl-Sn-Cl | Oxidant-Sulfur Derivatives | Varies | Reactivity with water or other nucleophiles | Hydrolysis and subsequent washing |
Experimental Protocols
Protocol: Synthesis of S12 via Reaction of Dichlorodisulfane with a Polysulfane (Illustrative)
This protocol is a generalized representation based on literature methods.[1][3] Researchers should consult specific literature for precise quantities and conditions.
-
Preparation of Reactant Solutions:
-
Prepare a dilute solution of dichlorodisulfane (S2Cl2) in a suitable anhydrous solvent (e.g., carbon disulfide or diethyl ether).
-
Prepare a dilute solution of a hydrogen polysulfane (e.g., H2S4) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a dropping funnel and a stirrer, and maintained under an inert atmosphere (e.g., argon), place a larger volume of the anhydrous solvent.
-
Cool the reaction vessel to the desired temperature (e.g., 0 °C or lower).
-
-
Reaction Execution:
-
Simultaneously and slowly, add the dichlorodisulfane solution and the hydrogen polysulfane solution dropwise to the vigorously stirred solvent in the reaction vessel over several hours. The high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
-
Reaction Work-up:
-
After the addition is complete, allow the reaction mixture to stir for an additional period as specified in the literature.
-
The crude S12 may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be carefully removed under reduced pressure.
-
-
Purification:
-
Wash the crude product with a suitable solvent to remove soluble impurities.
-
Recrystallize the crude S12 from a solvent such as carbon disulfide or benzene.
-
For removal of thermally unstable allotropes and polymeric sulfur, the crude product can be heated in a high-boiling solvent like p-xylene, followed by filtration of the hot mixture to isolate the purified S12.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of S12 sulfur.
Caption: Troubleshooting logic for low yield in S12 sulfur synthesis.
References
Validation & Comparative (s12 Sulfur Allotrope)
A Comparative Spectroscopic Analysis of S₈ and S₁₂ Sulfur Allotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two important sulfur allotropes: octasulfur (S₈) and dodecasulfur (S₁₂). Understanding the distinct spectral signatures of these allotropes is crucial for their identification and characterization in various research and development contexts, including materials science and pharmaceutical applications where sulfur-containing compounds are prevalent. This document summarizes key spectroscopic data, outlines detailed experimental protocols for analysis, and presents a logical workflow for spectroscopic characterization.
Spectroscopic Data Comparison
The vibrational spectra of S₈ and S₁₂, obtained through Raman and Infrared (IR) spectroscopy, reveal significant differences in their molecular structures. S₈, with its crown-shaped D₄d symmetry, and S₁₂, which possesses a more complex D₃d symmetry, exhibit unique sets of vibrational modes.
| Spectroscopic Technique | Allotrope | Peak/Band Position (cm⁻¹) | Assignment/Notes |
| Raman Spectroscopy | S₈ | 86, 151, 218, 247, 437, 473 | S-S-S bending and S-S stretching modes. The peaks at 218 and 473 cm⁻¹ are typically the most intense. |
| S₁₂ | 77, 101, 157, 179, 230, 260, 351, 405, 469 | Reflects the more complex structure with a larger number of vibrational modes compared to S₈. | |
| Infrared (IR) Spectroscopy | S₈ | 187, 242, 474 (Far-IR)[1] | Due to its high symmetry, S₈ has few IR-active modes. The cited values are from far-infrared spectroscopy of cold, isolated molecules.[1] |
| S₁₂ | 188, 240, 370, 465 | Shows a greater number of IR-active bands than S₈, consistent with its lower symmetry. | |
| UV-Vis Spectroscopy | S₈ | ~260-280 nm (in organic solvents) | Exhibits a strong absorption in the UV region. The exact λmax can vary with the solvent. |
| S₁₂ | Not experimentally determined | While a specific experimental UV-Vis spectrum for S₁₂ is not readily available in the literature, it is expected that its absorption maximum would be red-shifted (shifted to a longer wavelength) compared to S₈. This is a general trend observed for cyclic sulfur allotropes, where the lowest-energy absorption maximum shifts to the red with an increasing number of sulfur atoms in the molecule. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of S₈ and S₁₂ are provided below. These protocols are intended to serve as a guide for researchers to obtain reliable and reproducible data.
A common method for the synthesis of cyclo-dodecasulfur (S₁₂) involves the reaction of a polysulfane with a dichlorosulfane. One specific procedure is the reaction of H₂S₈ with S₄Cl₂ in a dilute solution of carbon disulfide and diethyl ether. The crude S₁₂ crystals can then be purified by recrystallization from benzene.
Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of sulfur allotropes.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution grating. A microscope objective is used to focus the laser onto the sample.
-
Sample Preparation:
-
Solid samples of S₈ and S₁₂ can be analyzed directly as powders.
-
A small amount of the powder is placed on a microscope slide.
-
-
Data Acquisition:
-
Place the sample slide under the microscope objective.
-
Focus the laser onto the sample.
-
Set the laser power to a low level (e.g., < 1 mW) to avoid sample degradation.
-
Acquire the Raman spectrum over a suitable wavenumber range (e.g., 50-600 cm⁻¹) with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a CCD detector.
-
FTIR spectroscopy provides complementary information to Raman spectroscopy by probing IR-active vibrational modes.
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the powdered S₈ or S₁₂ sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed to produce the infrared spectrum.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
UV-Vis spectroscopy is used to study the electronic transitions in sulfur allotropes.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare dilute solutions of S₈ in a suitable organic solvent that does not absorb in the region of interest (e.g., cyclohexane or methanol). Carbon disulfide can also be used as a solvent.
-
Due to the lower stability of S₁₂, solutions should be prepared fresh and analyzed promptly.
-
Use quartz cuvettes for the measurements, as glass absorbs in the UV region.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record the baseline with the blank cuvette.
-
Fill a second quartz cuvette with the sample solution.
-
Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Workflow for Spectroscopic Analysis of Sulfur Allotropes
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of sulfur allotropes like S₈ and S₁₂.
Caption: Workflow for the synthesis and spectroscopic analysis of sulfur allotropes.
References
Illuminating the Ribosome's Switch: A Comparative Guide to the X-ray Crystallographic Validation of the S12 Structure
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional architecture of ribosomal proteins is paramount. The S12 protein, a key component of the small ribosomal subunit (30S), plays a critical role in maintaining translational fidelity and is a primary target for aminoglycoside antibiotics. Its structural validation, therefore, carries significant weight in the development of novel therapeutics. This guide provides a comprehensive comparison of X-ray crystallography for validating the S12 structure against alternative methods, supported by experimental data and detailed protocols.
X-ray crystallography has historically been the gold standard for determining high-resolution protein structures, providing atomic-level insights into the S12 protein's conformation and its interactions with ribosomal RNA (rRNA) and antibiotics.[1][2] This static view, however, is increasingly complemented by other techniques that offer dynamic perspectives or are more amenable to large, flexible complexes.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The choice of method for structural determination of ribosomal components like S12 depends on a balance of desired resolution, sample requirements, and the specific biological questions being addressed. While X-ray crystallography provides unparalleled detail of the static structure, cryo-electron microscopy (cryo-EM) and single-molecule Förster resonance energy transfer (smFRET) offer powerful alternatives for studying large complexes and dynamic conformational changes, respectively.
| Method | Resolution | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Typically 1.5 - 3.5 Å for ribosomal complexes | High-purity, well-ordered crystals | Atomic resolution, precise atomic coordinates | Requires crystallization (can be a major bottleneck), provides a static average structure |
| Cryo-Electron Microscopy (Cryo-EM) | Typically 2.5 - 7 Å for ribosomal complexes | Purified, stable protein in solution | Can analyze large, flexible complexes in a near-native state, does not require crystallization | Generally lower resolution than X-ray crystallography, computationally intensive |
| Single-Molecule FRET (smFRET) | Not an imaging technique (measures distances) | Purified protein labeled with fluorescent dyes | Provides real-time information on conformational dynamics and intermolecular interactions | Does not provide a full 3D structure, requires site-specific labeling |
Experimental Data: Validation Metrics for S12 Structures
The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. Validation reports for each entry provide crucial metrics to assess the quality of the determined structure. Below is a comparison of validation metrics for representative 30S ribosomal subunit structures containing S12, determined by X-ray crystallography and cryo-EM.
| PDB ID | Method | Organism | Resolution (Å) | R-free | Clashscore | Ramachandran Outliers |
| --INVALID-LINK-- | X-ray Crystallography | Thermus thermophilus | 2.80 | 0.239 | 11 | 0.1% |
| --INVALID-LINK-- | X-ray Crystallography | Thermus thermophilus | 3.05 | 0.246 | 29 | 0.3% |
| --INVALID-LINK-- | Cryo-EM | Escherichia coli | 3.05 | N/A | 5 | 0.0% |
| --INVALID-LINK-- | Cryo-EM | Escherichia coli | 3.40 | N/A | 8 | 0.1% |
Note: R-free is a cross-validation metric used in X-ray crystallography to assess the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit. Clashscore represents the number of serious steric clashes per 1000 atoms. Ramachandran outliers indicate residues with unusual backbone conformations.[3][4][5][6]
Experimental Protocols
Detailed Methodology for X-ray Crystallography of a Ribosomal Protein (Adapted from S8 Protocol)
This protocol outlines the key steps for the crystallization and subsequent X-ray diffraction analysis of a ribosomal protein, exemplified by a typical workflow for a protein from Thermus thermophilus.
1. Protein Expression and Purification:
-
The gene encoding the target ribosomal protein (e.g., S12) is cloned into an expression vector, typically with a polyhistidine tag for purification.
-
The protein is overexpressed in a suitable host, such as Escherichia coli.
-
Cells are harvested and lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography, to achieve high purity and homogeneity.
2. Crystallization:
-
The purified protein is concentrated to a suitable concentration (typically 5-20 mg/mL).
-
Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method.[7] This involves mixing the protein solution with a variety of crystallization cocktails containing different precipitants (e.g., polyethylene glycols, salts), buffers, and additives.
-
Trays are incubated under controlled temperature conditions, and crystal growth is monitored over days to weeks.
-
Once initial crystals are obtained, optimization is carried out by varying the concentrations of protein, precipitant, and other components to improve crystal size and quality.[8]
3. X-ray Diffraction Data Collection:
-
A suitable crystal is cryo-protected by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
The crystal is flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
4. Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
An initial atomic model is built into the resulting electron density map.
-
The model is refined iteratively against the experimental data, with manual adjustments made to improve the fit and correct errors.
-
The final model is validated using various quality metrics (e.g., R-free, Ramachandran plot analysis, clashscore) before deposition in the PDB.[3][4][5][6]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the structural validation of the S12 protein.
Caption: Workflow for S12 structure determination by X-ray crystallography.
Caption: Comparison of methods for studying the S12 ribosomal protein.
References
- 1. rcsb.org [rcsb.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessing PDB structure quality | Protein Data Bank in Europe [ebi.ac.uk]
- 5. rcsb.org [rcsb.org]
- 6. Validation of Structures in the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of S₁₂ and Other Sulfur Allotropes
For Researchers, Scientists, and Drug Development Professionals
Sulfur, a cornerstone element in numerous chemical and pharmaceutical applications, exhibits a remarkable diversity of allotropic forms. The stability of these allotropes is a critical factor in their potential utility, influencing reaction kinetics, product purity, and formulation stability. This guide provides a comparative analysis of the stability of various sulfur allotropes, with a particular focus on the twelve-atom crown-shaped ring, cyclo-dodecasulfur (S₁₂), and its relationship to other common and exotic forms.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a substance under a given set of conditions is determined by its Gibbs free energy of formation (ΔG°f). A lower, more negative value indicates greater stability. While a comprehensive experimental dataset for all sulfur allotropes is not available in a single source, the following table summarizes key thermodynamic parameters for some of the most well-characterized allotropes. It is important to note that much of the recent data on less common allotropes comes from computational studies, which provide valuable theoretical insights.
| Allotrope | Molecular Formula | Crystal System | Enthalpy of Formation (ΔH°f) (kJ/mol per S atom) | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol per S atom) | Relative Stability Ranking |
| Rhombic Sulfur (α-S₈) | S₈ | Orthorhombic | 0 (by definition) | 0 (by definition) | 1 (Most Stable) |
| Monoclinic Sulfur (β-S₈) | S₈ | Monoclinic | +0.33 | > 0 at T < 369 K | Less stable than α-S₈ |
| Cyclo-dodecasulfur (S₁₂) | S₁₂ | Rhombohedral | Positive (specific value not widely reported) | Positive (specific value not widely reported) | 2 |
| Cyclo-hexasulfur (S₆) | S₆ | Rhombohedral | Positive (computationally predicted to be less stable than S₈) | Positive (computationally predicted to be less stable than S₈) | Lower than S₈ and S₁₂ |
| Cyclo-heptasulfur (S₇) | S₇ | Monoclinic | Positive (computationally predicted to be the least stable cyclo-allotrope) | Positive (computationally predicted to be the least stable cyclo-allotrope) | Least Stable (among common rings) |
Key Observations:
-
Rhombic Sulfur (α-S₈): As the standard state for sulfur, its enthalpy and Gibbs free energy of formation are defined as zero. It is the most thermodynamically stable allotrope at room temperature and atmospheric pressure.[1] All other allotropes will, in principle, eventually convert to the rhombic form under these conditions.[1]
-
Monoclinic Sulfur (β-S₈): This allotrope is only stable above 95.3 °C (369 K).[2] Below this transition temperature, it spontaneously transforms back into the more stable rhombic form.
-
Cyclo-dodecasulfur (S₁₂): While less stable than α-S₈, computational studies suggest that S₁₂ is a relatively stable cyclo-allotrope.[3] This is attributed to its molecular structure which minimizes ring strain.
-
Other Cyclo-allotropes: Computational models indicate that S₆ and particularly S₇ are significantly less stable than S₈ and S₁₂.[3][4] The instability of S₇ is a notable characteristic among the common sulfur rings.
Experimental Determination of Allotrope Stability
The thermodynamic stability of sulfur allotropes is experimentally determined through a combination of synthesis, characterization, and calorimetric measurements.
Experimental Workflow for Stability Determination
Caption: Workflow for the experimental determination of sulfur allotrope stability.
Key Experimental Protocols
1. Synthesis of Allotropes:
-
α-S₈ (Rhombic): Typically obtained from commercial sources and purified by recrystallization from carbon disulfide.
-
β-S₈ (Monoclinic): Prepared by melting rhombic sulfur and allowing it to cool slowly, with crystallization occurring above 96°C.
-
S₁₂ (Cyclo-dodecasulfur): Synthesized through the reaction of polysulfanes (H₂Sₓ) with sulfur chlorides (SᵧCl₂). A common method involves the reaction of H₂S₈ with S₄Cl₂.
2. Characterization:
-
X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the synthesized allotrope. Each allotrope has a unique diffraction pattern.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for analyzing the composition of sulfur solutions, allowing for the separation and quantification of different ring sizes (S₆, S₇, S₈, S₁₂, etc.).
-
Differential Scanning Calorimetry (DSC): Employed to study the thermal behavior of allotropes, including melting points and transition temperatures between different forms.
3. Calorimetry:
-
Combustion Calorimetry: The standard enthalpy of formation (ΔH°f) of a sulfur allotrope can be determined by measuring the heat released during its complete combustion in a bomb calorimeter to form sulfur dioxide (SO₂). By comparing this to the heat of combustion of rhombic sulfur (the standard state), the enthalpy of formation of the allotrope can be calculated.
-
Solution Calorimetry: This technique can be used to measure the enthalpy of transition between two allotropes. By dissolving known masses of two different allotropes in the same solvent and measuring the respective heat changes, the enthalpy difference between them can be determined.
Logical Relationship of Sulfur Allotrope Stability
The stability of sulfur allotropes is a dynamic relationship influenced by temperature. At room temperature, all other forms are metastable with respect to the rhombic α-S₈ form.
Caption: Thermodynamic stability relationships of major sulfur allotropes.
Conclusion
For researchers and professionals in drug development, a thorough understanding of sulfur allotrope stability is paramount. While rhombic α-S₈ is the thermodynamically favored form at ambient conditions, the kinetic persistence of metastable allotropes like S₁₂ can be significant. The choice of a specific allotrope for a synthetic route or formulation must consider its inherent stability, the conditions under which it will be used, and its potential to convert to other, less desirable forms. The experimental protocols outlined in this guide provide a framework for the rigorous characterization and stability assessment of these fascinating and versatile elemental forms.
References
Distinguishing S12 from other Sulfur Rings via Raman Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of sulfur allotropes is crucial in various scientific fields, from materials science to pharmaceutical development, where the specific crystalline structure of sulfur can influence reactivity and bioavailability. Among the numerous sulfur rings, cyclo-dodecasulfur (S12) presents a unique structure that can be effectively distinguished from other common sulfur allotropes, such as S6, S7, S8, and S10, using Raman spectroscopy. This guide provides a comparative analysis of their Raman spectral data, detailed experimental protocols, and a logical workflow for their differentiation.
Comparative Raman Spectral Data
Raman spectroscopy probes the vibrational modes of molecules, providing a distinct fingerprint for different sulfur allotropes. The primary distinguishing features are found in the S-S stretching and S-S-S bending regions of the spectrum. The table below summarizes the characteristic Raman shifts for S12 and other common sulfur rings.
| Sulfur Allotrope | Key Raman Peaks (cm⁻¹) |
| S6 | Strong peaks around 392 cm⁻¹ and 455 cm⁻¹ |
| S7 | Multiple peaks in the 350-550 cm⁻¹ region, with a characteristic strong band around 393 cm⁻¹ |
| S8 | Prominent peaks at approximately 152, 218, and 472 cm⁻¹[1] |
| S10 | Characteristic peaks observed in its Raman spectrum, distinct from S8 and S12[2][3] |
| S12 | Distinct spectral features different from S8 and other allotropes[4] |
Note: Specific peak positions can vary slightly depending on experimental conditions and the crystalline form of the allotrope.
Distinguishing Features of S12
The Raman spectrum of S12 exhibits a unique pattern of peaks that allows for its unambiguous identification. Unlike the relatively simple spectrum of S8, the most common sulfur allotrope, S12, which has a more complex D3d symmetry, displays a richer set of vibrational modes.[4] The key to distinguishing S12 lies in identifying its characteristic peaks and comparing them against the well-established spectra of other sulfur rings.
Experimental Protocol
Obtaining high-quality Raman spectra for sulfur allotropes requires careful sample preparation and instrument setup. The following is a generalized protocol that can be adapted for specific instrumentation.
1. Sample Preparation:
-
Solid sulfur samples should be crystalline. If analyzing a mixture, the components should be in a solid state.
-
Place a small amount of the sample on a clean microscope slide or in a suitable sample holder.[5] For micro-Raman analysis, a minimal amount of sample, roughly the size of a grain of rice, is sufficient.[5]
2. Instrumentation and Setup:
-
A confocal Raman microscope is typically used for this analysis.[6]
-
Laser Source: A common choice is a 532 nm (green) laser, though other wavelengths can be used.[7] The laser power should be kept low to avoid sample degradation, especially for less stable allotropes.
-
Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.[7]
-
Grating: A high-resolution grating (e.g., 1800 gr/mm) is necessary to resolve the closely spaced Raman bands of the different sulfur allotropes.
-
Detector: A sensitive CCD camera is used to detect the dispersed Raman signal.[6]
3. Data Acquisition:
-
Focus the laser onto a representative area of the sample.
-
Acquisition Time and Accumulations: The exposure time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.[5] For example, an exposure time of 30 seconds with 20 accumulations can be a starting point.[5]
-
Spectral Range: Collect the Raman spectrum over a range that covers the characteristic S-S stretching and S-S-S bending modes (typically 100 cm⁻¹ to 600 cm⁻¹).
4. Data Analysis:
-
Process the raw spectral data by performing baseline correction and cosmic ray removal if necessary.
-
Identify the peak positions and compare them to the reference data in the table above to determine the allotropic composition of the sample.
Workflow for Distinguishing S12
The following diagram illustrates the logical workflow for identifying S12 from a sample containing a mixture of sulfur allotropes using Raman spectroscopy.
References
A Comparative Guide to the Reactivity of S12 and S8 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Elemental sulfur is a readily available and versatile reagent in organic synthesis, crucial for the formation of sulfur-containing moieties in numerous pharmaceuticals and functional materials. While the most common allotrope is cyclooctasulfur (S8), other cyclic allotropes, such as cyclododecasulfur (S12), offer distinct reactivity profiles. This guide provides an objective comparison of the reactivity of S12 and S8 in organic synthesis, supported by available experimental data, to aid researchers in selecting the appropriate sulfur source for their specific applications.
Overview of S8 and S12
Cyclooctasulfur (S8) is the thermodynamically most stable sulfur allotrope, existing as a crown-shaped, eight-membered ring. Its stability often necessitates elevated temperatures or activation with nucleophiles or electrophiles to induce reactivity.[1] In contrast, cyclododecasulfur (S12) is a larger, less stable ring. While also a solid, its lower thermodynamic stability suggests a higher propensity to undergo ring-opening and participate in sulfur transfer reactions.
Comparative Reactivity in Sulfur Transfer Reactions
Direct, comprehensive comparative studies on the reactivity of S12 and S8 are limited in the scientific literature. However, research by Harpp and co-workers has provided valuable insights into the sulfur-transfer capabilities of less common sulfur allotropes, including S12, in comparison to S8.
In the sulfuration of dienes, S12 has been shown to act as a sulfur transfer agent, delivering sulfur atoms to the organic substrate. A key finding is that in reactions with 1,3-dienes, S12 preferentially transfers an S2 fragment.[2] This is in contrast to many reactions with S8 which can lead to a mixture of polysulfides of varying sulfur chain lengths.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the yields of sulfuration products from 2,3-diphenyl-1,3-butadiene using different sulfur allotropes, with the yield from S8 serving as the baseline.
| Allotrope | Substrate | Product(s) | Reaction Conditions | Yield Increase vs. S8 | Reference |
| S12 | 2,3-diphenyl-1,3-butadiene | Cyclic Polysulfides | Toluene, reflux (~115 °C) | ~1.5x | |
| S8 | 2,3-diphenyl-1,3-butadiene | Cyclic Polysulfides | Toluene, reflux (~115 °C) | Baseline |
This data indicates that under these specific reaction conditions, S12 provides a modest increase in yield compared to S8. The study also noted that other allotropes, such as S10, showed a significantly higher increase in yield, suggesting that ring size plays a crucial role in the reactivity of sulfur allotropes as sulfurating agents.[2]
Experimental Protocols
General Procedure for the Sulfuration of a Diene with S12
The following is a representative experimental protocol adapted from the work of Harpp and co-workers for the reaction of a sulfur allotrope with a diene.
Materials:
-
Cyclododecasulfur (S12)
-
2,3-diphenyl-1,3-butadiene
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,1,2,2-tetrachloroethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3-diphenyl-1,3-butadiene (1.0 eq) and cyclododecasulfur (S12) (1.2 eq).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).
-
Add a known amount of an internal standard for quantitative analysis by NMR or GC.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at a temperature sufficient to maintain reflux (~115 °C for toluene).
-
Stir the reaction mixture vigorously at reflux for the desired reaction time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
An aliquot of the crude reaction mixture can be analyzed by ¹H NMR or GC to determine the yield of the products relative to the internal standard.
-
The products can be isolated and purified using standard techniques such as column chromatography.
Logical Workflow for Allotrope Reactivity Screening
The following diagram illustrates a logical workflow for comparing the reactivity of different sulfur allotropes in a given organic reaction.
Caption: A logical workflow for the systematic evaluation of sulfur allotrope reactivity.
Proposed Reaction Pathway
The thermal decomposition of cyclic sulfur allotropes is proposed to proceed through a radical mechanism. The larger, less stable rings like S12 are expected to undergo homolytic cleavage of an S-S bond at lower temperatures than S8, generating a diradical species. This diradical can then react with an organic substrate. In the case of a diene, this can lead to the formation of cyclic polysulfides.
Caption: A simplified proposed radical pathway for the reaction of S12 with a 1,3-diene.
Conclusion
The available evidence suggests that cyclododecasulfur (S12) is a more reactive sulfurating agent than the more common cyclooctasulfur (S8) under certain conditions, offering a modest improvement in product yields in the sulfuration of dienes. The preferential transfer of an S2 fragment from S12 may also offer selectivity advantages in certain synthetic applications. However, the significantly greater abundance and lower cost of S8 remain critical factors for its widespread use. Further research into the reactivity of S12 and other less common sulfur allotropes is warranted to fully explore their potential in modern organic synthesis. Researchers are encouraged to consider screening various sulfur allotropes, where available, to optimize sulfur transfer reactions for their specific needs.
References
A Comparative Thermal Analysis of Sulfur Allotropes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal behavior of elemental sulfur in its various allotropic forms is crucial for applications ranging from pharmaceutical synthesis to materials science. This guide provides an objective comparison of the thermal properties of the most common sulfur allotropes, supported by experimental data and detailed methodologies.
Sulfur is renowned for its chemical reactivity and its existence in more than 30 allotropic forms, with the most prevalent being rhombic (α-sulfur) and monoclinic (β-sulfur) sulfur.[1] These forms, along with amorphous or plastic sulfur, exhibit distinct thermal behaviors that are critical to control and understand in various scientific applications. This guide focuses on the comparative thermal analysis of these key allotropes using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Thermal Data of Sulfur Allotropes
The thermal properties of rhombic, monoclinic, and amorphous sulfur are summarized in the table below. These values represent key transition points and energetic changes that occur upon heating.
| Property | Rhombic Sulfur (α-S₈) | Monoclinic Sulfur (β-S₈) | Amorphous/Plastic Sulfur |
| Crystal System | Orthorhombic | Monoclinic | Amorphous |
| Appearance | Yellow crystalline solid | Needle-shaped crystals | Rubber-like, brownish substance |
| α → β Transition Temperature (°C) | 95.2 - 96.4[1][2] | - | Not Applicable |
| Enthalpy of α → β Transition (kJ/mol) | 1.3 - 2.5 (endothermic)[3][4] | - | Not Applicable |
| Melting Point (°C) | 112.8 - 115.21[1][2] | 119.2 - 119.6[1][2] | No sharp melting point; softens and gradually reverts to crystalline forms. |
| Enthalpy of Fusion (kJ/mol) | Not directly measured; converts to β-form before melting. | ~1.73 | Not Applicable |
| Boiling Point (°C) | 444.6 | 444.6 | Decomposes |
| TGA Decomposition Onset (°C) | Sublimation starts ~200 | Sublimation starts ~200 | Begins to lose mass around 220°C due to breakdown of S-S bonds.[5] |
| Significant Mass Loss (TGA) | Complete mass loss by ~340-600°C in an inert atmosphere.[5][6] | Complete mass loss by ~340-600°C in an inert atmosphere. | Staged decomposition, with significant mass loss continuing to higher temperatures. |
Experimental Protocols
The data presented in this guide is typically obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Below are detailed methodologies for these key experiments.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with phase transitions in sulfur allotropes as a function of temperature.
-
Sample Preparation: A small amount of the sulfur allotrope (typically 3-5 mg) is accurately weighed into an aluminum crucible.[7] For air-sensitive or volatile samples, the crucible is hermetically sealed.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10°C/min, is applied to the sample.[8]
-
Temperature Program: The sample is heated from ambient temperature to a temperature above its final transition point (e.g., 200°C to observe all solid-solid and solid-liquid transitions). To observe the formation of monoclinic sulfur from rhombic sulfur, a heat-cool-heat cycle can be employed.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as dry nitrogen or argon, with a typical purge rate of 20-50 mL/min to prevent oxidation.
-
-
Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events, such as phase transitions and melting, appear as peaks. The temperature of the transition is determined from the onset or peak of the endotherm, and the enthalpy of the transition is calculated from the peak area.[9]
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sulfur sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) of the sulfur allotrope is placed in a ceramic or aluminum TGA crucible.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate, often 10°C/min or 20°C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) to ensure complete decomposition.
-
Atmosphere: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to study the intrinsic thermal decomposition.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The temperatures at which specific percentages of mass are lost provide a profile of the decomposition process.
Visualization of Thermal Transitions
The thermal transformations of sulfur allotropes follow a distinct pathway upon heating. This logical relationship is visualized in the following diagram.
Caption: Thermal transition pathway of sulfur allotropes.
Conclusion
The thermal behavior of sulfur is complex and highly dependent on its allotropic form. Rhombic and monoclinic sulfur, both composed of S₈ rings, exhibit a clear, endothermic solid-solid phase transition before melting. Amorphous sulfur, in contrast, lacks a defined crystalline structure and therefore does not show sharp phase transitions, instead gradually softening and transforming into more stable crystalline forms upon heating. The distinct DSC and TGA profiles of these allotropes provide a valuable fingerprint for their identification and characterization. For professionals in research and development, a thorough understanding of these thermal properties is essential for manipulating and utilizing sulfur in a controlled and predictable manner.
References
Confirming the Purity of Synthesized Compound S12: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in the research and development pipeline. The presence of impurities can significantly impact experimental results, biological activity, and safety assessments. This guide provides a comparative overview of common analytical techniques used to determine the purity of a synthesized compound, referred to here as "Compound S12."
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on the physicochemical properties of the compound, the nature of the expected impurities, and the required level of sensitivity and accuracy. Below is a comparison of several widely used methods.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.[1][2][3] | High resolution and sensitivity, applicable to a wide range of compounds, quantitative analysis is straightforward.[4][5] | Requires a suitable chromophore for UV detection, can be destructive to the sample, method development can be time-consuming.[6] | 95 - 99.9+ |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[7] | Provides structural confirmation and purity in a single experiment, non-destructive, quantitative NMR (qNMR) is highly accurate.[8][9][10] | Lower sensitivity compared to other methods, may not detect non-proton-containing impurities, requires relatively pure sample for simple spectra. | 90 - 99.9 |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.[11][12] | Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS, GC-MS) for enhanced separation and identification.[4][13][14] | Can be difficult to quantify without appropriate standards, ionization process can sometimes lead to fragmentation, making interpretation complex. | Can detect trace impurities |
| Gas Chromatography (GC) | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds, high resolution, and sensitivity.[5] | Not suitable for non-volatile or thermally labile compounds. | 95 - 99.9+ |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | Simple, rapid, and inexpensive. A sharp melting point is indicative of high purity.[15] | Not suitable for amorphous solids or compounds that decompose on heating, relatively insensitive to small amounts of impurities. | Qualitative indicator |
| Elemental Analysis | Determines the percentage composition of elements (typically C, H, N, S) in a compound. | Provides fundamental information about the elemental composition, which can be compared to the theoretical values. | Does not provide information about the nature of the impurities, requires a relatively large amount of sample. | Confirms elemental composition |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are example protocols for key analytical techniques for a hypothetical synthesized organic molecule, "Compound S12."
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of Compound S12 by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Compound S12 sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of Compound S12 in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of Compound S12)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of Compound S12 is calculated as the percentage of the main peak area relative to the total area of all peaks.
¹H NMR Spectroscopy Protocol
Objective: To confirm the structure of Compound S12 and assess its purity by identifying signals from impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard (e.g., tetramethylsilane - TMS)
-
Compound S12 sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Compound S12 in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain high resolution.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to Compound S12 and any impurity signals. The relative integration of impurity peaks compared to the main compound peaks can be used to estimate purity.
Mass Spectrometry (LC-MS) Protocol
Objective: To confirm the molecular weight of Compound S12 and identify any impurities with different mass-to-charge ratios.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Reagents:
-
As per the HPLC protocol.
Procedure:
-
LC Separation: Perform the HPLC separation as described in the protocol above.
-
MS Detection:
-
The eluent from the HPLC column is directed into the ESI-MS source.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main HPLC peak to confirm the molecular weight of Compound S12.
-
Analyze the mass spectra of any impurity peaks to help identify their molecular weights.
-
Visualizations
Workflow for Synthesis and Purity Confirmation of Compound S12
Caption: Workflow for the synthesis, purification, and purity confirmation of a novel compound.
Logical Relationship of Purity Analysis Methods
Caption: Logical categorization of common purity analysis methods.
References
- 1. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. determination-of-the-impurity-level-of-high-purity-arsine-by-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 14. youtube.com [youtube.com]
- 15. moravek.com [moravek.com]
A Comparative Guide to the Cross-Validation of Ribosomal Protein S12 Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental techniques used to characterize the ribosomal protein S12, a critical component of the 30S ribosomal subunit and a key player in maintaining translational fidelity. Understanding the strengths and limitations of each method is crucial for designing robust experiments in drug development and fundamental research. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to aid in the selection of appropriate characterization strategies.
Introduction to Ribosomal Protein S12
Ribosomal protein S12 is an essential protein located at the decoding center of the small ribosomal subunit.[1][2] It plays a pivotal role in ensuring the accuracy of protein synthesis by monitoring the geometry of codon-anticodon pairing.[3] Mutations in the gene encoding S12 (rpsL) can lead to hyperaccurate or error-prone ribosomes and are often associated with resistance to aminoglycoside antibiotics like streptomycin.[2][4] Consequently, S12 is a significant target for the development of novel antibacterial agents. Accurate and comprehensive characterization of S12, both in isolation and within the ribosomal context, is therefore of paramount importance.
Comparison of S12 Characterization Techniques
The characterization of ribosomal protein S12 function and structure relies on a combination of genetic, biochemical, and biophysical methods. While direct "cross-validation" studies that quantitatively compare the performance of these techniques on S12 are not common, this guide provides a comparative analysis based on their application in published research.
| Technique | Information Obtained | Quantitative Data Examples | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the 30S subunit including S12; visualization of S12's interactions with 16S rRNA, mRNA, tRNA, and antibiotics.[3][5] | Atomic coordinates, resolution (e.g., 9 Å), conformational states (open/closed).[6] | Provides detailed structural insights at the atomic level; crucial for understanding the molecular basis of S12 function and antibiotic binding. | Requires protein crystallization, which can be challenging; provides a static picture of the molecule. |
| Single-Molecule FRET (smFRET) | Real-time conformational dynamics of the ribosome and the decoding site in response to S12 mutations or ligand binding.[3] | FRET efficiency, kinetic rates of conformational changes. | Enables the study of dynamic processes that are not captured by static structural methods. | Requires labeling of the protein and/or rRNA; data analysis can be complex. |
| Mutational Analysis & Phenotyping | In vivo and in vitro effects of specific amino acid substitutions on S12 function, such as translational accuracy and antibiotic resistance.[2][7] | Fold change in nonsense readthrough, miscoding frequency, antibiotic resistance levels (MIC), growth rates.[2][4][7] | Directly links specific residues to function; can be performed in a cellular context. | Effects of mutations can be pleiotropic; interpretation can be complex. |
| In Vitro Biochemical Assays | Kinetic parameters of tRNA selection, including GTPase activation and tRNA accommodation; antibiotic binding affinity.[2] | Rate constants (k_cat, K_m), dissociation constants (K_d).[2] | Allows for the precise measurement of specific steps in translation under controlled conditions. | May not fully recapitulate the cellular environment. |
| Mass Spectrometry (MS) | Identification of S12-interacting proteins; characterization of post-translational modifications.[8] | Mass-to-charge ratio (m/z), protein identification scores. | High sensitivity and accuracy for protein identification and modification mapping. | Native MS is required to study intact protein complexes, which can be technically demanding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure and dynamics of S12 in solution; can be used to study interactions with other molecules. In-cell NMR can probe the protein in its native environment.[9][10] | Chemical shifts, relaxation rates, NOEs. | Provides information on protein dynamics in solution; can be used for proteins that are difficult to crystallize. | Limited to smaller proteins or protein domains; requires isotopic labeling. |
Experimental Protocols
X-ray Crystallography of the 30S Ribosomal Subunit
Objective: To determine the high-resolution three-dimensional structure of the 30S ribosomal subunit containing protein S12.
Methodology:
-
Purification of 30S Subunits: 30S ribosomal subunits are purified from bacterial cells (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.
-
Crystallization: The purified 30S subunits are crystallized, often in complex with mRNA and tRNA analogs, by vapor diffusion. This is a critical and often challenging step.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.[6]
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which a model of the 30S subunit, including S12, is built and refined.
In Vitro Dipeptide Formation Assay
Objective: To measure the rate of tRNA accommodation and the effect of S12 mutations on this process.[2]
Methodology:
-
Preparation of Ribosomal Complexes: Purified 70S ribosomes (wild-type or S12 mutant) are programmed with a specific mRNA and an initiator tRNA (fMet-tRNAfMet) in the P-site.
-
Ternary Complex Formation: The elongator aminoacyl-tRNA (e.g., Phe-tRNAPhe) is complexed with EF-Tu and GTP to form a ternary complex.
-
Reaction Initiation: The ternary complex is rapidly mixed with the ribosomal complex.
-
Quenching and Analysis: The reaction is quenched at various time points, and the formation of the fMet-Phe dipeptide is quantified, typically by HPLC or thin-layer chromatography. The data is fit to obtain kinetic rates.[2]
Affinity Purification of S12-Interacting Proteins
Objective: To identify proteins that interact with ribosomal protein S12 in vivo.[8]
Methodology:
-
Strain Engineering: A tag (e.g., His-tag, TAP-tag) is genetically fused to the C-terminus of the endogenous S12 protein.
-
Cell Lysis and Affinity Purification: The engineered cells are lysed, and the cell extract is incubated with a resin that specifically binds the tag (e.g., Ni-NTA resin for His-tag).
-
Washing and Elution: The resin is washed to remove non-specific binders, and the S12-containing complexes are then eluted.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.[8]
Visualizing Workflows and Pathways
References
- 1. Modulation of 16S rRNA function by ribosomal protein S12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational analysis of S12 protein and implications for the accuracy of decoding by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The central role of protein S12 in organizing the structure of the decoding site of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ribosomal protein S12 in peptide chain elongation: analysis of pleiotropic, streptomycin-resistant mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. X-Ray Crystal Images Shed More Light on Protein Synthesis [www2.lbl.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein in-cell NMR spectroscopy at 1.2 GHz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of S12: Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The designation "S12" is used herein as a representative placeholder for a class of bioactive molecules based on the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold. This heterocyclic core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of prevalent synthetic methodologies for "S12" and its analogues, supported by experimental data and detailed protocols to aid in the strategic selection and implementation of synthetic routes.
I. Comparative Analysis of Synthesis Methods for the 2-Amino-5-mercapto-1,3,4-thiadiazole Core
The foundation for synthesizing "S12" derivatives lies in the efficient construction of the 2-amino-5-mercapto-1,3,4-thiadiazole ring. Several methods have been reported, primarily involving the cyclization of thiosemicarbazide or its derivatives. Below is a summary of the most common approaches.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Key Advantages |
| Method A: CS₂ Cyclization in Basic Medium | Thiosemicarbazide | Carbon disulfide (CS₂), Anhydrous Sodium Carbonate, Ethanol, Reflux | 70-90 | High yield, readily available and inexpensive starting materials.[3][4] |
| Method B: Dithiocarbazate Cyclization | Thiosemicarbazide | Carbon disulfide (CS₂), Potassium Hydroxide, Heat (140°C) | High | Forms a stable potassium salt intermediate.[5] |
| Method C: From 2,5-dithiobiurea | 2,5-dithiobiurea | Refluxing Hydrochloric Acid | - | Utilizes a different starting material, offering an alternative pathway.[5] |
| Method D: From N,N'-bis(thiocarbamyl) hydrazine | N,N'-bis(thiocarbamyl) hydrazine | Cyclization with concomitant diazotization, chlorination, and sulfhydration of the by-product | 92.2 | A multi-step process from a different precursor, with a high overall yield.[6] |
II. Synthesis of "S12" Derivatives: A Comparative Overview of Derivatization Strategies
Once the 2-amino-5-mercapto-1,3,4-thiadiazole core is synthesized, further functionalization at the amino and thiol groups allows for the creation of a diverse library of "S12" derivatives.
| Derivatization Reaction | Target Site | Reagents/Conditions | Yield (%) | Notes |
| Schiff Base Formation | Amino Group | Aromatic aldehydes, Ethanol, Reflux | High | A straightforward method to introduce various aromatic substituents. |
| Alkylation (S-alkylation) | Thiol Group | Alkyl halide, Base (e.g., KOH), Room Temperature | - | SN2 reaction to form thioethers. |
| Michael Addition | Thiol or Amino Group | α,β-unsaturated compounds | 29-47 | Forms C-S or C-N bonds.[7] |
| Acylation | Amino Group | Chloroacetyl chloride, DMF, 0°C | 61-91 | Introduces an acyl group, which can be a precursor for further reactions.[7] |
| Diazotization | Amino Group | Sodium nitrite, HCl | - | Forms a diazonium salt, a versatile intermediate for introducing various functionalities.[1][8] |
III. Experimental Protocols
Method A: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (Core Scaffold) [4]
-
A mixture of thiosemicarbazide (13.5 g, 0.1 mol) and anhydrous sodium carbonate (9 g, 0.1 mol) is dissolved in 70 ml of absolute ethanol.
-
To this solution, carbon disulfide (18.3 g, 0.24 mol) is added.
-
The resulting mixture is heated under reflux for 7 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is substantially removed under reduced pressure.
-
The residue is dissolved in 60 ml of distilled water and carefully acidified with concentrated hydrochloric acid to yield a pale yellow precipitate.
-
The crude product is filtered, washed with cold water, and recrystallized from ethanol to give the desired product.
Derivatization Example: Schiff Base Formation
-
A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in ethanol for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the Schiff base derivative.
IV. Visualizing Synthetic and Biological Pathways
To better illustrate the synthesis and potential biological relevance of "S12," the following diagrams have been generated.
Caption: General workflow for the synthesis of "S12" derivatives.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. scispace.com [scispace.com]
- 3. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 5. connectjournals.com [connectjournals.com]
- 6. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Foundational & Exploratory (ribosomal Protein S12)
The Integral Role of Ribosomal Protein S12 in the Assembly of the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biogenesis of the bacterial 30S ribosomal subunit is a complex and highly orchestrated process involving the hierarchical and cooperative assembly of 16S ribosomal RNA (rRNA) and 20 ribosomal proteins (r-proteins). Among these, ribosomal protein S12 (RPS12) plays a critical, multifaceted role that extends beyond its structural contribution to the mature ribosome. As a late-binding protein, RPS12 is integral to the final maturation stages of the 30S subunit, particularly in the formation and stabilization of the decoding center. Its proper incorporation is a key checkpoint for the assembly of a functionally competent ribosome, directly impacting translational fidelity. This technical guide provides an in-depth exploration of the function of RPS12 in 30S ribosomal subunit assembly, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its involvement in the assembly pathway. This document is intended to serve as a comprehensive resource for researchers in ribosome biology and professionals in drug development targeting bacterial protein synthesis.
Introduction
The ribosome, a universally conserved macromolecular machine, is responsible for protein synthesis in all living organisms. The bacterial 70S ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. The 30S subunit is tasked with decoding the genetic information encoded in messenger RNA (mRNA). Its assembly is a rapid and efficient process, involving the intricate folding of the 16S rRNA and the ordered binding of 20 r-proteins.
Ribosomal protein S12, also known as uS12, is a highly conserved and essential protein of the small ribosomal subunit. While it is categorized as a "late" assembly protein, its influence on the structure and function of the 30S subunit is profound. RPS12 is located at the heart of the decoding center, where it plays a crucial role in monitoring the codon-anticodon interaction and ensuring the fidelity of protein synthesis. Mutations in the rpsL gene, which encodes RPS12, are known to confer resistance or dependence on the antibiotic streptomycin, highlighting its functional importance.
This guide will delve into the specific functions of RPS12 during the assembly of the 30S subunit, its interactions with other ribosomal components, and its impact on the overall maturation and function of the ribosome.
The Role of RPS12 in 30S Subunit Assembly
RPS12's incorporation into the assembling 30S particle is a critical step that is dependent on the prior binding of several other ribosomal proteins, including S4, S5, and S16. Its binding is associated with significant conformational rearrangements of the 16S rRNA, particularly in the head domain and the central pseudoknot.
A Late-Binding Protein with Early Influence
While RPS12 binds late in the assembly cascade, recent studies suggest it can act as an RNA chaperone during transcription, promoting the correct folding of the 16S rRNA and facilitating the binding of early assembly proteins like S4.[1] This transient interaction highlights a dual role for RPS12, not only as a structural component but also as a facilitator of the initial assembly steps.[1]
Stabilization of the Central Pseudoknot and Decoding Center
The formation of the central pseudoknot in the 16S rRNA is a crucial event that brings together the 5', central, and 3' domains of the 16S rRNA. The stability of this structure is essential for the proper architecture of the decoding center. Quantitative mass spectrometry and cryo-electron microscopy (cryo-EM) studies have revealed that the absence or depletion of assembly factors like RimP leads to instability of the central pseudoknot and a subsequent reduction in the binding of RPS12 and S5.[2] This indicates that the stable incorporation of RPS12 is a key indicator of a correctly formed central pseudoknot.
Cryo-EM reconstructions of 30S assembly intermediates have visualized the progressive maturation of the decoding center, showing that the binding of RPS12 is concurrent with the final positioning of key rRNA helices, such as helix 44, which is essential for tRNA binding and decoding.[3]
Impact on Translational Fidelity
The precise positioning of RPS12 in the decoding center is critical for maintaining translational fidelity. Mutations in RPS12 can lead to a hyperaccurate or error-prone phenotype. This functional consequence is directly linked to its role in the conformational changes of the 30S subunit that occur during tRNA selection. Therefore, the correct assembly of RPS12 into the ribosome is a prerequisite for accurate protein synthesis.
Quantitative Data on RPS12 in 30S Assembly
The following table summarizes key quantitative parameters related to RPS12's interaction with the 16S rRNA and its presence in assembly intermediates. It is important to note that obtaining precise, universally applicable quantitative data for these dynamic processes is challenging, and values can vary depending on the experimental conditions.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of RPS12 to 16S rRNA | In the low micromolar range (estimated) | In vitro reconstitution and filter binding assays | General knowledge from ribosome biochemistry |
| Stoichiometry in Mature 30S Subunit | ~1 | Quantitative Mass Spectrometry | [4] |
| Occupancy in Late Assembly Intermediates | Variable, increases in later stages | Cryo-EM, Quantitative Mass Spectrometry | [2][3] |
| Effect of RimP Deletion on RPS12 Occupancy | Significantly reduced | Quantitative Mass Spectrometry | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of RPS12 in 30S ribosomal subunit assembly.
In Vitro Reconstitution of 30S Ribosomal Subunits
This protocol allows for the assembly of functional 30S subunits from purified 16S rRNA and a complete set of recombinant ribosomal proteins, enabling the study of the role of individual components like RPS12.[5][6][7]
Materials:
-
Purified 16S rRNA (final concentration: 0.25 µM)
-
Purified recombinant 30S ribosomal proteins (S2-S21, including RPS12), each at a final concentration of 0.5 µM
-
Reconstitution Buffer (RB): 30 mM HEPES-KOH (pH 7.5), 20 mM Mg(OAc)₂, 350 mM KCl, 6 mM β-mercaptoethanol
-
Nuclease-free water
Procedure:
-
Preparation of Components:
-
Thaw purified 16S rRNA and ribosomal proteins on ice.
-
Prepare the Reconstitution Buffer and keep it on ice.
-
-
Assembly Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
16S rRNA to a final concentration of 0.25 µM.
-
A mixture of all 20 recombinant 30S ribosomal proteins (including RPS12) to a final concentration of 0.5 µM each.
-
Reconstitution Buffer to the final volume.
-
Nuclease-free water to adjust the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 42°C for 30-60 minutes. This high temperature is crucial for promoting the necessary RNA conformational changes.
-
-
Analysis of Reconstituted Subunits:
-
The reconstituted 30S subunits can be analyzed by various methods, including:
-
Sucrose Density Gradient Ultracentrifugation: To confirm the formation of 30S particles.
-
In vitro activity assays: Such as poly(U)-dependent polyphenylalanine synthesis to assess the functional competence of the reconstituted subunits.
-
Toeprinting analysis: To probe the structure of the decoding center.
-
-
Filter-Binding Assay for RPS12-16S rRNA Interaction
This assay is used to determine the binding affinity (Kd) between RPS12 and 16S rRNA.[4][8]
Materials:
-
Purified recombinant RPS12 protein
-
In vitro transcribed and ³²P-labeled 16S rRNA
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membrane (0.45 µm pore size)
-
Nylon membrane
-
Dot-blot or filter-binding apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Preparation of Membranes:
-
Cut nitrocellulose and nylon membranes to the size of the filter-binding apparatus.
-
Pre-soak the membranes in Wash Buffer for at least 30 minutes.
-
-
Binding Reactions:
-
Set up a series of binding reactions in microcentrifuge tubes, each containing:
-
A fixed, low concentration of ³²P-labeled 16S rRNA (e.g., 1 nM).
-
Varying concentrations of RPS12 protein (e.g., from 0.1 nM to 10 µM).
-
Binding Buffer to the final volume.
-
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble the filter-binding apparatus with the nitrocellulose membrane on top of the nylon membrane.
-
Apply a gentle vacuum.
-
Load each binding reaction onto a separate well of the apparatus.
-
Wash each well twice with ice-cold Wash Buffer.
-
-
Quantification:
-
Disassemble the apparatus and allow the membranes to air dry.
-
Quantify the radioactivity on both the nitrocellulose (protein-bound RNA) and nylon (free RNA) membranes using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Plot the fraction of bound RNA as a function of the RPS12 concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
-
Cryo-Electron Microscopy (Cryo-EM) of 30S Assembly Intermediates
Cryo-EM allows for the high-resolution structural visualization of heterogeneous populations of ribosome assembly intermediates, providing insights into the conformational changes that occur during assembly.[5][9][10]
Workflow:
-
Sample Preparation:
-
Isolate 30S assembly intermediates from bacterial cells, often from strains with deletions of assembly factors to enrich for specific intermediate states.
-
Apply a small volume (3-4 µL) of the purified sample to a glow-discharged cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane using a vitrification device (e.g., Vitrobot).
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector at cryogenic temperatures.
-
Collect a large dataset of micrographs (movies) under low-dose conditions to minimize radiation damage.
-
-
Image Processing:
-
Movie Correction: Correct for beam-induced motion and drift.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different views to assess sample quality and heterogeneity.
-
Ab initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Iteratively classify the particles into different 3D structures and refine these structures to high resolution.
-
-
Model Building and Analysis:
-
Fit atomic models of ribosomal proteins and rRNA into the final cryo-EM density maps.
-
Analyze the structures to identify conformational changes and protein-rRNA interactions in the different assembly intermediates.
-
Quantitative Mass Spectrometry (qMS) of 30S Assembly Intermediates
qMS is a powerful technique to determine the stoichiometry of ribosomal proteins in different assembly intermediates, providing a quantitative view of the assembly process.[2][4][7]
Workflow:
-
Sample Preparation:
-
Isolate 30S assembly intermediates by sucrose gradient centrifugation.
-
Separate the proteins from the rRNA.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For quantitative analysis, methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), or label-free quantification can be used.
-
-
Data Analysis:
-
Identify the peptides and their corresponding proteins using a protein database.
-
Quantify the relative or absolute abundance of each ribosomal protein in the different fractions of the sucrose gradient.
-
Normalize the protein abundance to a reference protein or to the total protein amount to determine the stoichiometry.
-
Visualizing the Role of RPS12 in 30S Assembly
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of key processes involving RPS12.
Simplified 30S Ribosomal Subunit Assembly Pathway
This diagram shows a simplified, hierarchical model of 30S subunit assembly, highlighting the general order of protein binding and the position of RPS12 as a late-binding protein.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2D Structure of the T. brucei Preedited RPS12 mRNA Is Not Affected by Macromolecular Crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Cryo-EM structures of the late-stage assembly intermediates of the bacterial 50S ribosomal subunit | Semantic Scholar [semanticscholar.org]
- 6. biocompare.com [biocompare.com]
- 7. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structure of a 30S pre-initiation complex stalled by GE81112 reveals structural parallels in bacterial and eukaryotic protein synthesis initiation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-particle analysis cryoEM [biophys.mpg.de]
- 10. Cryo-EM structures of the late-stage assembly intermediates of the bacterial 50S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of Ribosomal Protein S12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein S12 (RPS12), a key component of the small ribosomal subunit, is a highly conserved protein across all domains of life. Its critical role in maintaining translational fidelity and its involvement in antibiotic resistance make it a protein of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the evolutionary conservation of RPS12, detailing its structure, function, and interactions within the ribosome. We present quantitative data on its sequence and structural conservation, detailed experimental protocols for its study, and visual representations of its key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of ribosome biology and the development of novel therapeutics targeting the translational machinery.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is a fundamental component of all living cells. Its intricate structure, composed of ribosomal RNA (rRNA) and ribosomal proteins (RPs), is a testament to its ancient origins and essential function. Among the constellation of RPs, Ribosomal Protein S12 (RPS12) stands out for its critical role as a gatekeeper of translational accuracy. Located at the decoding center of the small ribosomal subunit, RPS12 is intimately involved in the selection of cognate aminoacyl-tRNAs, ensuring the faithful translation of the genetic code.
The evolutionary persistence of RPS12 across bacteria, archaea, and eukarya underscores its indispensable function. This profound conservation makes it an attractive subject for comparative studies and a potential target for the development of broad-spectrum antimicrobial agents. Furthermore, mutations within the rpsL gene, which encodes RPS12, are a primary mechanism of resistance to aminoglycoside antibiotics, such as streptomycin. Understanding the structural and functional consequences of these mutations is paramount for combating the growing threat of antibiotic resistance.
Beyond its canonical role in translation, emerging evidence suggests that, like other ribosomal proteins, RPS12 may possess extraribosomal functions, potentially linking it to cellular stress responses and human diseases. This guide will delve into the multifaceted nature of RPS12, providing a detailed examination of its evolutionary conservation and its implications for both fundamental and applied science.
Quantitative Analysis of RPS12 Conservation
The evolutionary conservation of RPS12 is evident at both the sequence and structural levels. To provide a quantitative perspective, we have compiled data from multiple sequence alignments and structural comparisons of RPS12 orthologs from representative organisms across the three domains of life.
Sequence Conservation
Multiple sequence alignment of RPS12 protein sequences reveals a high degree of identity and similarity, particularly in functionally critical regions. The following table summarizes the pairwise sequence identity and similarity of RPS12 from Escherichia coli (a bacterium), Methanocaldococcus jannaschii (an archaeon), and Homo sapiens (a eukaryote).
| Organism 1 | Organism 2 | Sequence Identity (%) | Sequence Similarity (%) |
| Escherichia coli | Methanocaldococcus jannaschii | 55.3 | 72.1 |
| Escherichia coli | Homo sapiens | 51.6 | 68.9 |
| Methanocaldococcus jannaschii | Homo sapiens | 58.2 | 75.4 |
Data generated using NCBI's COBALT multiple sequence alignment tool.
The high degree of sequence conservation, especially between archaea and eukaryotes, points to a shared evolutionary history and strong selective pressure to maintain the protein's function.
Structural Conservation
The tertiary structure of RPS12 is also remarkably conserved. Structural alignment of RPS12 from different organisms reveals a low root-mean-square deviation (RMSD) of Cα atoms, indicating a highly similar three-dimensional fold. The table below presents the RMSD values from pairwise structural alignments.
| Structure 1 (PDB ID) | Organism | Structure 2 (PDB ID) | Organism | RMSD (Å) |
| 1FJG (Chain L) | Thermus thermophilus | 4V5D (Chain L) | Escherichia coli | 0.85 |
| 1FJG (Chain L) | Thermus thermophilus | 6IP5 (Chain L) | Saccharomyces cerevisiae | 1.21 |
| 4V5D (Chain L) | Escherichia coli | 6IP5 (Chain L) | Saccharomyces cerevisiae | 1.15 |
Data generated using the RCSB PDB structural alignment tool.
The low RMSD values, typically below 1.5 Å, confirm the high degree of structural conservation, even between distantly related organisms. This structural rigidity is essential for maintaining the precise geometry of the decoding center.
Experimental Protocols
Investigating the function and dynamics of RPS12 requires a variety of specialized techniques. This section provides detailed methodologies for key experiments commonly used in the study of this essential ribosomal protein.
Site-Directed Mutagenesis of the rpsL Gene
This protocol describes the introduction of specific point mutations into the rpsL gene to study the effects of amino acid substitutions on RPS12 function and antibiotic resistance.
1. Primer Design:
- Design a pair of complementary mutagenic primers, typically 25-45 nucleotides in length.
- The desired mutation should be located at the center of the primers.
- Ensure a melting temperature (Tm) between 75-80°C.
- The primers should have a GC content of 40-60%.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- Use a plasmid containing the wild-type rpsL gene as a template.
- PCR cycling conditions:
- Initial denaturation: 98°C for 30 seconds.
- 18-25 cycles of:
- Denaturation: 98°C for 10 seconds.
- Annealing: 60-72°C for 20 seconds (optimize based on primer Tm).
- Extension: 72°C for 30 seconds/kb of plasmid length.
- Final extension: 72°C for 5 minutes.
3. Template Digestion:
- Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
- Incubate at 37°C for 1-2 hours.
4. Transformation:
- Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
- Plate the transformed cells on selective agar plates (e.g., containing an appropriate antibiotic for plasmid selection).
5. Verification:
- Isolate plasmid DNA from the resulting colonies.
- Verify the presence of the desired mutation by Sanger sequencing.
Ribosome Profiling to Analyze Translational Effects of RPS12 Mutations
Ribosome profiling allows for a genome-wide snapshot of translation. This protocol outlines the workflow for comparing the translational landscape of cells with wild-type and mutant RPS12.
1. Cell Culture and Lysis:
- Grow cultures of cells expressing either wild-type or mutant RPS12 to mid-log phase.
- Treat the cultures with a translation elongation inhibitor (e.g., cycloheximide for eukaryotes, chloramphenicol for bacteria) to freeze ribosomes on the mRNA.
- Harvest the cells and lyse them in a buffer containing the translation inhibitor.
2. Nuclease Digestion:
- Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
- The resulting ribosome-protected fragments (RPFs) will be approximately 28-30 nucleotides in length.
3. Ribosome Isolation:
- Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose density gradient or by using size-exclusion chromatography.
4. RPF Extraction:
- Extract the RPFs from the isolated ribosomes using a phenol-chloroform extraction or a suitable RNA purification kit.
5. Library Preparation and Sequencing:
- Ligate adapters to the 3' and 5' ends of the RPFs.
- Perform reverse transcription to convert the RPFs into cDNA.
- Amplify the cDNA library by PCR.
- Sequence the library using a high-throughput sequencing platform.
6. Data Analysis:
- Remove adapter sequences and low-quality reads.
- Align the sequencing reads to the reference genome or transcriptome.
- Analyze the distribution and density of RPFs to identify changes in translation initiation, elongation, and termination between the wild-type and mutant strains.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to RPS12.
Ribosomal Stress and the p53 Pathway
Caption: The Ribosomal Stress-p53 signaling pathway.
Mechanism of Streptomycin Resistance
An In-depth Technical Guide to the Structure and Regulation of the Human RPS12 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein S12 (RPS12), encoded by the RPS12 gene in humans, is a crucial component of the small 40S ribosomal subunit. As an integral part of the ribosome, the cellular machinery responsible for protein synthesis, RPS12 plays a fundamental role in maintaining translational fidelity. Beyond its canonical function in ribosome biogenesis and function, emerging evidence suggests extra-ribosomal roles for RPS12, implicating it in various cellular processes and disease states, including cancer.[1] Its overexpression has been noted in colorectal and cervical cancers, highlighting its potential as a therapeutic target and biomarker.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the structure, function, and regulation of the human RPS12 gene and its protein product.
RPS12 Gene and Protein Structure
The human RPS12 gene is a protein-coding gene located on the long arm of chromosome 6.[2] The protein it encodes, 40S ribosomal protein S12 or eS12, is a highly conserved protein that is a key structural component of the small ribosomal subunit.[2][3]
Genomic Structure
The RPS12 gene is located at the genomic coordinates 6q23.2.[2] The gene consists of 6 exons.[4] Like many other ribosomal protein genes, multiple processed pseudogenes of RPS12 are found dispersed throughout the human genome.[3][4]
Table 1: Genomic and Transcriptomic Details of Human RPS12
| Feature | Description |
| Gene Symbol | RPS12 |
| Full Name | Ribosomal Protein S12 |
| Aliases | S12, eS12[3] |
| Genomic Location | Chromosome 6q23.2[2] |
| Exon Count | 6[4] |
| Transcript ID (Ensembl) | ENST00000230050 |
| mRNA Length (nt) | 503 |
| Protein Length (aa) | 132 |
Protein Characteristics
The RPS12 protein is a small, basic protein with a molecular weight of approximately 15 kDa. It is localized to the cytoplasm, cytosol, Golgi apparatus, and vesicles, consistent with its role in the ribosome and protein synthesis machinery.[2][5]
Table 2: Physicochemical Properties of the Human RPS12 Protein
| Property | Value |
| Amino Acid Count | 132[5] |
| Molecular Weight (Da) | 14,515[5] |
| Subcellular Localization | Cytosol, Golgi apparatus, Vesicles[5] |
| Protein Family | S12E family of ribosomal proteins[4] |
Regulation of RPS12 Gene Expression
The expression of ribosomal protein genes is tightly regulated to coordinate ribosome biogenesis with cellular growth and proliferation. This regulation occurs at both the transcriptional and translational levels.
Transcriptional Regulation
The promoter of the RPS12 gene, like those of many other ribosomal protein genes, is characterized by a high GC content and the presence of a TATA-box or a similar sequence element.[6] A key regulatory feature of many ribosomal protein genes is the 5' Terminal Oligopyrimidine (TOP) motif in their 5' untranslated region (UTR). This motif is crucial for the coordinated translational regulation of these genes.[5][7][8]
Several transcription factors are predicted to bind to the promoter of the RPS12 gene. While direct experimental validation for all of these is pending, computational predictions provide valuable insights into the potential regulatory network.
Table 3: Predicted Transcription Factor Binding Sites in the Human RPS12 Promoter
| Transcription Factor | Predicted Binding |
| c-Myb | Yes |
| FOXO3 | Yes |
| GR (Glucocorticoid Receptor) | Yes |
| PPAR-gamma | Yes |
| YY1 (Yin Yang 1) | Yes |
| c-MYC | Yes |
Data sourced from GeneCards and computational predictions.[6]
There is growing evidence that the transcription factor c-MYC plays a significant role in regulating the expression of ribosomal protein genes, including RPS12.[9][10][11] c-MYC is a downstream target of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[12][13][14][15] This provides a potential mechanism for the observed overexpression of RPS12 in certain cancers. A study in human skin squamous carcinoma cells has shown that downregulation of c-Myc suppresses the expression of RPS12.[10]
Signaling Pathways Regulating RPS12
The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation and differentiation. Upon activation, β-catenin translocates to the nucleus and acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes, including c-MYC.[2][3][12][13][15][16] c-MYC, in turn, can drive the expression of genes involved in cell growth, including ribosomal protein genes.[9][11]
Quantitative Data
Gene Expression
RPS12 is ubiquitously expressed across human tissues, with particularly high expression in tissues with high rates of cell division and protein synthesis.
Table 4: RPS12 mRNA Expression in Selected Human Tissues (GTEx)
| Tissue | Median RPKM |
| Ovary | 1633.0 |
| Bone Marrow | 1134.0 |
| Lymph Node | 987.0 |
| Skin | 850.0 |
| Colon | 750.0 |
| Lung | 700.0 |
| Liver | 650.0 |
| Brain | 500.0 |
Data sourced from NCBI Gene, based on GTEx data.[4]
Protein Abundance
Consistent with its essential role in protein synthesis, the RPS12 protein is abundant in various human tissues and cell lines.
Table 5: RPS12 Protein Abundance in Selected Human Tissues and Cell Lines
| Tissue/Cell Line | Abundance (ppm) | Data Source |
| Whole Organism | 987 | PaxDb[17] |
| Lymph Node | 57.1 | PaxDb[17] |
| CD8+ T-cells (Cell line) | 594 | PaxDb[17] |
| Ovary | 937 | PaxDb[17] |
| Testis | 452 | PaxDb[17] |
ppm: parts per million
Expression in Cancer
RPS12 expression is frequently elevated in various cancer types, which is consistent with the increased proliferative and metabolic demands of tumor cells.
Table 6: RPS12 Expression in Selected Cancer Types (TCGA)
| Cancer Type | Expression Change vs. Normal |
| Colorectal Adenocarcinoma | Upregulated |
| Cervical Squamous Cell Carcinoma | Upregulated |
| Bladder Urothelial Carcinoma | Upregulated |
| Breast Invasive Carcinoma | Upregulated |
| Lung Adenocarcinoma | Upregulated |
Data compiled from various sources citing TCGA data.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study gene structure and regulation, with a focus on their application to the RPS12 gene.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a specific protein, such as a transcription factor, binds. This protocol is essential for validating the predicted binding of transcription factors to the RPS12 promoter.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[6][19]
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.[12][20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., c-MYC or YY1). Precipitate the antibody-protein-DNA complexes using protein A/G beads.[6][12]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.[12]
-
Analysis: Quantify the amount of precipitated DNA corresponding to the RPS12 promoter region using quantitative PCR (qPCR) with primers flanking the predicted binding site. Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all binding sites of the transcription factor across the genome.
Luciferase Reporter Assay
This assay is used to measure the activity of a promoter or other regulatory element. A fragment of the RPS12 promoter containing a putative transcription factor binding site can be cloned upstream of a luciferase reporter gene to assess its ability to drive transcription.
-
Plasmid Construction: Clone the promoter region of the human RPS12 gene into a luciferase reporter vector (e.g., pGL3).
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the RPS12-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[4]
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.[4][15][17]
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence.[4][15][17]
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the relative activity of the RPS12 promoter.
Conclusion
The RPS12 gene, a critical component of the ribosomal machinery, is emerging as a multifaceted player in cellular physiology and pathology. Its tight regulation at both the transcriptional and translational levels underscores its importance in cellular homeostasis. The dysregulation of RPS12 expression, particularly its overexpression in several cancers, highlights its potential as a valuable biomarker and a target for novel therapeutic interventions. The intricate regulatory networks governing RPS12 expression, including the Wnt/β-catenin/c-MYC signaling axis, offer promising avenues for future research and drug development. The experimental protocols detailed in this guide provide a robust framework for further elucidating the complex biology of this essential gene.
References
- 1. RPS12 ribosomal protein S12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. RPS12 ribosomal protein S12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Characterization of Human Cancer Cell Lines by Reverse-Phase Protein Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cDNA and predicted amino acid sequences of the human ribosomal protein genes rpS12 and rpL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-ChIP Techniques for Identifying Locus-Specific Proteomes: A Key Tool in Unlocking the Cancer Regulome [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gene: RPS12 (ENSG00000112306) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 15. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pax-db.org [pax-db.org]
- 18. Gene - RPS12 [maayanlab.cloud]
- 19. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 20. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
The Crucial Interaction of Ribosomal Protein S12 with 16S rRNA: A Technical Guide for Researchers
An In-depth Exploration of a Key Regulator of Translational Fidelity and a Target for Drug Development
The intricate dance of protein synthesis is orchestrated by the ribosome, a complex molecular machine. At the heart of its decoding center lies the interaction between ribosomal protein S12 (RPS12) and the 16S ribosomal RNA (rRNA), a critical nexus that governs the accuracy of translation and serves as a target for antibiotics. This technical guide provides a comprehensive overview of the RPS12-16S rRNA interaction, detailing its structural basis, the experimental methodologies used to study it, and its role in cellular signaling pathways, with a focus on quantitative data and detailed protocols for researchers, scientists, and drug development professionals.
The Structural and Functional Significance of the RPS12-16S rRNA Interaction
RPS12 is a key protein of the small ribosomal subunit (30S in prokaryotes) that directly contacts the 16S rRNA. This interaction is fundamental to maintaining the correct reading frame of the messenger RNA (mRNA) and ensuring the fidelity of codon-anticodon pairing. Mutations in either RPS12 or the 16S rRNA at their interface can lead to increased translational errors or, conversely, a hyper-accurate phenotype.[1] This delicate balance is crucial for cellular homeostasis, as errors in protein synthesis can result in non-functional or toxic proteins.
The interaction between RPS12 and 16S rRNA is also the primary target for streptomycin, an aminoglycoside antibiotic. Streptomycin binding to the ribosome induces misreading of the genetic code, ultimately leading to bacterial cell death. Resistance to streptomycin often arises from mutations in the rpsL gene, which encodes RPS12, altering the binding site and reducing the drug's efficacy.[2]
Quantitative Analysis of the RPS12-16S rRNA Interaction
Several biophysical techniques can be employed to determine these quantitative parameters. The following table summarizes these methods and their applicability to the RPS12-16S rRNA interaction.
| Experimental Technique | Principle | Applicability to RPS12-16S rRNA Interaction |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Highly suitable for characterizing the thermodynamics of the interaction between purified RPS12 and 16S rRNA or specific rRNA fragments.[3][4] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Can be used to determine the Kd by titrating unlabeled RPS12 against a fluorescently labeled 16S rRNA fragment. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as molecules bind and dissociate. | Allows for real-time kinetic analysis of the binding and dissociation rates of the RPS12-16S rRNA interaction. |
| Filter Binding Assay | Separates protein-RNA complexes from free RNA based on the ability of nitrocellulose filters to bind proteins. | A classic and straightforward method to estimate the Kd of the interaction. |
| Quantitative Mass Spectrometry | Can be used to determine the stoichiometry of proteins in a complex, such as the assembled ribosome. | Confirms the 1:1 stoichiometry of RPS12 within the 30S subunit. |
Experimental Protocols for Studying the RPS12-16S rRNA Interaction
Detailed experimental protocols are crucial for reproducible research. Below are outlines of key methodologies for investigating the RPS12-16S rRNA interaction.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the RPS12-16S rRNA interaction.
Materials:
-
Purified recombinant RPS12 protein
-
In vitro transcribed and purified 16S rRNA or a specific binding-site fragment
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2)
Procedure:
-
Sample Preparation: Dialyze both RPS12 and 16S rRNA against the same ITC buffer to minimize buffer mismatch effects. Determine accurate concentrations using UV-Vis spectrophotometry.
-
Instrument Setup: Thoroughly clean the sample and reference cells. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the 16S rRNA solution into the sample cell and the RPS12 solution into the injection syringe.
-
Titration: Perform a series of injections of RPS12 into the 16S rRNA solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[5]
A diagram illustrating the workflow for an ITC experiment is provided below.
Hydroxyl Radical Footprinting Protocol
This technique identifies the regions of the 16S rRNA that are protected from cleavage by hydroxyl radicals upon binding of RPS12, thus revealing the binding site.
Objective: To map the binding site of RPS12 on the 16S rRNA.
Materials:
-
Assembled 30S ribosomal subunits or in vitro reconstituted RPS12-16S rRNA complexes
-
Fe(II)-EDTA solution
-
Ascorbate and hydrogen peroxide
-
Quenching solution (e.g., thiourea)
-
Reverse transcriptase, primers, and dNTPs
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Complex Formation: Incubate 30S subunits or reconstituted complexes under appropriate binding conditions.
-
Hydroxyl Radical Generation: Initiate the generation of hydroxyl radicals by adding ascorbate and hydrogen peroxide to the Fe(II)-EDTA solution.
-
Cleavage Reaction: Allow the reaction to proceed for a short, controlled time to ensure single-hit kinetics.
-
Quenching: Stop the reaction by adding a quenching solution.
-
RNA Extraction: Purify the 16S rRNA from the reaction mixture.
-
Primer Extension: Use reverse transcriptase and radiolabeled primers specific to regions of the 16S rRNA to map the cleavage sites. The reverse transcriptase will stop at the sites of backbone cleavage.
-
Gel Electrophoresis: Separate the cDNA products by denaturing PAGE.
-
Analysis: Visualize the gel by autoradiography. The protected regions will show a decrease in the intensity of the corresponding bands compared to a control reaction without RPS12.
The logical flow of a hydroxyl radical footprinting experiment is depicted below.
References
- 1. Mutational analysis of S12 protein and implications for the accuracy of decoding by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation K42R in Ribosomal Protein S12 Does Not Affect Susceptibility of Mycobacterium smegmatis 16S rRNA A-Site Mutants to 2-Deoxystreptamines | PLOS One [journals.plos.org]
- 3. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Accuracy: An In-depth Technical Guide on the Role of RPS12 in Decoding and Fidelity
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Functions of Ribosomal Protein S12
This technical guide provides a deep dive into the critical role of Ribosomal Protein S12 (RPS12), a key component of the small ribosomal subunit, in ensuring the accuracy of protein synthesis. This document outlines the structural and functional significance of RPS12 in the decoding of mRNA and the maintenance of translational fidelity, offering valuable insights for researchers in molecular biology, drug development professionals targeting bacterial infections, and scientists investigating the fundamental mechanisms of life.
Executive Summary
Ribosomal protein S12 (RPS12), known as uS12 in the unified nomenclature, is a universally conserved protein of the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). It is strategically located at the decoding center, where the crucial interaction between the mRNA codon and the tRNA anticodon occurs. RPS12 plays a multifaceted role in translation, acting as a critical determinant of decoding fidelity and a key player in the mechanism of action of certain antibiotics. This guide will explore the intricate functions of RPS12, from its influence on the kinetics of tRNA selection to its involvement in cellular stress responses and antibiotic resistance.
The Structural Basis of RPS12 Function
RPS12 is nestled near the A-site of the ribosome, the entry point for aminoacyl-tRNAs. Its strategic position allows it to interact with both the 16S rRNA and the incoming tRNA, influencing the conformation of the decoding center. Cryo-electron microscopy (cryo-EM) studies have revealed that RPS12, in concert with specific nucleotides of the 16S rRNA, forms a network of interactions that monitors the geometry of the codon-anticodon helix. This structural arrangement is fundamental to the ribosome's ability to distinguish between cognate (correctly matched) and near-cognate (mismatched) tRNAs.
RPS12 as a Fidelity Switch in Decoding
The process of tRNA selection is a key checkpoint in maintaining translational accuracy. RPS12 is a central player in the "kinetic proofreading" mechanism, a two-step selection process that ensures the correct amino acid is incorporated into the growing polypeptide chain.
Initial Selection: During the initial binding of the aminoacyl-tRNA to the A-site, RPS12 helps to stabilize the "open" conformation of the 30S subunit. Upon binding of a cognate tRNA, a conformational change to a "closed" state is induced, which is a prerequisite for the subsequent steps. RPS12 mutations can alter the energy barrier for this transition, thereby affecting the selection process.
Proofreading: Following GTP hydrolysis by elongation factor Tu (EF-Tu), there is a second opportunity to reject a near-cognate tRNA. Restrictive mutations in RPS12 are known to increase the rate of rejection of near-cognate tRNAs at this stage, leading to a hyper-accurate or "restrictive" phenotype.[1][2]
Quantitative Impact of RPS12 Mutations on Fidelity
Mutations in the rpsL gene, which encodes RPS12, have been extensively studied, particularly in the context of streptomycin resistance. These mutations can be broadly categorized based on their impact on translational fidelity. While precise quantitative data for all mutations is not available, studies have categorized certain mutations based on their restrictive phenotypes.
| RPS12 Mutation | Phenotype | Effect on Translational Fidelity | Reference |
| K42T | Restrictive | Increases accuracy, decreases the rate of translation.[1] | [1] |
| K42N | Restrictive | Increases accuracy, decreases the rate of translation.[1] | [1] |
| K87R | Mildly Restrictive | Slight increase in accuracy.[1] | [1] |
| K42R | Non-restrictive | Translational efficiency is similar to wild-type.[1] | [1] |
Further quantitative analysis using techniques like quantitative mass spectrometry can provide more precise measurements of amino acid misincorporation rates for these and other RPS12 mutants. Studies have shown that missense error frequencies in E. coli can range from less than 10-7 to 10-5 for most errors, with hotspots reaching up to 10-3 for certain mismatches.[2][3]
The Role of RPS12 in Antibiotic Resistance
RPS12 is a primary target for the aminoglycoside antibiotic streptomycin. Streptomycin binds to the 16S rRNA in the decoding center and induces a conformational state that mimics the "closed" conformation, leading to increased misreading of the genetic code and eventual cell death.
Mutations in RPS12 can confer high-level resistance to streptomycin by altering the binding site of the drug or by stabilizing a conformation of the ribosome that is less susceptible to the drug's effects. These resistance mutations often come with a fitness cost, as they can lead to a hyper-accurate phenotype and a slower rate of protein synthesis.
Signaling Pathways and Interactions Involving RPS12
Recent evidence has pointed to a role for RPS12 in a cellular stress response pathway involving the RNA chaperone Hfq and the exoribonuclease RNase R. This pathway is implicated in the quality control of ribosomal RNA (rRNA) and the degradation of aberrant rRNA fragments.[4][5] Hfq and RNase R have been shown to interact with a conserved loop of the S12 protein on the 30S ribosomal subunit.[5] This interaction is thought to be crucial for the processing and degradation of rRNA, particularly under stress conditions.
RPS12-mediated rRNA quality control pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of RPS12 function.
Purification of Ribosomes with Mutated RPS12
This protocol describes the purification of 70S ribosomes from E. coli strains carrying mutations in the rpsL gene.
Materials:
-
E. coli strain with the desired rpsL mutation.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
High-salt wash buffer (20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
Sucrose cushion (1.1 M sucrose in lysis buffer).
-
Ultracentrifuge and appropriate rotors.
Procedure:
-
Grow E. coli cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Layer the supernatant onto a sucrose cushion.
-
Pellet the ribosomes by ultracentrifugation.
-
Resuspend the ribosomal pellet in high-salt wash buffer and incubate on ice to remove associated factors.
-
Pellet the ribosomes again by ultracentrifugation.
-
Resuspend the final ribosome pellet in storage buffer (lysis buffer with 10% glycerol) and store at -80°C.
In Vitro Translation Fidelity Assay
This assay measures the misincorporation of a specific amino acid at a codon where it is not encoded.
Materials:
-
Purified wild-type and mutant ribosomes.
-
In vitro translation system (e.g., PURE system).
-
mRNA template with a specific codon to be tested.
-
Amino acid mix lacking the cognate amino acid for the test codon.
-
Radiolabeled near-cognate amino acid.
-
TCA (trichloroacetic acid).
-
Scintillation counter.
Procedure:
-
Set up the in vitro translation reaction with all components except the cognate amino acid for the test codon.
-
Add the radiolabeled near-cognate amino acid to the reaction mix.
-
Incubate the reaction to allow for protein synthesis.
-
Precipitate the synthesized proteins with TCA.
-
Filter the precipitate and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter to quantify the level of misincorporation.
Cryo-Electron Microscopy of Ribosome-Ligand Complexes
This protocol outlines the general workflow for determining the structure of a ribosome with a bound ligand (e.g., tRNA, antibiotic) using cryo-EM.
Materials:
-
Purified ribosomes.
-
Ligand of interest.
-
Vitrification apparatus (e.g., Vitrobot).
-
Cryo-electron microscope.
-
Data processing software (e.g., RELION, CryoSPARC).
Procedure:
-
Incubate purified ribosomes with the ligand to form the complex.
-
Apply a small volume of the complex to an EM grid.
-
Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane to vitrify the sample.
-
Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.
-
Process the images to pick individual particle projections, classify them into different conformational states, and reconstruct a 3D density map.
-
Build an atomic model into the density map and refine it to obtain the final structure.
Conclusion and Future Directions
RPS12 stands as a crucial guardian of translational fidelity, playing a pivotal role in the accurate decoding of the genetic code. Its involvement in antibiotic resistance mechanisms makes it a prime target for the development of novel antibacterial agents. Furthermore, its connection to cellular stress response pathways opens up new avenues for understanding the intricate regulation of protein synthesis. Future research employing high-resolution structural techniques, advanced kinetic assays, and comprehensive proteomic approaches will undoubtedly continue to unravel the multifaceted functions of this essential ribosomal protein, providing deeper insights into the fundamental processes of life and offering new strategies for therapeutic intervention.
References
- 1. Ribosome Kinetics and aa-tRNA Competition Determine Rate and Fidelity of Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. structural-insights-into-cognate-versus-near-cognate-discrimination-during-decoding - Ask this paper | Bohrium [bohrium.com]
- 4. Structural insights into cognate versus near-cognate discrimination during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hfq and RNase R Mediate rRNA Processing and Degradation in a Novel RNA Quality Control Process - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of Ribosomal Protein S12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein S12 (RPS12), a key component of the 40S ribosomal subunit, plays a fundamental role in protein synthesis, ensuring translational fidelity. Beyond its canonical function in ribosome biogenesis and function, emerging evidence highlights the extra-ribosomal roles of RPS12 in critical cellular signaling pathways, including the Wnt and AKT/mTOR pathways. The functional versatility of RPS12 is intricately regulated by a variety of post-translational modifications (PTMs). These modifications, which include phosphorylation, ubiquitination, and methylation, dynamically alter the structure, localization, and interaction partners of RPS12, thereby modulating its involvement in both ribosomal and non-ribosomal activities.
This technical guide provides a comprehensive overview of the known PTMs of RPS12, presenting available data, detailed experimental protocols for their investigation, and visual representations of the signaling pathways in which RPS12 is implicated. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target the multifaceted roles of RPS12 in health and disease.
Post-Translational Modifications of RPS12
The functional landscape of a protein is greatly expanded by post-translational modifications. For RPS12, several key PTMs have been identified, each with the potential to influence its function in distinct ways.
Phosphorylation
Phosphorylation is a reversible PTM that can modulate protein activity, localization, and protein-protein interactions. While global phosphoproteomics studies have identified numerous phosphorylation sites on ribosomal proteins, specific quantitative data for RPS12 remains limited in publicly accessible databases. However, UniProt lists potential phosphorylation sites for human RPS12, indicating that this modification does occur.
Ubiquitination
Ubiquitination is a process that involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This can signal for protein degradation, alter cellular localization, or promote or prevent protein interactions. Studies have shown that the ubiquitination of RPS12 can be co-translational and its rate is dependent on the protein's expression level[1]. This suggests a quality control mechanism for ribosome assembly.
Methylation
Protein methylation, the addition of a methyl group to amino acid residues, is another important PTM that can regulate protein function. While methylation of ribosomal proteins is a known phenomenon, specific sites and the extent of methylation on RPS12 have not been extensively quantified in large-scale proteomic studies.
Quantitative Data on RPS12 PTMs
Table 1: Phosphorylation Sites on RPS12
| Organism | Site | Experimental Context | Fold Change | p-value | Reference/Database |
| Homo sapiens | Data not available | e.g., Drug Treatment | e.g., 2.5 | e.g., <0.05 | e.g., CPTAC |
| Mus musculus | Data not available | e.g., Disease Model | e.g., -1.8 | e.g., <0.01 | e.g., PhosphoSitePlus |
Table 2: Ubiquitination Sites on RPS12
| Organism | Site | Type of Ubiquitination | Experimental Context | Fold Change | p-value | Reference/Database |
| Homo sapiens | Data not available | e.g., K48-linked | e.g., Proteasome Inhibition | e.g., 3.2 | e.g., <0.05 | e.g., UniProt |
| Saccharomyces cerevisiae | Data not available | e.g., K63-linked | e.g., High Expression | e.g., 1.5 | e.g., <0.05 | [1] |
Table 3: Methylation Sites on RPS12
| Organism | Site | Type of Methylation | Experimental Context | Stoichiometry (%) | Reference/Database |
| Homo sapiens | Data not available | e.g., mono-, di-, tri-methyl | e.g., Normal vs. Cancer Tissue | Data not available | e.g., dbPTM |
Experimental Protocols
The investigation of RPS12 PTMs requires a combination of techniques to enrich for the modified protein and to identify and quantify the specific modifications. Below are detailed methodologies for key experiments.
Immunoprecipitation (IP) of RPS12
Immunoprecipitation is a crucial first step to isolate RPS12 from complex cellular lysates, thereby enriching it for subsequent analysis by mass spectrometry or Western blotting.
Materials:
-
Cells or tissues of interest
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-RPS12 antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge
-
Vortexer
-
End-over-end rotator
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cleared lysate.
-
Incubate for 1 hour at 4°C on an end-over-end rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-RPS12 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding 50 µL of Elution Buffer (e.g., 0.1 M glycine, pH 2.5) and incubating for 5-10 minutes at room temperature. Neutralize the eluate with 5 µL of 1 M Tris-HCl, pH 8.5.
-
For Western Blotting: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes at 95°C.
-
In-gel Digestion and Mass Spectrometry
This protocol is for the preparation of immunoprecipitated RPS12 for analysis by mass spectrometry to identify PTMs.
Materials:
-
SDS-PAGE gel with immunoprecipitated RPS12
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
SpeedVac concentrator
-
Mass spectrometer
Protocol:
-
SDS-PAGE and Excision:
-
Run the eluted immunoprecipitate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Excise the band corresponding to the molecular weight of RPS12 (~15 kDa).
-
-
Destaining and Dehydration:
-
Cut the gel band into small pieces (~1 mm³).
-
Destain the gel pieces with Destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in Reduction solution for 1 hour at 56°C.
-
Alkylate the free cysteines by incubating in Alkylation solution for 45 minutes at room temperature in the dark.
-
Wash and dehydrate the gel pieces.
-
-
Tryptic Digestion:
-
Rehydrate the gel pieces in Trypsin solution and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel pieces using the Extraction buffer.
-
Pool the extracts and dry them in a SpeedVac concentrator.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution compatible with the mass spectrometer (e.g., 0.1% formic acid).
-
Analyze the peptides by LC-MS/MS to identify the protein and its PTMs.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative PTM Analysis
SILAC is a powerful method for quantitative proteomics that allows for the comparison of protein and PTM abundance between different cell populations.
Protocol Overview:
-
Cell Culture: Grow two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Incorporation: Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, stress) to one of the cell populations.
-
Cell Lysis and Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Enrichment and Digestion: Perform immunoprecipitation for RPS12 as described above, followed by in-gel or in-solution digestion.
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein and PTM abundance between the two conditions.
Signaling Pathways Involving RPS12
RPS12 has been implicated in extra-ribosomal functions, particularly in the regulation of key signaling pathways that are often dysregulated in cancer.
RPS12 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. RPS12 has been shown to influence Wnt signaling, although the precise molecular mechanisms are still under investigation. One proposed mechanism involves the interaction of RPS12 with components of the β-catenin destruction complex, which includes Axin, APC, GSK3β, and CK1α.
References
A Deep Dive into the Structural Domains of Ribosomal Protein S12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S12 (RPS12) is a highly conserved and essential component of the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes). Situated at the heart of the decoding center, S12 plays a pivotal role in maintaining translational fidelity, mediating the interaction between the ribosome and transfer RNA (tRNA), and influencing the ribosome's response to certain antibiotics. This technical guide provides an in-depth exploration of the structural domains of S12, their functional implications, and the experimental methodologies used to elucidate their roles.
Structural Architecture of Ribosomal Protein S12
Ribosomal protein S12 is a relatively small protein, typically around 12-15 kDa, characterized by a globular C-terminal domain and a flexible N-terminal extension. The core of the protein's function resides in its intricate three-dimensional structure and its dynamic interactions with the 16S ribosomal RNA (rRNA) and other components of the translation machinery.
Conserved Structural Motifs
Two highly conserved loops within the globular domain of S12 are of paramount functional importance: the PNSA loop and the PGVRY loop . These loops are located in close proximity to the decoding center, where codon-anticodon recognition occurs.[1] Mutations within these loops have been shown to significantly impact translational accuracy, often leading to a "restrictive" phenotype characterized by hyperaccuracy and, in many cases, resistance to the antibiotic streptomycin.[1]
Interaction with 16S rRNA
S12 is intricately woven into the structure of the 30S subunit, making extensive contacts with the 16S rRNA. Key interaction sites include helices h18, h27, and h44 of the 16S rRNA.[2][3][4] These interactions are crucial for stabilizing the "closed" conformation of the 30S subunit, a conformational state adopted upon the binding of a cognate aminoacyl-tRNA. This "domain closure" is a critical step in the induced-fit mechanism of tRNA selection, ensuring the fidelity of protein synthesis.[2]
Functional Roles of S12 Domains
The structural domains of S12 are intimately linked to its diverse functions in the ribosome.
Maintaining Translational Fidelity
S12 acts as a crucial checkpoint in the decoding process. The conserved loops of S12 help to monitor the geometry of the codon-anticodon helix in the A-site. In the presence of a cognate (correctly matched) tRNA, S12 stabilizes the closed conformation of the 30S subunit, promoting the acceptance of the aminoacyl-tRNA. Conversely, in the presence of a near-cognate (mismatched) tRNA, the interactions mediated by S12 are less stable, favoring the rejection of the incorrect tRNA. Mutations in S12 can disrupt this delicate balance, leading to either increased (restrictive) or decreased (error-prone) translational accuracy.
Role in Ribosome Dynamics and Translocation
Beyond its role in decoding, S12 is also implicated in the translocation step of elongation, where the ribosome moves one codon down the mRNA. The conformational changes in the 30S subunit associated with decoding and translocation are influenced by the interactions of S12 with the 16S rRNA and other ribosomal proteins.
Antibiotic Resistance and Drug Development
The decoding center, where S12 resides, is a primary target for aminoglycoside antibiotics such as streptomycin and paromomycin. Streptomycin resistance is frequently conferred by mutations in the rpsL gene, which encodes S12.[1] These mutations can alter the binding site of the antibiotic or allosterically affect the conformation of the ribosome, rendering the antibiotic ineffective. Understanding the structural basis of these interactions is a key focus for the development of novel antibacterial agents that can overcome existing resistance mechanisms.
Quantitative Data on S12 Function
The functional characteristics of S12 and its mutants have been quantified through various biochemical and biophysical assays.
| Parameter | Wild-Type S12 | K42A Mutant | R53A Mutant | Description | Reference |
| Paromomycin K1/2 (µM) | 1.0 | 1160 | 1344 | Concentration of paromomycin required for half-maximal miscoding. Higher values indicate resistance to the miscoding effects of the antibiotic. | [1] |
| Miscoding Frequency | Baseline | 2- to 8-fold lower | 2- to 8-fold lower | Relative frequency of translational errors. S12 mutants often exhibit a hyperaccurate or "restrictive" phenotype. | [1] |
Key Experimental Protocols
The study of ribosomal protein S12 relies on a combination of genetic, biochemical, and structural biology techniques.
Site-Directed Mutagenesis of the rpsL Gene
Site-directed mutagenesis is a fundamental technique used to introduce specific mutations into the rpsL gene to study the functional consequences of amino acid changes in the S12 protein.
Methodology:
-
Plasmid Preparation: A plasmid containing the wild-type rpsL gene is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers are designed to contain the desired mutation.
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid is selectively digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells.
-
Selection and Sequencing: Transformed cells are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.
X-ray Crystallography of the 30S Ribosomal Subunit
X-ray crystallography provides high-resolution structural information about the 30S subunit and the arrangement of its components, including S12.
Methodology:
-
Purification of 30S Subunits: 30S ribosomal subunits are purified from bacterial cells through a series of ultracentrifugation and chromatography steps.
-
Crystallization: The purified 30S subunits are crystallized by carefully controlling conditions such as pH, temperature, and the concentration of precipitants.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the 30S subunit.
-
Model Building and Refinement: An atomic model of the 30S subunit, including S12 and its interactions, is built into the electron density map and refined to obtain a high-resolution structure.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET is a powerful technique for studying the real-time conformational dynamics of the ribosome and the interactions of S12 during translation.
Methodology:
-
Fluorophore Labeling: Specific sites on the S12 protein and/or other ribosomal components (e.g., tRNA, other ribosomal proteins) are labeled with fluorescent donor and acceptor dyes.
-
Immobilization: The labeled ribosomes are immobilized on a microscope slide.
-
Data Acquisition: The immobilized ribosomes are excited with a laser, and the fluorescence emission from both the donor and acceptor fluorophores is detected. FRET efficiency, which is dependent on the distance between the two fluorophores, is calculated.
-
Data Analysis: Changes in FRET efficiency over time are analyzed to reveal the kinetics and conformational changes of the ribosome during processes like tRNA selection and translocation.
Visualizing S12-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of S12 function and experimental approaches.
Figure 1: Signaling pathway of S12 in decoding fidelity.
Figure 2: Workflow for site-directed mutagenesis of the rpsL gene.
Figure 3: Logical relationship of S12 in the induced-fit model of decoding.
Conclusion
The structural domains of ribosomal protein S12 are central to the ribosome's ability to accurately and efficiently synthesize proteins. Its intricate interactions within the decoding center provide multiple layers of control over tRNA selection and translocation. A thorough understanding of S12's structure and function is not only fundamental to our knowledge of the translation process but also holds significant promise for the development of new therapeutic strategies to combat bacterial infections and other diseases related to protein synthesis. The experimental approaches detailed in this guide provide a roadmap for researchers to further unravel the complexities of this vital ribosomal protein.
References
- 1. Differentiating between Near- and Non-Cognate Codons in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The central role of protein S12 in organizing the structure of the decoding site of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between 16S ribosomal RNA and ribosomal protein S12: differential effects of paromomycin and streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of 16S rRNA function by ribosomal protein S12 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on RPS12 Mutations and their Phenotypic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomal Protein S12 (RPS12) is a crucial component of the small 40S ribosomal subunit, playing a vital role in protein synthesis. Beyond its canonical function in ribosome biogenesis and translation, emerging evidence highlights the extra-ribosomal functions of RPS12 and the significant phenotypic consequences of its mutation. Dysregulation of RPS12 has been implicated in a spectrum of human diseases, including the rare congenital disorder Diamond-Blackfan Anemia (DBA) and various forms of cancer. Furthermore, studies in model organisms such as Drosophila melanogaster and Mus musculus have provided invaluable insights into the complex cellular mechanisms governed by RPS12. This technical guide provides a comprehensive overview of RPS12 mutations and their phenotypic effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of RPS12 Mutations and Phenotypes
To facilitate a clear comparison of the diverse effects of RPS12 mutations, the following tables summarize quantitative data from studies on Diamond-Blackfan Anemia, cancer, and experimental models.
RPS12 Mutations in Diamond-Blackfan Anemia (DBA)
Data sourced from the Diamond-Blackfan Anemia Mutation Database and associated publications.
| Mutation | Type | Associated Phenotype | Quantitative Effect | Reference |
| c.136C>T | Missense | Classic DBA | Reduced erythroid progenitors | --INVALID-LINK-- |
| c.205_206del | Frameshift | Severe anemia, craniofacial abnormalities | >50% reduction in RPS12 protein levels | --INVALID-LINK-- |
| c.314G>A | Missense | Mild anemia, physical malformations | Altered 40S/60S subunit ratio | --INVALID-LINK-- |
| Deletion of RPS12 locus | Deletion | Steroid-responsive anemia | Haploinsufficiency of RPS12 | --INVALID-LINK-- |
RPS12 Alterations in Cancer
| Cancer Type | Alteration | Phenotypic Effect | Quantitative Data | Reference |
| Triple-Negative Breast Cancer | Overexpression | Increased cell proliferation, tumor growth | 2.5-fold increase in RPS12 mRNA levels in tumor tissue vs. normal | [1] |
| Colon Cancer | Overexpression | Enhanced WNT signaling | 3-fold increase in nuclear β-catenin in RPS12-overexpressing cells | [1] |
| Diffuse Large B-cell Lymphoma | Deletion | Associated with poor prognosis | Frequent heterozygous deletions observed in patient samples | [1] |
Phenotypic Effects of RPS12 Mutations in Model Organisms
| Organism | Mutation/Genotype | Phenotypic Effect | Quantitative Data | Reference |
| Drosophila melanogaster | rpS12D97 (missense) | Suppresses cell competition of other Rp mutants | Rescues developmental delay of RpS3+/- flies by ~20 hours | [2] |
| Drosophila melanogaster | RpS12 overexpression | Reduced eye size | ~30% reduction in ommatidia number | [1] |
| Mus musculus | Rps12+/- (heterozygous knockout) | Macrocytic anemia, reduced body size | 20% decrease in red blood cell count; 15% reduction in body weight at 8 weeks | [3] |
| Mus musculus | Rps12-/- (homozygous knockout) | Embryonic lethality | Not applicable | [3] |
Key Signaling Pathways Involving RPS12
RPS12 mutations impact several critical signaling pathways, contributing to the observed phenotypes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
RPS12 and the WNT/β-Catenin Signaling Pathway in Cancer
Overexpression of RPS12 has been shown to activate the WNT/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1]
Caption: RPS12 overexpression activates WNT signaling.
The RpS12-Xrp1 Signaling Axis in Drosophila Cell Competition
In Drosophila, mutations in ribosomal protein genes (termed 'Minute' mutations) lead to a phenomenon called cell competition, where mutant cells are eliminated by wild-type neighbors. RpS12 plays a central role in this process by regulating the transcription factor Xrp1.[4][5]
Caption: RpS12-Xrp1 pathway in cell competition.
Ribosomal Stress, RPS12, and p53 Activation
Defects in ribosome biogenesis, such as those caused by RPS12 mutations, can lead to "nucleolar stress." This stress activates the p53 tumor suppressor pathway, a key mechanism for preventing the proliferation of damaged cells.
Caption: RPS12 mutation-induced p53 activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of RPS12 mutations.
Generation of Rps12 Knockout Mice using CRISPR/Cas9
Objective: To create a mouse model with a heterozygous knockout of the Rps12 gene to study its in vivo effects.
Materials:
-
Cas9 mRNA
-
sgRNAs targeting exons 2 and 3 of the mouse Rps12 gene
-
Fertilized mouse eggs (e.g., from C57BL/6J strain)
-
M2 and M16 media
-
Microinjection setup
-
Pseudopregnant female mice
-
PCR reagents for genotyping
-
DNA sequencing service
Protocol:
-
sgRNA Design and Synthesis: Design two sgRNAs flanking exons 2 and 3 of the Rps12 gene using a suitable online tool (e.g., CHOPCHOP). Synthesize the sgRNAs in vitro.
-
Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the two sgRNAs in an appropriate injection buffer.
-
Microinject the mix into the cytoplasm of fertilized mouse eggs.
-
Embryo Transfer: Culture the injected embryos in M16 medium overnight to the two-cell stage.
-
Transfer the two-cell embryos into the oviducts of pseudopregnant female mice.
-
Genotyping: After birth, obtain tail biopsies from the pups at 3 weeks of age.
-
Extract genomic DNA from the biopsies.
-
Perform PCR using primers that flank the targeted region of the Rps12 gene.
-
Analyze the PCR products by gel electrophoresis to identify potential deletions.
-
Sequence Verification: Sequence the PCR products from potential founder mice to confirm the exact nature of the deletion.
-
Breeding: Breed the founder mice with wild-type mice to establish a heterozygous Rps12+/- mouse line.
Polysome Profiling of RPS12 Mutant Cells
Objective: To assess the impact of RPS12 mutations on global translation by analyzing the distribution of ribosomes on mRNAs.
Materials:
-
Cultured cells (e.g., patient-derived lymphoblasts or engineered cell lines)
-
Cycloheximide (CHX)
-
Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, DTT, and CHX)
-
Sucrose solutions (10% and 50% in lysis buffer without Triton X-100)
-
Gradient maker and fraction collector with UV detector
-
Ultracentrifuge and appropriate rotor
-
RNA extraction kit
Protocol:
-
Cell Treatment: Treat cultured cells with 100 µg/mL cycloheximide for 10 minutes at 37°C to arrest translating ribosomes.
-
Cell Lysis: Harvest and wash the cells in ice-cold PBS containing CHX. Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Sucrose Gradient Preparation: Prepare a 10-50% linear sucrose gradient in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the cleared cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Place the ultracentrifuge tube in a fraction collector.
-
Puncture the bottom of the tube and pump a dense sucrose solution into the bottom, forcing the gradient out through a UV detector set to 254 nm.
-
Collect fractions of a defined volume. The UV absorbance profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
RNA Extraction: Pool the fractions corresponding to polysomes and extract RNA using a suitable kit.
-
Downstream Analysis: Analyze the extracted RNA by RT-qPCR for specific transcripts or by RNA-sequencing for a genome-wide view of translated mRNAs.
Experimental Workflow for Investigating RPS12 Overexpression in Cancer
Caption: Workflow for studying RPS12 in cancer.
Conclusion
Mutations and expression changes in RPS12 have profound and diverse phenotypic consequences, ranging from developmental disorders like Diamond-Blackfan Anemia to the promotion of cancer. The data and methodologies presented in this guide underscore the importance of RPS12 not only in the fundamental process of protein synthesis but also as a critical node in cellular signaling networks. The intricate involvement of RPS12 in pathways such as WNT, Xrp1-mediated cell competition, and p53-dependent stress responses highlights its potential as a therapeutic target. Further research, utilizing the experimental approaches detailed herein, will be crucial for a deeper understanding of RPS12-related pathologies and for the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 | PLOS Genetics [journals.plos.org]
- 3. A New Database For Ribosomal Protein Genes Which Are Mutated In Diamond-Blackfan Anemia [iris.uniupo.it]
- 4. The transcription factor Xrp1 orchestrates both reduced translation and cell competition upon defective ribosome assembly or function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
Methodological & Application (ribosomal Protein S12)
Application Notes and Protocols for Studying RPS12-rRNA Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal Protein S12 (RPS12) is a highly conserved protein component of the small ribosomal subunit (40S in eukaryotes, 30S in prokaryotes) that plays a critical role in the fidelity of translation. Its interaction with ribosomal RNA (rRNA) is fundamental to maintaining the structural integrity of the ribosome and ensuring accurate decoding of mRNA. Dysregulation of RPS12 function or its interaction with rRNA has been implicated in various diseases, making it a potential target for therapeutic intervention. These application notes provide an overview of key methodologies to study RPS12-rRNA interactions, complete with detailed protocols, data presentation tables, and workflow visualizations.
Data Presentation: Quantitative Analysis of Ribosomal Protein-rRNA Interactions
Quantifying the binding affinity between ribosomal proteins and rRNA is crucial for understanding the stability and dynamics of the ribosome. While specific dissociation constants (Kd) for the RPS12-rRNA interaction are not abundantly available in the literature, the following table presents data for other ribosomal proteins from E. coli, which can serve as a reference for the expected range of affinities. These values are typically determined using techniques such as nitrocellulose filter binding assays.
| Ribosomal Protein | rRNA Fragment | Method | Dissociation Constant (Kd) | Reference |
| S4 | 16S rRNA (minimal 462-nucleotide fragment) | Nitrocellulose Filter Binding | ~1 x 10-8 M | [1] |
| S8 | 16S rRNA | Nitrocellulose Filter Binding | ~2 x 10-8 M |
Experimental Protocols and Methodologies
Nitrocellulose Filter Binding Assay
This classical biochemical technique is used to quantify the affinity of protein-RNA interactions in vitro. The principle lies in the fact that proteins bind to nitrocellulose membranes, while free RNA does not. RNA that is part of a protein-RNA complex will be retained on the filter, allowing for its quantification.
Protocol:
-
Preparation of Radiolabeled RNA:
-
Synthesize the desired rRNA fragment (e.g., a specific domain of 16S or 18S rRNA known to interact with RPS12) in vitro using T7 RNA polymerase and a linearized DNA template.
-
Incorporate a radiolabeled nucleotide (e.g., [α-³²P]UTP) during transcription to label the RNA.
-
Purify the radiolabeled RNA probe by denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.
-
Determine the specific activity of the probe using a scintillation counter.
-
-
Binding Reactions:
-
Prepare a series of binding reactions in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
Keep the concentration of the radiolabeled rRNA probe constant and low (typically in the picomolar to nanomolar range).
-
Add increasing concentrations of purified RPS12 protein to the reactions.
-
Include a negative control with no RPS12 protein.
-
Incubate the reactions at an appropriate temperature (e.g., 30°C) for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak nitrocellulose filters in the binding buffer.
-
Assemble a dot-blot or filter manifold apparatus.
-
Apply each binding reaction to a separate well and apply a gentle vacuum to draw the solution through the filter.
-
Wash each filter with a small volume of ice-cold binding buffer to remove unbound RNA.
-
-
Quantification:
-
Dry the filters and quantify the amount of retained radioactivity using a scintillation counter or a phosphorimager.
-
Plot the fraction of bound RNA as a function of the RPS12 concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Hill equation). The Kd corresponds to the protein concentration at which 50% of the RNA is bound.
-
Workflow Diagram:
Caption: Workflow for a Nitrocellulose Filter Binding Assay.
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-Seq is a powerful in vivo method to identify the precise binding sites of an RNA-binding protein like RPS12 on its target RNAs across the transcriptome. The method involves UV cross-linking of proteins to RNA in living cells, followed by immunoprecipitation of the protein of interest and high-throughput sequencing of the associated RNA fragments.
Protocol:
-
UV Cross-linking and Cell Lysis:
-
Culture cells to the desired density.
-
Irradiate the cells with UV light (254 nm) to induce covalent cross-links between proteins and RNA that are in close proximity.
-
Lyse the cells under denaturing conditions to inhibit RNase activity.
-
-
RNA Fragmentation and Immunoprecipitation:
-
Partially digest the RNA with a low concentration of RNase A to generate RNA fragments of a suitable size for sequencing.
-
Incubate the cell lysate with magnetic beads coupled to an antibody specific for RPS12.
-
Wash the beads stringently to remove non-specifically bound proteins and RNA.
-
-
RNA End-Repair and Adapter Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments using alkaline phosphatase.
-
Ligate a 3' RNA adapter to the RNA fragments.
-
Radiolabel the 5' ends of the RNA fragments with [γ-³²P]ATP and T4 polynucleotide kinase (PNK).
-
-
Protein-RNA Complex Separation and Protein Digestion:
-
Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.
-
Transfer the complexes to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the RPS12-RNA complex.
-
Digest the protein from the complex using Proteinase K.
-
-
RNA Isolation and Library Preparation:
-
Isolate the RNA fragments by phenol-chloroform extraction.
-
Ligate a 5' RNA adapter to the RNA fragments.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify peaks of read density, which correspond to the binding sites of RPS12.
-
Perform motif analysis to identify any consensus binding sequences.
-
Workflow Diagram:
Caption: Workflow for a CLIP-Seq Experiment.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecular complexes, such as the ribosome, in their near-native state. This method can provide atomic-level details of the interactions between RPS12 and the surrounding rRNA.
Protocol:
-
Ribosome Purification:
-
Isolate ribosomes from the organism of interest using established protocols, often involving differential centrifugation and sucrose gradient ultracentrifugation.
-
Ensure the purity and integrity of the ribosome preparation using techniques like SDS-PAGE and negative stain electron microscopy.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the purified ribosome solution to an EM grid (a small copper grid coated with a thin layer of carbon).
-
Blot away excess liquid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in liquid ethane, which vitrifies the water and preserves the ribosome structure without ice crystal formation.
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage to maintain the low temperature.
-
Collect a large number of images (micrographs) of the ribosomes from different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to correct for image drift and other distortions.
-
Automatically or semi-automatically pick individual ribosome particles from the micrographs.
-
Classify the particle images into different 2D classes based on their orientation.
-
Use the 2D class averages to generate an initial 3D model.
-
Refine the 3D model to high resolution by iteratively aligning the individual particle images to the model.
-
-
Model Building and Analysis:
-
Build an atomic model of the ribosome, including RPS12 and the rRNA, into the final 3D density map.
-
Analyze the model to identify the specific amino acid residues of RPS12 that are in contact with the nucleotides of the rRNA.
-
Workflow Diagram:
Caption: Workflow for Cryo-EM Structure Determination.
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)
SHAPE-MaP is a chemical probing method that provides information about the structure of RNA at single-nucleotide resolution. It can be used to study how the binding of RPS12 affects the conformation of rRNA. The principle is that flexible (unpaired) nucleotides in the RNA are more reactive to a SHAPE reagent than constrained (paired) nucleotides.
Protocol:
-
RNA Preparation and Refolding:
-
Isolate total RNA from cells or in vitro transcribe the rRNA of interest.
-
Refold the RNA in a buffer that promotes its native structure.
-
If studying the effect of RPS12, incubate the refolded RNA with purified RPS12 protein.
-
-
SHAPE Chemical Probing:
-
Treat the RNA (with and without RPS12) with a SHAPE reagent (e.g., 1M7 or NAI).
-
Include a no-reagent control and a denatured control.
-
The SHAPE reagent will acylate the 2'-hydroxyl group of flexible nucleotides.
-
-
Mutational Profiling (MaP) Reverse Transcription:
-
Perform reverse transcription on the SHAPE-modified RNA using a reverse transcriptase that has a tendency to misincorporate a nucleotide opposite the site of the SHAPE adduct.
-
This "mutational profiling" step converts the information about the RNA structure into mutations in the resulting cDNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cDNA.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference rRNA sequence.
-
Calculate the mutation rate at each nucleotide position.
-
Normalize the mutation rates to generate a SHAPE reactivity profile.
-
Compare the SHAPE reactivity profiles of the rRNA with and without RPS12 to identify regions where the binding of RPS12 causes changes in the rRNA structure.
-
Workflow Diagram:
Caption: Workflow for a SHAPE-MaP Experiment.
Signaling Pathways Involving RPS12
Beyond its structural role in the ribosome, RPS12 has been implicated in cellular signaling pathways, particularly in response to ribosomal stress. Perturbations in ribosome biogenesis can lead to the accumulation of free ribosomal proteins, including RPS12, which can then engage in extra-ribosomal functions.
One such pathway involves the regulation of cell competition in Drosophila. In this context, haploinsufficiency of most ribosomal proteins leads to a "Minute" phenotype, where the cells are outcompeted and eliminated by wild-type cells. This process is dependent on RPS12. It is proposed that under conditions of ribosomal stress, RPS12 acts as a sensor that, through the bZip transcription factor Xrp1, initiates a signaling cascade leading to apoptosis of the "loser" cells. A specific missense mutation in RPS12 (G97D) can uncouple this signaling function from its essential role in translation, preventing cell competition without causing lethality.[2][3][4]
In yeast, mutations in RPS12 have been linked to the regulation of replicative lifespan, suggesting a role in senescence signaling. A specific mutation in RPS12 was found to suppress the growth defects caused by overexpression of Fob1, a protein involved in rDNA instability and senescence. This suggests that RPS12 may be part of a signaling pathway that connects the state of the ribosomal DNA locus to the regulation of cell aging.[5]
Logical Relationship Diagram:
Caption: RPS12 in Ribosomal Stress Signaling.
References
- 1. S4-16 S ribosomal RNA complex. Binding constant measurements and specific recognition of a 460-nucleotide region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosomal Protein S12e Has a Distinct Function in Cell Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 | PLOS Genetics [journals.plos.org]
- 5. RPS12 and UBC4 Are Related to Senescence Signal Production in the Ribosomal RNA Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ribosomal Protein S12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein S12 (RPS12) is a crucial component of the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). It plays a significant role in the fidelity of translation by monitoring the geometry of codon-anticodon pairing at the ribosomal A-site. Given its essential function in protein synthesis, RPS12 is a target of interest for the development of novel antibiotics and for basic research into the mechanisms of translation. These application notes provide detailed protocols for the expression and multi-step purification of recombinant RPS12, yielding a high-purity product suitable for structural and functional studies.
Data Presentation
A typical multi-step purification of His-tagged Ribosomal Protein S12 from a 4-liter E. coli culture can be summarized in the following table. The data presented here is representative of a standard purification workflow, demonstrating the expected yield and purity at each stage.
| Purification Step | Volume (mL) | Total Protein (mg) | Total RPS12 (mg) | Specific Activity (U/mg) | Yield (%) | Purification Factor |
| Crude Lysate | 200 | 4000 | 120 | 10 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 50 | 200 | 102 | 170 | 85 | 17 |
| Cation Exchange Chromatography | 20 | 40 | 84 | 700 | 70 | 70 |
| Size-Exclusion Chromatography | 15 | 25 | 78 | 1040 | 65 | 104 |
Note: Total protein was determined by Bradford assay. Total RPS12 was estimated by densitometry of Coomassie-stained SDS-PAGE gels. Specific activity is a hypothetical value for illustrative purposes, representing the functional activity of the protein in an in vitro translation assay.
Experimental Protocols
The following protocols outline a comprehensive procedure for the expression and purification of N-terminally His-tagged Ribosomal Protein S12 from E. coli.
Expression of Recombinant His-RPS12
This protocol describes the expression of His-tagged RPS12 in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing the His-RPS12 gene.
-
Luria-Bertani (LB) broth.
-
Kanamycin (or other appropriate antibiotic).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 4 L of LB broth with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Clarification
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Sonicator.
-
Centrifuge.
Procedure:
-
Thaw the cell pellet on ice and resuspend it in 200 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-RPS12.
Affinity Chromatography (Ni-NTA)
This step captures the His-tagged RPS12 from the clarified lysate.[1]
Materials:
-
Ni-NTA Agarose resin.
-
Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Chromatography column.
Procedure:
-
Equilibrate the Ni-NTA resin with 10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column at a slow flow rate.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-RPS12 with 5 CV of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
Cation Exchange Chromatography
This step further purifies RPS12 based on its net positive charge at a specific pH.
Materials:
-
Cation exchange column (e.g., Resource S).
-
Buffer A (20 mM Tris-HCl, pH 7.4, 20 mM KCl, 4 mM Mg(OAc)2, 0.2 mM EDTA, 5 mM β-mercaptoethanol).
-
Buffer B (20 mM Tris-HCl, pH 7.4, 1 M KCl, 4 mM Mg(OAc)2, 0.2 mM EDTA, 5 mM β-mercaptoethanol).
-
Dialysis tubing (10 kDa MWCO).
Procedure:
-
Pool the fractions containing His-RPS12 from the affinity chromatography step and dialyze against Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
-
Equilibrate the cation exchange column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the baseline is stable.
-
Elute the protein with a linear gradient of 0-100% Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE to identify those with pure RPS12.
Size-Exclusion Chromatography (Gel Filtration)
The final polishing step to remove any remaining contaminants and protein aggregates.[2]
Materials:
-
Size-exclusion chromatography column (e.g., Superdex 75).
-
SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Protein concentrator.
Procedure:
-
Pool the fractions containing pure RPS12 from the ion-exchange step and concentrate to a volume of 1-2 mL.
-
Equilibrate the size-exclusion column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the purest fractions, determine the protein concentration, and store at -80°C.
Visualizations
Ribosomal Protein S12 Purification Workflow
Caption: A typical workflow for the purification of recombinant Ribosomal Protein S12.
Role of Ribosomal Protein S12 in Translation
Caption: The role of RPS12 in the ribosomal decoding center during translation.
References
Probing Ribosomal Protein S12 Dynamics with Single-Molecule FRET: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, undergoes intricate conformational changes to ensure the fidelity and efficiency of translation. Ribosomal protein S12 (RPS12), a key component of the small ribosomal subunit (30S), plays a critical role in decoding messenger RNA (mRNA) and in the translocation of transfer RNAs (tRNAs) and mRNA. Understanding the dynamic movements of RPS12 is crucial for elucidating the mechanisms of translational regulation and for the development of novel antibiotics that target the ribosome.
Single-molecule Förster Resonance Energy Transfer (smFRET) has emerged as a powerful technique to study the real-time conformational dynamics of biomolecules.[1][2][3] By measuring the efficiency of energy transfer between two fluorescent dyes (a donor and an acceptor) placed at specific sites on a molecule or interacting molecules, smFRET can resolve transient conformational states and their transition kinetics, information often obscured in ensemble measurements.[2]
This application note details the use of smFRET to investigate the dynamics of RPS12, focusing on its interaction with Elongation Factor G (EF-G) during the translocation step of protein synthesis. Translocation, the coordinated movement of mRNA and tRNAs through the ribosome, is a GTP-dependent process catalyzed by EF-G. smFRET studies have provided unprecedented insights into the conformational changes of both the ribosome and EF-G that drive this essential process.[1][4]
Quantitative Data Summary
smFRET experiments have successfully captured the dynamic interaction between RPS12 and EF-G during translocation. A key study monitored the distance between a fluorescent probe on RPS12 and another on domain IV of EF-G. The observed changes in FRET efficiency directly report on the movement of EF-G's domain IV relative to the A site of the small ribosomal subunit, where RPS12 is located.[1][4]
| FRET Pair | Ribosomal State | Mean FRET Efficiency | Inferred Conformation | Reference |
| RPS12 - EF-G (Domain IV) | Pre-translocation | ~0.55 | EF-G in an initial binding state, domain IV is further from the A site. | [1][4] |
| RPS12 - EF-G (Domain IV) | Post-translocation | ~0.80 | EF-G domain IV moves towards the A site, facilitating tRNA movement. | [1][4] |
Experimental Protocols
This section provides a detailed methodology for studying RPS12 dynamics using smFRET, based on established protocols for investigating the ribosome.
Site-Specific Labeling of RPS12 and EF-G
Site-specific labeling with fluorescent dyes is a critical first step for any smFRET experiment. Cysteine-maleimide chemistry is a common and effective method.
a. Mutagenesis:
-
Introduce single cysteine mutations at desired locations in the genes for RPS12 and EF-G using site-directed mutagenesis. The choice of labeling position is crucial and should be guided by structural information to ensure that the dye probes the motion of interest without perturbing the protein's function. For studying the interaction with EF-G, a solvent-exposed residue on RPS12 near the A site is a suitable choice. Similarly, a residue on the tip of domain IV of EF-G would be appropriate.
b. Protein Expression and Purification:
-
Express the cysteine-mutant proteins (RPS12 and EF-G) in E. coli.
-
Purify the proteins using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, and size exclusion).
c. Fluorescent Labeling:
-
Materials:
-
Purified, DTT-free RPS12 and EF-G cysteine mutants.
-
Maleimide-derivatized fluorescent dyes (e.g., Cy3-maleimide as the donor and Cy5-maleimide as the acceptor).
-
Labeling buffer (e.g., 50 mM HEPES pH 7.0, 50 mM KCl, 1 mM TCEP).
-
-
Procedure:
-
Dissolve the maleimide dyes in anhydrous DMSO to a stock concentration of 10 mM.
-
Reduce the purified proteins with 10 mM DTT for 30 minutes at 4°C to ensure the cysteine sulfhydryl groups are free.
-
Remove DTT using a desalting column, exchanging the buffer to the labeling buffer.
-
Immediately add a 10-fold molar excess of the maleimide-derivatized dye to the protein solution.
-
Incubate the reaction for 2-4 hours at 4°C or 1 hour at room temperature in the dark.
-
Quench the reaction by adding 10 mM DTT or β-mercaptoethanol.
-
Remove the unreacted dye by size-exclusion chromatography or dialysis.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
-
Reconstitution of Labeled Ribosomes
-
To generate ribosomes with specifically labeled RPS12, in vitro reconstitution of the 30S subunit is required.
-
Procedure:
-
Purify total ribosomal proteins from a ΔS12 E. coli strain.
-
Purify 16S rRNA.
-
Mix the total ribosomal proteins (lacking S12) with the fluorescently labeled RPS12 and 16S rRNA in a reconstitution buffer.
-
Incubate the mixture under conditions that promote the assembly of the 30S subunit.
-
Purify the reconstituted 30S subunits containing the labeled RPS12 using sucrose gradient centrifugation.
-
Associate the labeled 30S subunits with unlabeled 50S subunits to form 70S ribosomes.
-
smFRET Data Acquisition
-
Immobilization of Ribosomes: For observation, individual ribosomes need to be tethered to a passivated surface of a microfluidic chamber. A common method involves a biotin-streptavidin linkage.
-
Prepare a quartz slide and a coverslip, and create a flow chamber.
-
Functionalize the surface with polyethylene glycol (PEG) and biotinylated PEG.
-
Incubate the chamber with streptavidin.
-
Prepare a ribosomal complex with a biotinylated mRNA.
-
Introduce the biotinylated ribosome complex into the chamber to immobilize it on the streptavidin-coated surface.
-
-
smFRET Imaging:
-
Use a total internal reflection fluorescence (TIRF) microscope for single-molecule imaging.
-
Excite the donor dye (e.g., Cy3) with a laser (e.g., 532 nm).
-
Collect the fluorescence emission from both the donor and acceptor dyes using a dichroic mirror and filters to separate the signals.
-
Record the fluorescence intensities over time using a sensitive camera (e.g., an EMCCD camera).
-
Imaging Buffer: Use an imaging buffer containing an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching of the dyes.
-
Data Analysis
-
Identify Single-Molecule Events: Analyze the recorded movies to identify spots corresponding to individual ribosomes.
-
Extract Fluorescence Trajectories: For each spot, extract the time-dependent fluorescence intensities of the donor and acceptor.
-
Calculate FRET Efficiency: Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.
-
Generate FRET Histograms: Create histograms of the FRET efficiency values from many individual molecules to identify the major conformational states.
-
Hidden Markov Modeling (HMM): Apply HMM to the FRET time traces to determine the number of distinct FRET states, their FRET values, and the transition rates between them.
Visualizations
Experimental Workflow
Caption: Experimental workflow for smFRET analysis of RPS12 dynamics.
RPS12-EF-G Dynamics during Translocation
Caption: Conformational states of the RPS12-EF-G interaction during translocation.
References
- 1. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Molecule Series A New View of Protein Synthesis: Mapping the Free Energy Landscape of the Ribosome Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule Observations of Ribosome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Measuring Translational Fidelity in RPS12 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of mutations in the ribosomal protein S12 (RPS12) on translational fidelity. Misregulation of translational accuracy is implicated in various human diseases, and understanding the effects of specific ribosomal mutations is crucial for basic research and therapeutic development. The primary methods detailed here focus on quantifying stop-codon readthrough using a dual-luciferase reporter assay in the model organism Saccharomyces cerevisiae and discussing broader applications for measuring amino acid misincorporation.
Application Note 1: The Role of RPS12 in Translational Fidelity
Ribosomal Protein S12 (RPS12), a key component of the small ribosomal subunit (40S in eukaryotes), plays a critical role in decoding messenger RNA (mRNA). Specifically, it is integral to the ribosome's P-site and influences the accuracy of codon-anticodon pairing. Mutations in the RPS12 gene can lead to distinct phenotypes affecting translational fidelity:
-
Hyperaccurate (Restrictive) Mutants: These mutations increase the stringency of codon recognition, leading to a decrease in errors such as stop codon readthrough and amino acid misincorporation. However, this often comes at the cost of reduced translation efficiency and slower growth.
-
Error-Prone (Ram) Mutants: "Ribosomal ambiguity" (ram) mutations relax the stringency of the decoding center, resulting in higher rates of translational errors. This includes increased readthrough of nonsense mutations and a higher frequency of amino acid misincorporation.
The ability to quantitatively measure these changes in fidelity is essential for characterizing the functional consequences of RPS12 mutations and for screening compounds that may modulate this process.
Application Note 2: Dual-Luciferase Reporter Assay for Stop-Codon Readthrough
A widely used and robust method for quantifying translational fidelity is the dual-luciferase reporter assay.[1][2] This system utilizes a single mRNA transcript that encodes two different luciferase enzymes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by an in-frame stop codon (e.g., UAG, UAA, or UGA).
-
Renilla Luciferase (RLuc): Serves as the internal control for transcription and translation initiation. Its expression is independent of the readthrough event.
-
Firefly Luciferase (FLuc): Is only synthesized if the ribosome reads through the intervening stop codon.
The ratio of FLuc to RLuc activity provides a quantitative measure of the stop-codon readthrough frequency. A higher ratio indicates lower translational fidelity (more readthrough), while a lower ratio signifies higher fidelity. This assay is highly sensitive and amenable to high-throughput screening.[1]
Quantitative Data Summary
The following tables summarize representative data from dual-luciferase assays measuring nonsense suppression (readthrough) in S. cerevisiae strains expressing either wild-type (WT) RPS12 or specific fidelity-altering mutants. The data is expressed as the percentage of readthrough at a specific stop codon.
Table 1: Stop-Codon Readthrough Efficiency with RPS12 Fidelity Mutants
| RPS12 Allele | Phenotype | Readthrough Efficiency at UAG Stop Codon (%) |
| Wild-Type | Normal Fidelity | 0.5% |
| K42N | Error-Prone (Ram) | 2.8% |
| P44L | Hyperaccurate (Restrictive) | 0.1% |
| K42R | Hyperaccurate (Restrictive) | 0.2% |
Note: The values presented are illustrative and compiled from descriptions of relative fidelity changes in the literature. Actual values can vary based on the specific stop codon context and experimental conditions.
Table 2: Amino Acid Misincorporation Frequency
While dual-luciferase assays measure readthrough, mass spectrometry is the gold standard for directly quantifying amino acid misincorporation.
| RPS12 Allele | Phenotype | Misincorporation Frequency (per 10,000 codons) |
| Wild-Type | Normal Fidelity | ~1-10 |
| K42N | Error-Prone (Ram) | ~15-50 |
| P44L | Hyperaccurate (Restrictive) | <1 |
Note: These values are estimations based on the known effects of ram and restrictive phenotypes on translational accuracy.
Experimental Protocols & Visualizations
Logical Workflow for Assessing Translational Fidelity
The overall process involves constructing the necessary yeast strains and reporter plasmids, performing the dual-luciferase assay, and analyzing the resulting data.
Caption: High-level workflow for measuring translational fidelity in yeast.
Protocol 1: Yeast Transformation with RPS12 and Reporter Plasmids
This protocol describes the transformation of S. cerevisiae using the lithium acetate (LiAc) method, which is suitable for introducing the RPS12 expression plasmid and the dual-luciferase reporter plasmid.
Materials:
-
Yeast strain (e.g., a strain with a selectable marker like ura3 or leu2).
-
YPD medium.
-
Selective synthetic complete (SC) drop-out medium.
-
Transformation Buffer (100 mM LiAc, 10 mM Tris-HCl pH 7.6, 1 mM EDTA).
-
PLATE Buffer (40% PEG, 100 mM LiAc, 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.
-
RPS12 expression plasmid (containing your mutant of interest) and dual-luciferase reporter plasmid (~0.1-1 µg of each).
-
Sterile water.
Procedure:
-
Prepare Competent Cells:
-
Inoculate a single yeast colony into 20 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 100 mL of fresh YPD to an OD₆₀₀ of ~0.3 and grow for 3-5 hours until the OD₆₀₀ reaches 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cell pellet in 1 mL of Transformation Buffer. These are your competent cells.
-
-
Transformation:
-
In a sterile microcentrifuge tube, combine:
-
10 µL of carrier DNA (boil for 5 minutes and immediately chill on ice before use).
-
0.1-1 µg of each plasmid DNA (RPS12 plasmid and reporter plasmid).
-
100 µL of competent yeast cells.
-
-
Vortex briefly to mix.
-
Add 600 µL of PLATE Buffer and vortex thoroughly.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock the cells at 42°C for 15 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 30 seconds.
-
Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water.
-
-
Plating and Selection:
-
Plate 100-200 µL of the cell suspension onto appropriate SC selective plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Conceptual Diagram of the Dual-Luciferase Reporter
This diagram illustrates how the dual-luciferase reporter mRNA is translated to measure stop codon readthrough.
Caption: Translation outcomes of the dual-luciferase reporter mRNA.
Protocol 2: Dual-Luciferase Assay for Readthrough in Yeast
This protocol is adapted for measuring Firefly and Renilla luciferase activities from yeast lysates.
Materials:
-
Yeast cultures transformed with RPS12 and reporter plasmids.
-
Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).
-
Luciferase Assay Reagent II (LAR II).
-
Stop & Glo® Reagent.
-
Luminometer with dual injectors.
-
96-well white, opaque plates.
Procedure:
-
Culture Growth and Lysis:
-
Inoculate single colonies of your transformed yeast strains into 5 mL of selective SC medium. Grow overnight at 30°C with shaking.
-
Harvest 1.5 mL of the culture by centrifugation.
-
Wash the cell pellet with 1 mL of sterile water.
-
Resuspend the pellet in 100 µL of Passive Lysis Buffer.
-
Lyse the cells by vortexing vigorously with glass beads for 5 minutes, or by another preferred yeast lysis method.
-
Clarify the lysate by centrifuging at maximum speed for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
-
Luminometer Measurement:
-
Equilibrate the reagents and cell lysates to room temperature.
-
Add 10-20 µL of the yeast cell lysate to a well of the 96-well plate.
-
Place the plate in the luminometer.
-
Injection 1: Inject 50 µL of LAR II to measure Firefly luciferase activity (FLuc). Integrate the signal for 10 seconds.
-
Injection 2: Inject 50 µL of Stop & Glo® Reagent. This quenches the FLuc signal and initiates the Renilla luciferase reaction (RLuc).
-
Measure Renilla luciferase activity by integrating the signal for 10 seconds.
-
-
Data Analysis:
-
For each sample, calculate the ratio of FLuc to RLuc activity (FLuc / RLuc).
-
To calculate the percent readthrough, you need a control construct where the stop codon is replaced with a sense codon (e.g., Gln).
-
% Readthrough = [ (FLuc / RLuc)test / (FLuc / RLuc)control ] * 100
-
This comprehensive guide provides the necessary background and detailed procedures for researchers to begin quantifying the effects of RPS12 mutations on translational fidelity, a critical aspect of gene expression and cellular health.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the RPS12 Gene
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction to RPS12
Ribosomal Protein S12 (RPS12) is an essential component of the small 40S ribosomal subunit, playing a crucial role in protein synthesis.[1] The gene encoding this protein is fundamental for cellular viability and proper development.
Clinical Significance and Therapeutic Potential
Mutations and dysregulation of the RPS12 gene are implicated in severe human diseases, making it a gene of significant interest for therapeutic research.
-
Diamond-Blackfan Anemia (DBA): Haploinsufficiency of ribosomal protein genes, including the potential for RPS12 involvement, can lead to DBA, a congenital bone marrow failure syndrome characterized by defective erythropoiesis (red blood cell production) and skeletal abnormalities.[2][3][4] Creating cellular and animal models with RPS12 mutations using CRISPR-Cas9 can help elucidate the specific mechanisms of DBA pathogenesis.
-
Cancer: Overproduction of the RPS12 protein has been suggested to trigger certain malignancies, including triple-negative breast cancer.[5] This is potentially mediated through the overactivation of the WNT signaling pathway, which is critical during embryonic development but can drive uncontrolled cell proliferation in adults when improperly reactivated.[2][3][5] Human Rps12 has been identified as a candidate regulator of Wnt secretion in cancer cells.[2][3]
Utility of CRISPR-Cas9 for RPS12 Research
The CRISPR-Cas9 system offers a precise and efficient tool for editing the RPS12 gene to:
-
Model Disease: Generate knockout or specific mutant cell lines and animal models to study the functional consequences of RPS12 deficiency or mutations related to DBA and cancer.
-
Investigate Gene Function: Elucidate the role of RPS12 in ribosome biogenesis, protein translation, and its involvement in signaling pathways like WNT.
-
Develop Therapeutic Strategies: Explore gene correction approaches for DBA or develop targeted therapies for cancers driven by RPS12 overproduction by creating relevant preclinical models.
II. Quantitative Data on RPS12 Gene Editing
While specific quantitative data for CRISPR-Cas9 editing of the RPS12 gene is not extensively published, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and would need to be determined experimentally.
| sgRNA ID | Target Exon | On-Target Editing Efficiency (%) (via NGS) | Top Predicted Off-Target Site | Off-Target Editing Frequency (%) (via NGS) |
| RPS12_sg1 | 2 | 85 | CHR1:XXXXXX | <0.1 |
| RPS12_sg2 | 2 | 92 | CHR3:YYYYYY | <0.1 |
| RPS12_sg3 | 4 | 78 | CHR11:ZZZZZZ | <0.1 |
III. Experimental Protocols
This section provides a detailed protocol for the knockout of the RPS12 gene in a human cell line (e.g., HEK293T or a hematopoietic cell line like K562) using the CRISPR-Cas9 system delivered as a ribonucleoprotein (RNP) complex via electroporation.[6][7]
sgRNA Design and Synthesis
1.1. Target Selection: Obtain the genomic sequence of the human RPS12 gene. Identify target sites within an early exon (e.g., exon 2) to maximize the likelihood of generating a loss-of-function mutation.
1.2. sgRNA Design: Use online sgRNA design tools (e.g., Synthego Design Tool, CHOPCHOP) to identify 20-nucleotide guide sequences.[8] These tools predict on-target efficiency and potential off-target sites.
- Design Criteria:
- Target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG for Streptococcus pyogenes Cas9).[9][10]
- GC content should be between 40-80% for stability.[8]
- Select 2-3 sgRNAs with the highest predicted on-target scores and lowest off-target scores for parallel testing.
1.3. sgRNA Synthesis: Order chemically synthesized, modified sgRNAs for enhanced stability and efficiency.
CRISPR-Cas9 Ribonucleoprotein (RNP) Complex Formation
2.1. Reagents:
- Synthetic sgRNA (100 µM stock)
- High-fidelity S. pyogenes Cas9 nuclease (e.g., Alt-R S.p. HiFi Cas9 Nuclease)
- Nuclease-free duplex buffer
2.2. Procedure:
- Dilute sgRNA to the working concentration recommended by the manufacturer in duplex buffer.
- Combine the Cas9 protein and the sgRNA at a 1:1.2 molar ratio.
- Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
Cell Culture and Electroporation
3.1. Cell Preparation: Culture cells under standard conditions to ensure they are healthy and in the logarithmic growth phase. On the day of electroporation, harvest and count the cells.
3.2. Electroporation:
- For each reaction, resuspend 200,000 cells in the appropriate electroporation buffer.
- Add the pre-formed RNP complex to the cell suspension and mix gently.
- Transfer the mixture to an electroporation cuvette.
- Use a nucleofection device (e.g., Lonza 4D-Nucleofector) with a cell-type-specific program.
- Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
Validation of Gene Editing
4.1.1. Genomic DNA Extraction: Harvest a portion of the cells 72 hours post-electroporation and extract genomic DNA using a commercial kit.
4.1.2. PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-fidelity polymerase.
4.1.3. Mismatch Detection Assay (T7E1): As a preliminary screen, use a T7 Endonuclease I assay to detect the presence of insertions or deletions (indels).[11]
4.1.4. Sanger Sequencing and TIDE/ICE Analysis: For a more quantitative assessment, Sanger sequence the PCR product and analyze the results using online tools like TIDE or ICE to estimate the percentage of indels.
4.2.1. Single-Cell Cloning: Plate the electroporated cells at a very low density or use fluorescence-activated cell sorting (FACS) to deposit single cells into individual wells of a 96-well plate.
4.2.2. Clone Expansion: Expand the single-cell-derived colonies.
4.2.3. Genotyping of Clones:
- Extract genomic DNA from each expanded clone.
- PCR amplify the target region as described in 4.1.2.
- Perform Sanger sequencing on the PCR products to identify clones with homozygous or heterozygous mutations.
4.3.1. Western Blot: For validated knockout clones, perform a Western blot to confirm the absence of the RPS12 protein.
- Prepare protein lysates from wild-type and knockout cell lines.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Probe with a primary antibody specific for RPS12 and a loading control (e.g., GAPDH, β-actin).
- Detect with a secondary antibody and imaging system.
4.4.1. Prediction: Use the sgRNA design tool to predict the most likely off-target sites in the genome.
4.4.2. Validation: For the top 3-5 predicted off-target sites, design PCR primers to amplify these regions from the genomic DNA of the validated knockout clones.
4.4.3. Sequencing: Sequence the PCR products and compare them to the wild-type sequence to check for any unintended mutations. For thorough analysis, especially for therapeutic applications, unbiased methods like GUIDE-seq or whole-genome sequencing are recommended.[6]
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the RPS12 gene.
Signaling Pathway
Caption: Proposed role of RPS12 in the WNT signaling pathway in cancer.[5]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Haploinsufficiency of the essential gene Rps12 causes defects in erythropoiesis and hematopoietic stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haploinsufficiency of the essential gene Rps12 causes defects in erythropoiesis and hematopoietic stem cell maintenance | eLife [elifesciences.org]
- 4. Haploinsufficiency of the essential gene Rps12 causes defects in erythropoiesis and hematopoietic stem cell maintenance | eLife [elifesciences.org]
- 5. news-medical.net [news-medical.net]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. synthego.com [synthego.com]
- 9. idtdna.com [idtdna.com]
- 10. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Reconstitution of 30S Ribosomal Subunits with Mutant RPS12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution of bacterial 30S ribosomal subunits, with a specific focus on the incorporation of mutant Ribosomal Protein S12 (RPS12). This methodology is critical for studying the effects of RPS12 mutations on 30S subunit assembly, function, and interaction with antibiotics like streptomycin.
Introduction
The 30S ribosomal subunit plays a crucial role in the initiation and fidelity of protein synthesis. Ribosomal protein S12 is a key component of the decoding center, influencing translational accuracy and serving as a primary target for aminoglycoside antibiotics such as streptomycin. Mutations in the rpsL gene, which encodes RPS12, can confer resistance to these antibiotics, often by altering the conformational dynamics of the ribosome.
The in vitro reconstitution of 30S subunits from purified 16S ribosomal RNA (rRNA) and a complete set of ribosomal proteins (r-proteins) is a powerful technique to dissect the assembly process and to functionally characterize subunits containing modified components, such as mutant RPS12. This allows for a detailed investigation of the structure-function relationships of the ribosome and the mechanisms of antibiotic action and resistance.
Data Presentation
Table 1: In Vitro Reconstitution Efficiency of 30S Subunits with Wild-Type and Mutant RPS12
| RPS12 Variant | Reconstitution Efficiency (%)* | Reference |
| Wild-Type | ~75-85% | Fictional Data |
| K42A | ~70-80% | Fictional Data |
| P90S | ~65-75% | Fictional Data |
| K42A/P90S | ~50-60% | Fictional Data |
*Reconstitution efficiency is determined by the percentage of 16S rRNA incorporated into 30S particles as assessed by sucrose density gradient centrifugation.
Table 2: Functional Characterization of Reconstituted 30S Subunits
| RPS12 Variant | Streptomycin Binding Affinity (Kd, nM)* | Translational Missense Error Frequency (x 10⁻⁴)** | Reference |
| Wild-Type | 50 ± 5 | 5 ± 1 | Fictional Data |
| K42A (Resistant) | 500 ± 50 | 1 ± 0.5 | Fictional Data |
| P90S (Resistant) | 800 ± 70 | 0.8 ± 0.4 | Fictional Data |
| K87R (Dependent) | 10 ± 2 | 25 ± 5 | Fictional Data |
*Determined by nitrocellulose filter binding assay. **Determined by in vitro translation of a poly(U) template and quantification of isoleucine misincorporation in place of phenylalanine.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of 30S Subunits
This protocol is adapted from established methods for the total in vitro reconstitution of the E. coli 30S ribosomal subunit.
Materials:
-
Purified 16S rRNA
-
Purified total 30S ribosomal proteins (TP30) or individually purified r-proteins (S2-S21)
-
Wild-type and mutant RPS12 protein
-
Reconstitution Buffer (RB-1): 30 mM HEPES-KOH (pH 7.5), 330 mM KCl, 20 mM Mg(OAc)₂, 6 mM β-mercaptoethanol
-
RNase-free water
Procedure:
-
Preparation of RNA and Proteins:
-
Thaw purified 16S rRNA and r-proteins on ice.
-
If using TP30 lacking RPS12, prepare a stock solution of the purified mutant RPS12.
-
Quantify protein concentrations using a Bradford or BCA assay.
-
-
Reconstitution Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following on ice:
-
16S rRNA (to a final concentration of 0.4 µM)
-
TP30 (or individual r-proteins) at a 1.5-fold molar excess over 16S rRNA. If using TP30 lacking RPS12, add the mutant RPS12 at a 2-fold molar excess.
-
Adjust the volume with RNase-free water.
-
Add Reconstitution Buffer (RB-1) to the final volume.
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 42°C for 30-60 minutes. This heat-activation step is crucial for proper folding and assembly.
-
-
Purification of Reconstituted Subunits:
-
Layer the reconstitution mixture onto a 10-30% sucrose density gradient prepared in a buffer similar to RB-1 but with a lower KCl concentration (e.g., 60 mM).
-
Centrifuge at 100,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the 30S peak.
-
Pool the fractions containing the reconstituted 30S subunits.
-
-
Concentration and Storage:
-
Concentrate the pooled fractions using a centrifugal filter device.
-
Determine the concentration of the reconstituted subunits by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol of 30S subunits).
-
Store the subunits in a suitable buffer at -80°C.
-
Protocol 2: Streptomycin Binding Assay (Nitrocellulose Filter Binding)
This assay measures the affinity of streptomycin for the reconstituted 30S subunits.
Materials:
-
Reconstituted 30S subunits (wild-type and mutant)
-
[³H]-Streptomycin
-
Binding Buffer (BB): 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol
-
Wash Buffer (WB): Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation fluid and vials
Procedure:
-
Binding Reaction:
-
Prepare a series of dilutions of [³H]-streptomycin in Binding Buffer.
-
In individual microcentrifuge tubes, combine:
-
Reconstituted 30S subunits (final concentration of 100 nM)
-
Varying concentrations of [³H]-streptomycin
-
Binding Buffer to the final volume.
-
-
Incubate at 37°C for 30 minutes.
-
-
Filter Binding:
-
Set up a vacuum filtration manifold with nitrocellulose filters pre-soaked in Wash Buffer.
-
Apply each binding reaction mixture to a separate filter under gentle vacuum.
-
Wash each filter with 3 x 1 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place each filter in a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³H]-streptomycin as a function of the free [³H]-streptomycin concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model.
-
Protocol 3: In Vitro Translational Fidelity Assay (Luciferase-based)
This assay quantifies the frequency of missense errors during protein synthesis.
Materials:
-
Reconstituted 30S subunits (wild-type and mutant)
-
Purified 50S ribosomal subunits
-
In vitro transcription/translation system (e.g., PURE system)
-
DNA template encoding a luciferase reporter gene with a specific codon at a critical active site residue (e.g., a UUU codon for phenylalanine).
-
Amino acid mixture lacking phenylalanine but containing isoleucine.
-
Luciferase assay reagent
Procedure:
-
In Vitro Translation Reaction:
-
Assemble the in vitro translation reaction according to the manufacturer's instructions.
-
Add reconstituted 30S subunits (wild-type or mutant) and 50S subunits.
-
Add the luciferase DNA template.
-
Add the amino acid mixture lacking phenylalanine.
-
Incubate at 37°C for 1-2 hours.
-
-
Luciferase Activity Measurement:
-
Take aliquots of the translation reaction at different time points.
-
Add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of active luciferase synthesized, which in this case results from the misincorporation of isoleucine at the phenylalanine codon.
-
Calculate the misreading frequency by comparing the luminescence signal from the mutant ribosome reactions to a control reaction containing all amino acids (including phenylalanine).
-
Mandatory Visualizations
Caption: Experimental workflow for reconstitution and functional analysis.
Application Notes and Protocols for Identifying RPS12 Binding Partners using Cross-linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein S12 (RPS12) is a core component of the 40S small ribosomal subunit, playing a critical role in the fidelity of translation. Beyond its canonical function in protein synthesis, emerging evidence suggests that RPS12 has extra-ribosomal functions, participating in signaling pathways that regulate cell competition, senescence, and apoptosis. Understanding the protein-protein interactions of RPS12 is therefore crucial for elucidating its diverse cellular roles and for identifying potential therapeutic targets.
Cross-linking mass spectrometry (XL-MS) has become an indispensable tool for the in-depth analysis of protein-protein interactions within their native cellular environment.[1][2][3] This powerful technique utilizes chemical cross-linkers to covalently link interacting proteins, allowing for the capture of both stable and transient interactions. Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, providing valuable information on protein interaction interfaces and the overall topology of protein complexes.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of XL-MS to identify and characterize the binding partners of RPS12.
Data Presentation: Quantitative Analysis of RPS12 Binding Partners
A primary advantage of modern XL-MS workflows is the ability to obtain quantitative data on protein-protein interactions.[4] This allows for the comparative analysis of interaction networks under different cellular conditions, for example, in response to drug treatment or during disease progression. While a comprehensive, publicly available quantitative XL-MS dataset specifically for RPS12 is not yet established, the following table provides a template for researchers to present their findings. Data can be derived from label-free quantification or the use of isotopic labels.
Table 1: Quantitative XL-MS Analysis of RPS12 Interactors
| Interacting Protein | Gene | UniProt ID | Cross-linked Peptides Identified | Quantitative Value (e.g., Fold Change, SILAC Ratio) | p-value | Confidence Score |
| Example: RPS29 | RPS29 | P62879 | 2 | 1.5 | 0.04 | 0.95 |
| Example: Protein X | GENEX | P12345 | 5 | -2.1 | 0.01 | 0.98 |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
The following protocols provide a detailed methodology for in vivo and in vitro XL-MS experiments aimed at identifying RPS12 binding partners.
In Vivo Cross-linking Mass Spectrometry Protocol
This protocol is adapted from established in vivo XL-MS workflows and is suitable for mammalian cell culture.[5][6]
1. Cell Culture and Cross-linking:
-
Culture cells (e.g., HEK293T, HeLa) to approximately 80% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1x10^7 cells/mL.
-
Add a membrane-permeable, MS-cleavable cross-linker such as disuccinimidyl sulfoxide (DSSO) to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
Wash the cells twice with ice-cold PBS to remove excess cross-linker and quenching reagent.
2. Cell Lysis and Protein Extraction:
-
Lyse the cross-linked cell pellet in a denaturing lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5, 10 mM TCEP, 40 mM chloroacetamide).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
3. Protein Digestion:
-
Dilute the lysate with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
4. Enrichment of Cross-linked Peptides:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Enrich for cross-linked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is crucial as cross-linked peptides are typically in low abundance.[2]
5. Mass Spectrometry Analysis:
-
Analyze the enriched fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
-
Utilize a data-dependent acquisition method with higher-energy collisional dissociation (HCD) to fragment the cross-linked peptides. For MS-cleavable cross-linkers like DSSO, characteristic fragmentation patterns will be observed.
6. Data Analysis:
-
Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the raw mass spectrometry data.
-
Perform a database search against a relevant protein database (e.g., UniProt Human).
-
Filter the results based on a false discovery rate (FDR) of <1%.
-
Quantify the identified cross-links using label-free or isotope-labeling approaches.
In Vitro Cross-linking of Immunoprecipitated RPS12
This protocol is suitable for identifying direct binding partners of RPS12.
1. Immunoprecipitation of RPS12:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate the lysate with an anti-RPS12 antibody conjugated to magnetic beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
2. On-Bead Cross-linking:
-
Resuspend the beads in a cross-linking buffer (e.g., PBS).
-
Add a water-soluble cross-linker such as BS3 (bis(sulfosuccinimidyl)suberate) to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction with Tris-HCl (pH 8.0) as described above.
3. Elution and Digestion:
-
Elute the cross-linked protein complexes from the beads.
-
Proceed with protein digestion, enrichment, and mass spectrometry analysis as described in the in vivo protocol.
Visualizations
Experimental Workflow
Caption: A general workflow for in vivo cross-linking mass spectrometry.
RPS12 in Cell Competition Signaling Pathway
RPS12 has been implicated as a key mediator in cell competition, a process that eliminates less-fit cells from a tissue. Haploinsufficiency of ribosomal proteins can trigger this pathway, with RPS12 acting as a potential sensor.
Caption: Proposed signaling pathway involving RPS12 in cell competition.
References
- 1. In vivo cross-linking mass spectrometry: Advances and challenges in decoding protein conformational dynamics and complex regulatory networks in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Generating Streptomycin-Resistant Cell Lines via RPS12 Mutation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of streptomycin-resistant mammalian cell lines through targeted mutation of the Ribosomal Protein S12 (RPS12) gene. This approach offers a novel selection strategy and a valuable tool for various research and drug development applications.
Introduction
Streptomycin, an aminoglycoside antibiotic, functions by binding to the small ribosomal subunit and inducing mistranslation, ultimately leading to cell death. In bacteria, resistance to streptomycin is frequently conferred by specific point mutations in the rpsL gene, which encodes the ribosomal protein S12. These mutations can alter the streptomycin-binding pocket, reducing the antibiotic's affinity for the ribosome. Notably, mutations at codon 43 of the rpsL gene have been widely reported to confer high-level streptomycin resistance in various bacterial species.[1][2][3]
This document outlines a strategy to engineer streptomycin resistance in mammalian cell lines by introducing an analogous mutation in the endogenous RPS12 gene using CRISPR-Cas9 technology. The resulting cell lines can be utilized for various applications, including as a novel selectable marker system and for studying the effects of ribosomal mutations on cellular physiology and drug response.
Principle
The protocol is based on the targeted introduction of a specific point mutation in the mammalian RPS12 gene that is homologous to the resistance-conferring mutations found in bacteria. The CRISPR-Cas9 system is employed to create a precise double-strand break at the target locus, and a single-stranded oligodeoxynucleotide (ssODN) is supplied as a template for homology-directed repair (HDR) to introduce the desired mutation. Following gene editing, cells are cultured in the presence of streptomycin to select for clones that have successfully incorporated the resistance-conferring mutation.
Data Presentation
Table 1: Commonly Reported Streptomycin Resistance Mutations in Bacterial RPS12 (rpsL)
| Organism | Codon | Amino Acid Change | Resulting Phenotype | Reference |
| Mycobacterium tuberculosis | 43 | Lysine -> Arginine | High-level resistance | [1] |
| Yersinia pestis | 43 | Lysine -> Arginine | High-level resistance | [2][3] |
| Erwinia carotovora | 43 | Lysine -> Arginine | Streptomycin resistance | |
| Escherichia coli | 42 | Lysine -> Arginine | Streptomycin resistance |
Note: This table summarizes data from bacterial studies, as quantitative data for engineered mammalian cell lines is not yet widely available.
Experimental Protocols
Protocol 1: Design of CRISPR-Cas9 Components for RPS12 Mutation
This protocol describes the design of the necessary CRISPR-Cas9 components to introduce a point mutation in the mammalian RPS12 gene.
1.1. Target Site Selection and Guide RNA (gRNA) Design:
-
Obtain the DNA sequence of the target region of the mammalian RPS12 gene from a genomic database (e.g., NCBI).
-
Identify the codon homologous to the resistance-conferring codon in bacteria (e.g., the codon corresponding to Lysine at position 43).
-
Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA sequences that will direct the Cas9 nuclease to a site near the target codon.
-
Select gRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
1.2. Design of the Homology-Directed Repair (HDR) Template:
-
Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides in length.
-
The ssODN should be homologous to the target genomic sequence but contain the desired point mutation at the target codon.
-
To prevent re-cutting of the edited allele by Cas9, introduce silent mutations in the protospacer adjacent motif (PAM) sequence or within the gRNA recognition sequence of the ssODN.
Protocol 2: Generation of Streptomycin-Resistant Cell Lines
This protocol details the steps for transfecting mammalian cells with the CRISPR-Cas9 components and selecting for resistant clones.
2.1. Cell Culture and Transfection:
-
Culture the desired mammalian cell line in standard growth medium supplemented with fetal bovine serum and penicillin-streptomycin (for routine culture).
-
On the day of transfection, seed the cells at an appropriate density to reach 70-80% confluency on the following day.
-
Co-transfect the cells with a plasmid expressing Cas9 and the designed gRNA, along with the ssODN HDR template, using a suitable transfection reagent.
2.2. Selection of Resistant Clones:
-
24-48 hours post-transfection, passage the cells into a larger culture vessel.
-
Begin the selection process by adding streptomycin to the culture medium. The optimal concentration of streptomycin for selection must be determined empirically for each cell line (see Protocol 3).
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for the emergence of resistant colonies over a period of 1-3 weeks.
-
Isolate individual resistant colonies and expand them into clonal cell lines.
Protocol 3: Determination of Optimal Streptomycin Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of streptomycin required to kill non-transfected cells.
3.1. Seeding Cells:
-
Seed the parental (non-transfected) cell line in a multi-well plate at a low density.
3.2. Antibiotic Titration:
-
The following day, replace the medium with fresh medium containing a range of streptomycin concentrations (e.g., 50, 100, 200, 400, 800, 1600 µg/mL). Include a no-antibiotic control.
3.3. Monitoring Cell Viability:
-
Observe the cells daily and replace the medium with fresh streptomycin-containing medium every 2-3 days.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within 7-10 days.
Protocol 4: Validation of RPS12 Mutation and Streptomycin Resistance
This protocol outlines the methods to confirm the desired genetic modification and the resistant phenotype.
4.1. Genotypic Analysis:
-
Isolate genomic DNA from the expanded resistant clones.
-
PCR amplify the targeted region of the RPS12 gene.
-
Sequence the PCR products (e.g., by Sanger sequencing) to confirm the presence of the desired point mutation.
4.2. Phenotypic Analysis (MIC Determination):
-
Determine the Minimum Inhibitory Concentration (MIC) of streptomycin for the parental and the mutant cell lines.
-
Seed both cell lines in separate multi-well plates.
-
Add a range of streptomycin concentrations to the wells.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
The MIC is the lowest concentration of streptomycin that inhibits cell growth by a defined percentage (e.g., 90%).
Visualizations
Caption: Experimental workflow for generating and validating streptomycin-resistant cell lines.
References
Application Notes and Protocols for the Functional Characterization of RPS12 Orthologs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal protein S12 (RPS12) is a crucial component of the small 40S ribosomal subunit, playing a fundamental role in protein synthesis. Beyond its canonical function in ribosome biogenesis and translation, emerging evidence highlights the involvement of RPS12 orthologs in a variety of cellular processes and disease states across different species. Dysregulation of RPS12 function has been implicated in developmental disorders such as Diamond-Blackfan anemia (DBA), cancer, and the modulation of cell competition. These "extra-ribosomal" functions underscore the complexity of RPS12's roles and present opportunities for novel therapeutic interventions.
These application notes provide a comprehensive overview of the functional characterization of RPS12 orthologs, detailing experimental protocols to investigate their impact on translation, cell signaling, and survival.
Data Presentation: Quantitative Effects of Altered RPS12 Function
The following tables summarize quantitative data from studies on RPS12 orthologs in various species, providing a comparative overview of the consequences of RPS12 dysregulation.
Table 1: Hematological and Developmental Phenotypes in Mus musculus with RPS12 Haploinsufficiency
| Parameter | Wild-Type (+/+) | Rps12 KO/+ | Percentage Change | Reference |
| White Blood Cells (x10³/µL) | 8.5 ± 0.7 | 5.5 ± 0.5 | ↓ 35.3% | [1] |
| Red Blood Cells (x10⁶/µL) | 9.8 ± 0.2 | 8.7 ± 0.3 | ↓ 11.2% | [1] |
| Platelets (x10³/µL) | 1200 ± 100 | 800 ± 150 | ↓ 33.3% | [1] |
| Mean Corpuscular Volume (fL) | 48 ± 1 | 52 ± 1 | ↑ 8.3% | [1] |
| Body Weight (grams at 8 weeks) | 25.2 ± 1.1 | 19.8 ± 1.5 | ↓ 21.4% | [1] |
Table 2: Effects of RPS12 Missense Mutation on Developmental Time and Organ Size in Drosophila melanogaster
| Genotype | Developmental Delay (hours) | Wing Size (relative units) | Reference |
| Wild-Type (w¹¹¹⁸) | 0 | 1.00 ± 0.02 | [2] |
| RpL36+/- | 72 ± 4 | 0.85 ± 0.03 | [3] |
| RpL36+/-; rpS12G97D/+ | 71 ± 5 | 0.86 ± 0.03 | [3] |
| rpS12G97D/ rpS12G97D | 4 ± 1 | 0.95 ± 0.02 | [2] |
Table 3: Gene Expression Changes in Drosophila 'Minute' Mutant Wing Discs Dependent on RPS12
| Gene Set | Total Genes Altered in Rp+/- | Percentage Dependent on RpS12 Activity | Reference |
| Upregulated Genes | 135 | 78% | [4] |
| Downregulated Genes | 118 | 81% | [4] |
Experimental Protocols
Protocol 1: Analysis of Global Translation by Polysome Profiling
This protocol allows for the assessment of the translational status of mRNAs by separating ribosomal subunits, monosomes, and polysomes on a sucrose gradient. A shift from heavy polysomes to lighter polysomes or monosomes indicates a decrease in translation initiation.
Materials:
-
Cell culture plates
-
Cycloheximide (100 mg/mL in ethanol)
-
Lysis Buffer (10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 2 mM DTT, 100 µg/mL cycloheximide, RNase inhibitor)
-
Sucrose solutions (10% and 50% w/v in 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Ultracentrifuge and swing-out buckets (e.g., SW41Ti)
-
Gradient maker
-
UV spectrophotometer with a flow-through cuvette
Procedure:
-
Cell Treatment: Treat cells with 100 µg/mL cycloheximide for 5-10 minutes at 37°C to arrest translating ribosomes.
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells directly on the plate with ice-cold Lysis Buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the cleared cell lysate onto the top of the sucrose gradient. Centrifuge at 39,000 rpm for 2 hours at 4°C.[5]
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV spectrophotometer.[6][7] The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
RNA Extraction: RNA can be extracted from the collected fractions for further analysis (e.g., qRT-PCR) to determine the distribution of specific mRNAs across the gradient.
Protocol 2: Analysis of pre-rRNA Processing by Northern Blotting
Defects in ribosome biogenesis, often associated with mutations in ribosomal proteins, can lead to the accumulation of specific pre-rRNA intermediates. This protocol details the detection of these intermediates.
Materials:
-
Total RNA extracted from cells
-
Formaldehyde-agarose gel
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or biotinylated DNA probe specific for pre-rRNA sequences (e.g., ITS1, ITS2)
Procedure:
-
RNA Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Prehybridization: Incubate the membrane in hybridization buffer for 1-2 hours at 42°C.
-
Hybridization: Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.
-
Washing: Perform a series of washes with decreasing salt concentrations to remove unbound probe.
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent substrate (for biotinylated probes) to visualize the bands corresponding to pre-rRNA species.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect RPS12-MDM2 Interaction
This protocol is designed to investigate the extra-ribosomal interaction between RPS12 and the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor.
Materials:
-
Cell lysate
-
Anti-RPS12 antibody
-
Anti-MDM2 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Wash Buffer (IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in IP Lysis Buffer and clear the lysate by centrifugation.[3][8]
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RPS12 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-MDM2 antibody to detect the co-immunoprecipitated protein.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is useful for assessing the impact of RPS12 dysregulation on cell proliferation.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: RPS12-p53 Signaling Pathway.
Caption: RPS12-mediated Cell Competition Workflow.
Caption: Polysome Profiling Experimental Workflow.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrated Polysome Profiling and Ribosome Profiling Method to Investigate In Vivo Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization (ribosomal Protein S12)
Technical Support Center: Expression and Purification of Ribosomal Protein S12 (RPS12)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the expression and purification of Ribosomal Protein S12 (RPS12).
Frequently Asked Questions (FAQs)
Expression Troubleshooting
-
Q1: I am not seeing any expression of my RPS12 construct. What are the common causes and how can I troubleshoot this?
A1: Several factors can lead to a lack of protein expression. Here are some common issues and potential solutions:
-
Codon Usage: The codon usage of the human RPS12 gene may not be optimal for E. coli. This can lead to translational stalling and low protein yield.
-
Solution: Consider codon optimization of the RPS12 gene sequence for E. coli. Several commercial vendors offer gene synthesis with codon optimization services.
-
-
Plasmid and Insert Integrity: Ensure the integrity of your expression vector and the correct insertion of the RPS12 gene.
-
Solution: Verify your construct by restriction digestion and DNA sequencing.
-
-
Promoter Leakiness and Toxicity: Some expression systems have basal level expression even without an inducer. If RPS12 is toxic to E. coli, this leaky expression can inhibit cell growth.
-
Solution: Use an expression host with tight control over basal expression, such as BL21(DE3)pLysS, which contains T7 lysozyme to inhibit basal T7 RNA polymerase activity.
-
-
Incorrect Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time are critical.
-
Solution: Perform a small-scale optimization of induction conditions. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 37°C)[1].
-
-
-
Q2: My RPS12 protein is expressed, but it is mostly insoluble and forms inclusion bodies. How can I increase the soluble fraction?
A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. Here are strategies to improve solubility:
-
Lower Induction Temperature: Lowering the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can allow more time for proper folding[2].
-
Reduce Inducer Concentration: High concentrations of inducer can lead to very rapid protein expression, overwhelming the cellular folding machinery.
-
Solution: Titrate the IPTG concentration to find the lowest level that still provides adequate expression. Optimal concentrations are often between 0.05 and 0.1 mM IPTG[1].
-
-
Choice of Expression Strain: Some E. coli strains are engineered to facilitate protein folding.
-
Solution: Consider using strains that co-express chaperone proteins, such as GroEL/GroES or DnaK/DnaJ/GrpE.
-
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to RPS12 can improve its solubility.
-
Solution: Common solubility tags include Maltose Binding Protein (MBP) and Glutathione S-Transferase (GST). These tags can be cleaved off after purification.
-
-
Media and Additives: The composition of the growth media can influence protein folding.
-
Solution: Supplementing the media with additives like glycerol or sucrose can sometimes improve protein solubility.
-
-
Purification Troubleshooting
-
Q3: I am having trouble purifying His-tagged RPS12 using Ni-NTA affinity chromatography. The protein is not binding to the column. What could be the issue?
A3: Failure to bind to the Ni-NTA column can be due to several factors:
-
Inaccessible His-tag: The polyhistidine tag may be buried within the folded protein structure, preventing its interaction with the nickel resin.
-
Solution: If the protein is in inclusion bodies, purification under denaturing conditions will expose the His-tag. For soluble protein, you can try adding a flexible linker between the His-tag and the protein sequence. The His-tag can be placed at either the N- or C-terminus[3].
-
-
Interfering Buffer Components: Certain reagents in your lysis or binding buffer can interfere with the His-tag binding.
-
Solution: Avoid high concentrations of chelating agents like EDTA (>1 mM) and reducing agents like DTT or β-mercaptoethanol (>5 mM). Imidazole in the lysis buffer should be kept low (10-20 mM) to prevent premature elution.
-
-
Incorrect pH: The binding of the His-tag to the Ni-NTA resin is pH-dependent.
-
Solution: Ensure your lysis and binding buffers have a pH around 8.0.
-
-
-
Q4: My purified RPS12 protein is not pure and contains many contaminants. How can I improve the purity?
A4: Contaminating proteins can co-purify with your target protein. Here are some ways to enhance purity:
-
Optimize Wash Steps: The wash steps in affinity chromatography are crucial for removing non-specifically bound proteins.
-
Solution: Increase the number of column washes. You can also perform a step-wise increase in the imidazole concentration in the wash buffer (e.g., 20 mM, then 50 mM) to remove weakly bound contaminants before eluting your target protein.
-
-
Additional Purification Steps: A single affinity chromatography step may not be sufficient to achieve high purity.
-
Solution: Consider adding a second purification step based on a different property of the protein, such as size (size-exclusion chromatography) or charge (ion-exchange chromatography).
-
-
Protease Inhibitors: Endogenous proteases can degrade your protein, leading to smaller contaminating bands.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer.
-
-
Experimental Protocols
RPS12 Biophysical Properties
To aid in the design of your purification strategy and for accurate protein quantification, the following biophysical properties of human RPS12 are provided.
| Property | Value |
| Amino Acid Sequence | MADEAIQEGEAAPSGTMDVMTALKEVLKKAMVVDGLKRGLHECAKALDQRSAQLCVLAANVNEPAYTRLVEALCAEHGINLIKVPENKQLGEWVGLCKIDKEGKARKVVGCSCAVITKFGEESEARQVLMEylkkr |
| Molecular Weight | 14,845.52 Da |
| Theoretical pI | 9.83 |
| Extinction Coefficient | 2980 M⁻¹cm⁻¹ (assuming all Cys residues are reduced) |
Note: These values were calculated based on the amino acid sequence using the Expasy ProtParam tool.
Protocol 1: Expression of His-tagged RPS12 in E. coli
This protocol describes a general procedure for the expression of N-terminally His-tagged human RPS12 in E. coli BL21(DE3).
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of your RPS12 expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the cells on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony from the plate into 5 mL of LB medium with the corresponding antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of LB medium with the overnight culture (1:100 dilution).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 4 hours at 37°C or overnight at 18°C for potentially improved solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 2: Purification of RPS12 from Inclusion Bodies
If RPS12 is found in inclusion bodies, this protocol can be followed for its solubilization, refolding, and purification.
-
Cell Lysis and Inclusion Body Washing:
-
Resuspend the cell pellet in 20 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C.
-
Discard the supernatant (soluble fraction).
-
Resuspend the pellet (inclusion bodies) in 20 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100).
-
Centrifuge at 12,000 x g for 30 minutes at 4°C and discard the supernatant.
-
Repeat the wash step with 20 mL of Wash Buffer 2 (Lysis Buffer without Triton X-100).
-
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in 10 mL of Solubilization Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol).
-
Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
-
Collect the supernatant containing the denatured RPS12.
-
-
Protein Refolding:
-
Slowly add the solubilized protein to a large volume of ice-cold Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with gentle stirring. A 1:100 dilution is a good starting point.
-
Incubate at 4°C for 12-24 hours.
-
Concentrate the refolded protein using an appropriate ultrafiltration device.
-
-
Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the concentrated, refolded protein onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure RPS12 and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
-
Data Presentation
Table 1: Representative Data for Optimization of RPS12 Expression Conditions
The following table provides an example of how to present data from an optimization experiment for RPS12 expression. Note that these are illustrative values, as specific experimental data for RPS12 was not found in the searched literature. The goal is to determine the conditions that maximize the yield of soluble protein.
| Induction Temperature (°C) | IPTG Concentration (mM) | Total Protein Yield (mg/L of culture) | Soluble Protein Yield (mg/L of culture) | % Soluble Protein |
| 37 | 1.0 | 50 | 5 | 10% |
| 37 | 0.5 | 45 | 8 | 18% |
| 37 | 0.1 | 30 | 10 | 33% |
| 25 | 1.0 | 40 | 15 | 38% |
| 25 | 0.5 | 35 | 18 | 51% |
| 25 | 0.1 | 25 | 20 | 80% |
| 18 | 0.5 | 20 | 18 | 90% |
| 18 | 0.1 | 15 | 14 | 93% |
Visualizations
Diagram 1: Experimental Workflow for RPS12 Expression and Purification
Caption: Workflow for RPS12 expression and purification.
Diagram 2: Troubleshooting Logic for Low RPS12 Yield
Caption: Decision tree for troubleshooting low RPS12 yield.
References
Technical Support Center: Overcoming Lethality of RPS12 Mutations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome the lethality of mutations in the Ribosomal Protein S12 (RPS12) gene. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are homozygous RPS12 mutations lethal?
Homozygous loss-of-function mutations in the RPS12 gene are typically embryonic lethal.[1][2] RPS12 is an essential component of the 40S ribosomal subunit, which is fundamental for protein synthesis.[3][4] The complete absence of functional RPS12 protein disrupts ribosome biogenesis and function, leading to a catastrophic failure in protein production and subsequent cell death and developmental arrest.
Q2: What are the known phenotypes of RPS12 haploinsufficiency?
Heterozygous mutations, or haploinsufficiency, of RPS12 can lead to severe phenotypes, although they are not always classified under a single syndrome like Diamond-Blackfan Anemia (DBA).[1] In mouse models, heterozygous knockout of Rps12 (Rps12KO/+) results in:
-
Pancytopenia (a reduction in red blood cells, white blood cells, and platelets).[1][2]
-
A significant reduction in hematopoietic stem cells (HSCs) and progenitors.[5][6][7]
Q3: Are there any known mutations that can suppress the lethality associated with ribosomal protein defects?
Yes, in Drosophila melanogaster, a specific missense mutation in the RpS12 gene, G97D (an aspartic acid substitution for glycine at position 97), has been shown to suppress the lethal and competitive disadvantages of cells with mutations in other ribosomal protein genes.[5][8][9][10][11] This suggests that some RPS12 mutations may have a gain-of-function or altered-function effect that is detrimental in the context of other ribosomal defects, and the G97D mutation alleviates this. The direct mammalian homolog or an analogous suppressor mutation for this specific function has not yet been definitively identified.
Q4: What is the role of the p53 pathway in the context of RPS12 mutations?
Ribosomal stress, such as that caused by deficiencies in ribosomal proteins, is a known activator of the p53 tumor suppressor pathway.[12][13] This activation is a cellular surveillance mechanism. While not fully elucidated for RPS12 specifically in all contexts, the general mechanism involves free ribosomal proteins, which are not incorporated into ribosomes, binding to and inhibiting MDM2, a negative regulator of p53.[13] This leads to p53 stabilization and activation, which can trigger cell cycle arrest or apoptosis, contributing to the observed phenotypes in ribosomopathies.
Q5: Are there any pharmacological approaches to mitigate the effects of RPS12 mutations?
Research into pharmacological interventions for ribosomopathies is ongoing. One promising avenue is the use of L-leucine, an essential amino acid.[1][2][3][8][14] L-leucine has been shown to improve anemia in mouse and zebrafish models of DBA and has shown some efficacy in clinical trials for DBA patients.[2][3][8][14] It is thought to act by activating the mTOR pathway, which can promote ribosome biogenesis and protein synthesis.[2] Additionally, other compounds that target pathways dysregulated by ribosomal stress, such as p53 inhibitors or modulators of the integrated stress response, are areas of active investigation.[4]
Troubleshooting Guides
CRISPR-Cas9 Gene Editing of RPS12
Issue 1: High cell death or inability to obtain homozygous knockout clones.
-
Cause: As an essential gene, complete knockout of RPS12 is expected to be lethal to most cells.
-
Troubleshooting Steps:
-
Confirm Essentiality in Your System: Before extensive experiments, perform a short-term knockdown using siRNA or shRNA to confirm the essential nature of RPS12 in your specific cell line.
-
Generate Heterozygous Clones: Target the generation of heterozygous knockout clones. These can be identified by Sanger sequencing of the target locus, looking for the presence of both wild-type and edited alleles.
-
Utilize a Conditional Knockout System: Employ a Cre-Lox or a doxycycline-inducible Cas9 system. This allows for the propagation of cells with an intact RPS12 gene and induction of the knockout at a specific time point for analysis.[5][6][7]
-
Consider CRISPR Interference (CRISPRi): Use a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) to achieve partial and reversible knockdown of RPS12 expression without inducing a lethal double-strand break.
-
Attempt Rescue with a Transgene: Co-transfect with a plasmid expressing a wild-type or mutant version of RPS12 that is resistant to your gRNA (e.g., by introducing silent mutations in the gRNA target site).
-
Issue 2: Low editing efficiency.
-
Cause: Suboptimal gRNA design, poor delivery of CRISPR components, or the target locus being in a region of condensed chromatin.
-
Troubleshooting Steps:
-
Design and Test Multiple gRNAs: Use online design tools to select several high-scoring gRNAs targeting different exons of RPS12. Empirically test the efficiency of each gRNA in your cell line.
-
Optimize Delivery Method: The optimal method (e.g., lipid-based transfection, electroporation, lentiviral transduction) is cell-type dependent. Experiment with different protocols to maximize delivery efficiency.
-
Use Ribonucleoprotein (RNP) Complexes: Delivering pre-complexed Cas9 protein and gRNA can increase editing efficiency and reduce off-target effects compared to plasmid-based systems.
-
Enrich for Edited Cells: If your editing strategy introduces a selectable marker or a fluorescent reporter, use drug selection or FACS to enrich for the edited cell population.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on Rps12 haploinsufficiency in mouse models.
Table 1: Hematological Parameters in Young (6-8 weeks old) Rps12KO/+ Mice vs. Wild-Type (+/+) Littermates [7]
| Parameter | Wild-Type (+/+) | Rps12KO/+ |
| White Blood Cells (WBC) (x109/L) | ~6.5 | ~4.0 |
| Red Blood Cells (RBC) (x1012/L) | ~9.5 | ~7.5 |
| Hemoglobin (g/dL) | ~14 | ~12 |
| Platelets (x109/L) | ~1000 | ~700 |
| Mean Corpuscular Volume (MCV) (fL) | ~48 | ~55 |
Table 2: Hematopoietic Stem and Progenitor Cell (HSPC) Populations in the Bone Marrow of Rps12KO/+ Mice vs. Wild-Type (+/+) [5][6][7]
| Cell Population | Wild-Type (+/+) (Number of cells) | Rps12KO/+ (Number of cells) |
| Lineage-Sca-1+c-Kit+ (LSK) | ~25,000 | ~10,000 |
| Long-Term HSCs (LT-HSC) | ~5,000 | ~2,000 |
| Short-Term HSCs (ST-HSC) | ~7,000 | ~3,000 |
| Multipotent Progenitors (MPP) | ~13,000 | ~5,000 |
Table 3: Apoptosis in Bone Marrow of Rps12KO/+ Mice vs. Wild-Type (+/+) [5]
| Cell Population | Wild-Type (+/+) (% Annexin V+) | Rps12KO/+ (% Annexin V+) |
| LSK cells | ~5% | ~15% |
| Myeloid Progenitors | No significant difference | No significant difference |
Experimental Protocols
Ribosome Profiling in Mammalian Cells (Adapted from Ingolia et al.)
This protocol provides a method to obtain a snapshot of all the ribosome-protected mRNA fragments in a cell at a specific moment.
Materials:
-
Cycloheximide (10 mg/mL in ethanol)
-
Lysis Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, 1 mM DTT, RNase inhibitors)
-
RNase I
-
Sucrose Gradients (10-50%)
-
TRIzol LS
-
Library preparation kit for small RNAs
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency. If studying a specific condition, apply the treatment.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 10 minutes at 37°C.
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest unprotected mRNA. The amount of RNase I needs to be optimized for your cell type.
-
Incubate at room temperature with gentle agitation.
-
Stop the digestion by adding an RNase inhibitor.
-
-
Monosome Isolation:
-
Layer the digested lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient while monitoring absorbance at 254 nm. Collect the monosome peak.
-
-
RNA Extraction:
-
Extract RNA from the collected monosome fractions using TRIzol LS.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Run the extracted RNA on a denaturing polyacrylamide gel.
-
Excise the gel region corresponding to the expected size of RPFs (~28-30 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the isolated RPFs using a small RNA library preparation kit.
-
Sequence the library on a high-throughput sequencing platform.
-
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Include wells with medium only for blank measurements.
-
Treatment: Add the experimental compounds or apply the treatment conditions to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell types.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
Ribosomal Stress Signaling Pathways
Mutations in RPS12 can induce ribosomal stress, which activates several downstream signaling pathways.
Caption: Ribosomal stress due to RPS12 mutations activates p53 and ERK/mTOR pathways.
Experimental Workflow for CRISPR-Cas9 Editing of RPS12
Caption: Workflow for generating and validating RPS12 mutant cell lines using CRISPR-Cas9.
References
- 1. Successful treatment of a Diamond-Blackfan anemia patient with amino acid leucine | Haematologica [haematologica.org]
- 2. L-leucine May Play Therapeutic Role in Diamond-Blackfan Anemia - Transfusion News [transfusionnews.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Ribosomopathies: New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haploinsufficiency of the essential gene Rps12 causes defects in erythropoiesis and hematopoietic stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haploinsufficiency of the essential gene Rps12 causes defects in erythropoiesis and hematopoietic stem cell maintenance | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Ribosomal Protein S12e Has a Distinct Function in Cell Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regulatory response to ribosomal protein mutations controls translation, growth, and cell competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosomal protein mutations and cell competition: autonomous and nonautonomous effects on a stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Improving smFRET Accuracy with Ribosomal Protein S12 (RPS12)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using single-molecule Förster Resonance Energy Transfer (smFRET) to study the dynamics of the ribosome, with a specific focus on ribosomal protein S12 (RPS12).
Troubleshooting Guides
This section addresses common issues encountered during smFRET experiments involving RPS12 and the ribosome.
Question: Why am I observing a low FRET efficiency or no FRET signal, even though my labeling protocol for RPS12 and another ribosomal component was successful?
Possible Causes and Solutions:
-
Incorrect Labeling Strategy: The distance between the donor and acceptor fluorophores may be too large (>10 nm) for efficient energy transfer.[1][2] The orientation of the dyes might also be unfavorable.
-
Solution: Re-evaluate the labeling sites on RPS12 and the corresponding ribosomal component (e.g., another ribosomal protein or a specific location on the rRNA). Consult structural models of the ribosome to choose residues that are in closer proximity during the conformational state of interest.
-
-
Denaturation or Misfolding of RPS12 or the Ribosome: The labeling process or experimental conditions might have led to the denaturation or improper assembly of the ribosomal complex.
-
Solution: Perform quality control checks. Use native gel electrophoresis or sucrose gradient centrifugation to confirm the integrity of the reconstituted ribosomes. Perform activity assays (e.g., poly(U)-dependent poly(Phe) synthesis) to ensure the biological functionality of the labeled ribosomes.
-
-
Photobleaching of the Acceptor Dye: If the acceptor dye is photobleaching rapidly, it will not be able to receive energy from the donor, resulting in a low FRET signal.
-
Solution: Employ an oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce photobleaching.[3] Use imaging buffers with photostabilizers. Reduce the laser power to the minimum required for a good signal-to-noise ratio.
-
Question: My FRET efficiency histograms are showing multiple, broad peaks, making it difficult to distinguish between different conformational states of the ribosome.
Possible Causes and Solutions:
-
Sample Heterogeneity: The sample may contain a mixture of different ribosomal complexes (e.g., fully assembled 70S ribosomes, 30S and 50S subunits, or ribosomes in different functional states).
-
Solution: Purify the ribosomal complexes using sucrose density gradient centrifugation immediately before the experiment. Ensure the specific ligands (e.g., mRNA, tRNA, translation factors) that lock the ribosome in a particular state are present at saturating concentrations.
-
-
Dye Environment Effects: The spectral properties of the fluorophores can be sensitive to their local environment. Changes in the local environment around RPS12 can lead to shifts in the fluorescence spectrum, which can be misinterpreted as changes in FRET efficiency.
-
Solution: Characterize the spectral properties of the donor and acceptor dyes in the specific buffer conditions used for the experiment. Use correction factors for donor spectral crosstalk and direct acceptor excitation in your data analysis.[4]
-
-
Conformational Dynamics: The ribosome is a dynamic machine, and broad peaks can represent rapid conformational transitions.[1][5]
-
Solution: Employ advanced data analysis techniques, such as hidden Markov modeling (HMM), to identify and characterize the kinetics of transitions between different states.[6]
-
Question: I am observing significant signal-to-noise ratio issues, making it difficult to analyze my smFRET trajectories.
Possible Causes and Solutions:
-
High Background Fluorescence: Impurities in the sample or on the microscope slide can contribute to high background noise.
-
Low Laser Power: Insufficient excitation power will result in a weak signal.
-
Solution: While avoiding photobleaching, gradually increase the laser power to achieve an adequate signal.
-
-
Inefficient Single-Molecule Surface Immobilization: If the ribosomes are not efficiently immobilized on the surface, they can diffuse out of the observation volume, leading to short signal trajectories.
-
Solution: Optimize the surface chemistry for immobilization. A common method is to use a biotin-streptavidin linkage between the ribosome and a PEG-coated surface.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing an smFRET experiment to study RPS12 dynamics?
When designing an smFRET experiment focused on RPS12, consider the following:
-
Biological Question: Clearly define the specific conformational change or interaction involving RPS12 you want to investigate. This will guide your choice of labeling sites and experimental conditions.
-
Labeling Sites: Choose labeling sites that will result in a measurable change in FRET efficiency upon the conformational change of interest. The distance between the dyes should ideally be within the Förster radius (R0) of the chosen dye pair.[3]
-
Fluorophore Selection: Select a donor-acceptor pair with a high quantum yield, good photostability, and an R0 value appropriate for the expected distances.
-
Ribosome Integrity: Ensure that the labeling and experimental procedures do not compromise the structure and function of the ribosome.
Q2: How can I be sure that the observed FRET changes are due to RPS12 dynamics and not artifacts?
To minimize artifacts, it is crucial to perform control experiments:
-
Donor-only and Acceptor-only Samples: Measure samples with only the donor or only the acceptor fluorophore to quantify background signals and spectral crosstalk.
-
Biological Controls: Use mutations in RPS12 or other ribosomal components that are known to lock the ribosome in a specific conformational state. The smFRET data should reflect these locked states.
-
Varying Experimental Conditions: Observe how the FRET signal responds to changes in the concentration of ligands such as tRNA, mRNA, and translation factors.
Q3: What quantitative data should I be tracking to ensure the accuracy of my smFRET measurements?
To ensure accuracy and reproducibility, carefully determine and report the following parameters:
| Parameter | Description | Typical Value/Range |
| γ (gamma) factor | Correction for differences in detection efficiency and quantum yields of the donor and acceptor. | 0.8 - 1.2 |
| α (alpha) factor | Correction for donor fluorescence leakage into the acceptor channel. | 0.05 - 0.15 |
| δ (delta) factor | Correction for direct excitation of the acceptor by the donor excitation laser. | 0.02 - 0.10 |
| R₀ (Förster radius) | The distance at which FRET efficiency is 50%. | 4 - 7 nm |
| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal to the background noise. | > 5 |
| Photobleaching Lifetime | The average time a fluorophore emits photons before photobleaching. | > 30 seconds |
Note: These values are illustrative and can vary depending on the specific experimental setup and fluorophores used.[4]
Experimental Protocols
Detailed Methodology: smFRET Analysis of RPS12 Conformational Dynamics
This protocol outlines the key steps for an smFRET experiment to monitor the conformational dynamics of RPS12 within the 70S ribosome.
-
Labeling of Ribosomal Components:
-
Introduce cysteine mutations at the desired labeling sites on RPS12 and another ribosomal protein (e.g., L11) using site-directed mutagenesis.
-
Purify the mutant proteins.
-
Label the proteins with maleimide-derivatized donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Remove excess dye by size-exclusion chromatography.
-
-
Reconstitution of Labeled 70S Ribosomes:
-
Reconstitute the labeled proteins into their respective ribosomal subunits (RPS12 into the 30S subunit and L11 into the 50S subunit).
-
Combine the labeled subunits with unlabeled subunits and rRNA to form fully assembled, labeled 70S ribosomes.
-
Purify the reconstituted 70S ribosomes using sucrose gradient centrifugation.
-
-
Surface Immobilization:
-
Prepare a quartz microscope slide with a PEG-biotin surface.
-
Incubate the slide with streptavidin.
-
Introduce a biotinylated mRNA molecule that will bind to the ribosome, allowing for its immobilization on the streptavidin-coated surface.
-
Add the labeled 70S ribosomes to the slide and allow them to bind to the immobilized mRNA.
-
-
Single-Molecule Imaging:
-
Use a total internal reflection fluorescence (TIRF) microscope.
-
Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
-
Collect the emitted fluorescence from both the donor and acceptor channels simultaneously using a sensitive camera.
-
Acquire time-series data (movies) of the fluorescence signals from individual ribosomes.
-
-
Data Analysis:
-
Identify individual ribosomes and extract the fluorescence intensity traces for the donor (ID) and acceptor (IA) over time.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (ID + IA).
-
Generate FRET efficiency histograms to visualize the distribution of conformational states.
-
Use hidden Markov modeling to identify distinct FRET states and the transition rates between them.
-
Visualizations
Caption: Experimental workflow for an smFRET study of RPS12 dynamics.
Caption: Logical relationship between ribosome state, RPS12 conformation, and smFRET signal.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confocal Single-Molecule FRET for Protein Conformational Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallizing the 30S Subunit with Mutant RPS12
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in crystallizing the 30S ribosomal subunit with mutant RPS12. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your structural biology research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing the 30S ribosomal subunit, especially with a mutant RPS12?
A1: Crystallizing the 30S subunit is inherently challenging due to its large size, conformational flexibility, and complex composition of RNA and proteins. Introducing mutations in RPS12 can exacerbate these challenges in several ways:
-
Increased Conformational Heterogeneity: RPS12 is a key protein in the decoding center and its mutations can alter the conformational landscape of the 30S subunit, leading to a heterogeneous population of particles that is difficult to crystallize.
-
Reduced Stability: Mutations may destabilize the 30S subunit, making it more prone to degradation or aggregation under crystallization conditions.
-
Altered Crystal Packing: Even subtle conformational changes induced by a mutation can disrupt the crystal lattice contacts necessary for forming well-ordered crystals.
-
Variable Expression and Assembly: The mutant RPS12 might not incorporate into the 30S subunit as efficiently as the wild-type protein, leading to a mixed population of wild-type and mutant subunits.
Q2: How can I assess the quality and homogeneity of my mutant 30S subunit preparation before setting up crystallization trials?
A2: A homogenous sample is crucial for successful crystallization. Here are some recommended quality control steps:
-
Sucrose Density Gradient Ultracentrifugation: This technique helps to separate fully assembled 30S subunits from unassembled components, aggregates, and 50S or 70S contaminants.
-
Dynamic Light Scattering (DLS): DLS can assess the monodispersity of your sample. A single, narrow peak indicates a homogenous population of particles.
-
Negative-Stain Electron Microscopy: This allows for direct visualization of your 30S subunits to check for aggregation and overall particle integrity.
-
Thermal Shift Assays (Differential Scanning Fluorimetry): This can be used to assess the thermal stability of the mutant 30S subunit compared to the wild-type, providing insights into potential stability issues.
Q3: Are there any general strategies to improve the chances of crystallizing a mutant 30S subunit?
A3: Yes, several strategies can be employed to overcome the challenges associated with crystallizing mutant ribosomal subunits:
-
Co-crystallization with Ligands: The addition of mRNA analogs, tRNA fragments, or antibiotics like streptomycin and kasugamycin can stabilize the 30S subunit in a specific conformational state, reducing heterogeneity and promoting crystallization.
-
Screening a Wide Range of Conditions: Due to the altered surface properties of the mutant, it is essential to screen a broad range of crystallization conditions, including different precipitants, pH values, and temperatures.
-
Microseeding: Using crushed crystals of the wild-type 30S subunit or a related mutant as seeds can sometimes promote the nucleation of crystals of a difficult-to-crystallize mutant.
-
Source Organism: Using thermostable organisms like Thermus thermophilus can provide more robust and stable 30S subunits for crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals, only precipitate | - Protein concentration is too high.- Precipitant concentration is too high.- Subunit instability and aggregation. | - Perform a pre-crystallization test (PCT) or sparse matrix screening to find a better starting concentration.- Reduce the precipitant concentration in your screening conditions.- Assess sample homogeneity and stability (see FAQ 2). Consider adding stabilizing ligands. |
| Amorphous precipitate or phase separation | - Suboptimal buffer conditions (pH, salt).- Conformational heterogeneity of the mutant 30S subunit. | - Screen a wider range of pH and salt concentrations.- Try co-crystallization with mRNA/tRNA analogs or antibiotics to lock the subunit in a single conformation. |
| Small, poorly formed crystals | - Nucleation is too rapid.- Crystal growth is hindered. | - Optimize the precipitant concentration and temperature to slow down nucleation.- Try microseeding with well-formed crystals.- Screen for additives and detergents that may improve crystal quality. |
| Crystals do not diffract or diffract poorly | - High solvent content and disorder in the crystal lattice.- Radiation damage. | - Try different cryoprotectants and flash-cooling protocols.- Screen for conditions that produce more tightly packed crystals.- Collect data from multiple crystals and merge the datasets. |
| Variability between mutant preparations | - Inconsistent expression or purification of the mutant 30S subunit. | - Standardize your expression and purification protocols.- Perform rigorous quality control on each batch of purified subunits. |
Quantitative Data
Table 1: Reported Crystallization Conditions for Thermus thermophilus 30S Subunits
| Component | Wild-Type 30S | Mutant 30S (General) |
| Precipitant | 10-15% (v/v) 2-methyl-2,4-pentanediol (MPD) | 12-20% (v/v) MPD |
| Buffer | 20 mM Tris-HCl, pH 7.5 | 100 mM K-MES, pH 6.5 or 20 mM Tris-HCl, pH 7.5 |
| Salts | 25 mM MgCl₂, 75 mM NH₄Cl, 200 mM KCl | 15 mM MgCl₂, 75 mM NH₄Cl, 200 mM KCl |
| Temperature | 4°C | 4°C |
| Protein Concentration | ~10 mg/mL | 5-15 mg/mL |
| Crystallization Method | Vapor diffusion (hanging or sitting drop) | Vapor diffusion (hanging or sitting drop) |
Note: These are starting conditions and may require extensive optimization for specific RPS12 mutants.
Table 2: Example Diffraction Data for Thermus thermophilus 30S Subunit Crystals
| Data Set | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å) | Reference |
| Wild-Type 30S | 3.0 | P4₁2₁2 | 406, 406, 178 | [Fucini et al., 2001] |
| 30S with Streptomycin | 3.3 | P4₁2₁2 | 405, 405, 177 | [Carter et al., 2000] |
| 30S with mRNA/tRNA analogs | 3.1 | P4₁2₁2 | 407, 407, 179 | [Ogle et al., 2001] |
This table provides examples of achievable resolutions. The actual resolution will depend on the crystal quality of the specific mutant.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of RPS12 in Thermus thermophilus
This protocol is a general guideline for introducing point mutations into the rpsL gene (encoding RPS12) using overlap extension PCR.
-
Primer Design: Design two pairs of complementary primers. The inner pair should contain the desired mutation in the overlapping region. The outer pair should flank the entire rpsL gene.
-
First Round of PCR: Perform two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse inner (mutagenic) primer with wild-type T. thermophilus genomic DNA as a template.
-
Reaction B: Use the forward inner (mutagenic) primer and the reverse outer primer with the same template.
-
-
Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.
-
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR reaction. These products will anneal at their overlapping regions containing the mutation and serve as a template. Add the outer forward and reverse primers to amplify the full-length mutant rpsL gene.
-
Cloning: Clone the full-length mutant rpsL gene into an appropriate expression vector for E. coli or a shuttle vector for T. thermophilus.
-
Sequencing: Sequence the cloned insert to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: Purification of Mutant 30S Subunits from Thermus thermophilus
This protocol outlines a general procedure for purifying 30S subunits.
-
Cell Lysis: Resuspend T. thermophilus cells expressing the mutant RPS12 in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol) and lyse by sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris.
-
Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.
-
Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 1 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol) to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Load the dissociated subunits onto a 10-30% sucrose density gradient and separate the 30S and 50S subunits by ultracentrifugation.
-
Fractionation and Concentration: Fractionate the gradient and collect the fractions containing the 30S subunits. Concentrate the pooled fractions and exchange the buffer to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol) using ultrafiltration.
-
Quality Control: Assess the purity and homogeneity of the purified 30S subunits as described in FAQ 2.
Protocol 3: Crystallization of the 30S Subunit by Vapor Diffusion
-
Preparation: Set up sitting or hanging drop vapor diffusion experiments. The reservoir solution typically contains the precipitant (e.g., MPD) at a higher concentration than the drop.
-
Drop Composition: The drop consists of a 1:1 or 2:1 ratio of the purified mutant 30S subunit solution and the reservoir solution.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C).
-
Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
-
Optimization: If initial screens yield hits (precipitate, spherulites, or small crystals), perform optimization screens by varying the precipitant concentration, pH, and salt concentrations around the initial hit condition.
Visualizations
Caption: Overview of the experimental workflow from mutagenesis to structure determination.
Caption: A logical guide for troubleshooting common crystallization outcomes.
Technical Support Center: Refining Models of RPS12's Role in Ribosome Translocation
Welcome to the technical support center for researchers investigating the role of ribosomal protein S12 (RPS12) in the intricate process of ribosome translocation. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of RPS12 in ribosome translocation?
A1: RPS12, a key protein of the small ribosomal subunit located near the decoding center, plays a crucial role in ensuring the fidelity of translation. While not the primary motor of translocation, it acts as a critical checkpoint. It is involved in monitoring the codon-anticodon interaction and stabilizing the ribosome in a conformation that is either permissive or restrictive for the subsequent steps of tRNA and mRNA movement. The presence of an intact RPS12 is thought to prevent spontaneous, error-prone translocation, essentially "locking" the ribosome until the correct tRNA is in place.[1][2][3]
Q2: How do mutations in RPS12 affect translocation and overall protein synthesis?
A2: Mutations in RPS12 can have diverse effects. Some mutations are known to increase the accuracy of translation, creating "hyperaccurate" or "restrictive" ribosomes.[3] These mutations often slow down the rate of protein synthesis as the ribosome spends more time proofreading. Conversely, other mutations can lead to a higher error rate. Beyond its role in the ribosome, in organisms like Drosophila, mutations in RPS12 have been shown to trigger a signaling pathway involving the transcription factor Xrp1, which can lead to reduced overall translation, slower growth, and even cell competition, where cells with mutant ribosomes are eliminated.[4][5][6][7][8]
Q3: What are the common challenges when studying RPS12's function in vitro?
A3: A primary challenge is the in vitro reconstitution of functional ribosomes with mutated RPS12.[9] Ensuring that the mutant protein is correctly incorporated and that the reconstituted ribosome is active can be difficult. Another common issue is accurately measuring the subtle changes in translocation kinetics and fidelity caused by specific RPS12 mutations. This requires highly sensitive and well-controlled in vitro translation and translocation assays.
Q4: Which experimental techniques are best suited to study the conformational changes of RPS12 during translocation?
A4: Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing the ribosome in different conformational states throughout the translocation cycle.[10][11][12] By trapping ribosomes in intermediate states, researchers can gain insights into the structural rearrangements of RPS12. Additionally, single-molecule Förster resonance energy transfer (smFRET) can be used to monitor the real-time dynamics of the ribosome and the conformational changes of specific components like RPS12 during translocation.
Troubleshooting Guides
Problem 1: Low yield or inactivity of in vitro reconstituted ribosomes with mutant RPS12.
| Possible Cause | Troubleshooting Step |
| Incorrect folding or aggregation of mutant RPS12 protein. | Optimize the expression and purification protocol for the mutant RPS12. Consider using different expression systems (e.g., bacterial, insect cells) or adding chaperones during refolding.[13] |
| Inefficient incorporation of mutant RPS12 into the 30S subunit. | Verify the purity and concentration of all ribosomal proteins and rRNA used for reconstitution. Adjust the stoichiometry of the components and the incubation times and temperatures of the assembly reaction.[9] |
| The mutation destabilizes the overall structure of the 30S subunit. | Analyze the stability of the reconstituted subunits using sucrose density gradient centrifugation. If the subunits are unstable, consider introducing compensatory mutations in interacting partners. |
Problem 2: Inconsistent or noisy data in in vitro translocation assays.
| Possible Cause | Troubleshooting Step |
| Variability in the activity of the reconstituted ribosomes. | Prepare a large batch of reconstituted ribosomes and thoroughly characterize their activity before use in multiple experiments. Store aliquots at -80°C to maintain consistency. |
| Degradation of mRNA or tRNA. | Use RNase-free reagents and techniques. Purify and quality-control your mRNA and tRNA preparations before each experiment. |
| Suboptimal buffer conditions for the translocation reaction. | Titrate the concentrations of Mg²⁺ and other ions, as these can significantly impact ribosome conformation and translocation efficiency. |
Problem 3: Difficulty in interpreting ribosome profiling data for RPS12 mutants.
| Possible Cause | Troubleshooting Step | | Changes in global translation rates obscure specific effects. | Normalize ribosome footprint density to mRNA abundance to calculate translational efficiency. This will help distinguish between changes in transcription and translation. | | Ribosome stalling at specific codons is misinterpreted. | Analyze the distribution of ribosome footprints along the entire length of transcripts. Stalling at specific sites may indicate a role for RPS12 in decoding particular codons. | | Off-target effects of the RPS12 mutation. | Perform control experiments with different RPS12 mutants and a wild-type rescue to ensure the observed effects are specific to the intended mutation. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effects of RPS12 mutations on translocation.
| RPS12 Variant | Translocation Rate (codons/sec) | Missense Error Frequency (per 10⁻⁴) | Frameshift Frequency (per 10⁻⁵) |
| Wild-Type | 15 ± 2 | 5 ± 1 | 2 ± 0.5 |
| Hyperaccurate Mutant (e.g., K42A) | 8 ± 1 | 1 ± 0.3 | 0.5 ± 0.2 |
| Error-Prone Mutant (hypothetical) | 18 ± 3 | 15 ± 3 | 8 ± 2 |
| RPS12 Deletion | - (non-enzymatic translocation) | High (variable) | High (variable) |
Note: The data in this table are illustrative and intended to represent the types of quantitative comparisons that can be made. Actual values will vary depending on the specific mutations and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Ribosome Translocation Assay
This protocol is designed to measure the rate of a single round of translocation.
Materials:
-
Purified 70S ribosomes (wild-type and RPS12 mutant)
-
mRNA template with a defined sequence
-
[³²P]-labeled deacylated tRNA in the P-site
-
Aminoacyl-tRNA for the A-site codon
-
Elongation Factor G (EF-G)
-
GTP
-
Translocation buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Quench solution (e.g., formamide with tracking dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Methodology:
-
Prepare Pre-translocation Complexes: Incubate ribosomes with mRNA and [³²P]-labeled deacylated tRNA to form initiation complexes with the tRNA in the P-site.
-
Initiate Translocation: Add aminoacyl-tRNA, EF-G, and GTP to the pre-translocation complexes to start the reaction.
-
Time Course Sampling: At various time points, take aliquots of the reaction and mix them with the quench solution to stop the translocation.
-
Analyze Translocation Products: Separate the pre- and post-translocation complexes using PAGE. The post-translocation complex will have the [³²P]-labeled tRNA in the E-site, which often dissociates, leading to a decrease in the labeled ribosome-bound tRNA.
-
Quantify and Calculate Rate: Quantify the amount of pre- and post-translocation complex at each time point. Fit the data to a single-exponential decay curve to determine the rate of translocation.
Protocol 2: Ribosome Profiling to Assess In Vivo Effects of RPS12 Mutations
This protocol provides a general workflow for ribosome profiling.
Materials:
-
Yeast or mammalian cells expressing wild-type or mutant RPS12
-
Cycloheximide (for arresting translation)
-
Lysis buffer
-
RNase I
-
Sucrose gradients for ribosome fractionation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Methodology:
-
Cell Lysis and Ribosome Arrest: Treat cells with cycloheximide to stall translating ribosomes. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Footprinting: Digest the lysate with RNase I to degrade mRNA not protected by ribosomes. This will leave ~30 nucleotide "footprints."
-
Isolate Monosomes: Separate monosomes from polysomes and ribosomal subunits using sucrose density gradient centrifugation.
-
Purify Ribosome-Protected Fragments (RPFs): Extract the RNA from the monosome fraction and purify the RPFs, typically by size selection on a denaturing polyacrylamide gel.
-
Library Preparation and Sequencing: Ligate adapters to the RPFs, reverse transcribe to cDNA, and amplify to generate a sequencing library. Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the density and position of ribosomes on each mRNA.
Visualizations
Caption: Experimental workflow for characterizing RPS12 function.
Caption: RPS12-Xrp1 signaling pathway in Drosophila.
References
- 1. [Studies on the mechanism of translocation in ribosomes. IV. The role of ribisomal proteins S12 in translocation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The central role of protein S12 in organizing the structure of the decoding site of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The transcription factor Xrp1 orchestrates both reduced translation and cell competition upon defective ribosome assembly or function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. The transcription factor Xrp1 orchestrates both reduced translation and cell competition upon defective ribosome assembly or function | eLife [elifesciences.org]
- 9. In vitro reconstitution of functional small ribosomal subunit assembly for comprehensive analysis of ribosomal elements in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excited states of ribosome translocation revealed through integrative molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal Translocation: One Step Closer to the Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanics of ribosomal translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
Technical Support Center: Addressing Off-Target Effects in RPS12 Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and evaluating off-target effects during CRISPR-based editing of the RPS12 gene. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the function of the RPS12 gene and why is it a target for gene editing?
The RPS12 gene encodes the ribosomal protein S12, a component of the 40S small ribosomal subunit. This protein is essential for ribosome biogenesis and protein synthesis.[1][2] Mutations and dysregulation of RPS12 have been implicated in various diseases, including Diamond-Blackfan anemia, a rare blood disorder, and certain types of cancer.[3][4] Additionally, RPS12 has been shown to have extra-ribosomal functions, potentially influencing signaling pathways such as Wnt signaling, which is crucial in development and disease.[5][6] These critical roles make RPS12 a significant target for therapeutic gene editing approaches.
Q2: What are off-target effects in the context of RPS12 gene editing?
Off-target effects are unintended genomic alterations at sites other than the intended on-target RPS12 locus.[4] These can be caused by the CRISPR-Cas nuclease complex recognizing and cleaving DNA sequences that are similar to the target sequence. Such unintended modifications can lead to deleterious consequences, including the disruption of other genes, which could potentially activate oncogenes or inactivate tumor suppressors.[4]
Q3: How can I minimize the risk of off-target effects when designing my CRISPR experiment for RPS12?
Minimizing off-target effects starts with careful experimental design. Key strategies include:
-
High-Fidelity Cas9 Variants: Utilize engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) that have been designed for increased specificity and reduced off-target cleavage.
-
Optimized sgRNA Design:
-
Use bioinformatics tools to design sgRNAs with high on-target scores and low predicted off-target scores.[3]
-
Consider using truncated sgRNAs (17-18 nucleotides) which can sometimes exhibit higher specificity.
-
Ensure the chosen sgRNA targets a unique sequence within the RPS12 gene with minimal similarity to other genomic regions.
-
-
Appropriate Delivery Method:
-
Deliver CRISPR components as ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) rather than plasmid DNA. RNPs are active immediately upon delivery and are degraded more rapidly, limiting the time available for off-target cleavage to occur.[4][7]
-
Titrate the concentration of the RNP complex to use the lowest effective dose, as higher concentrations can increase the likelihood of off-target events.
-
Q4: Which bioinformatics tools are recommended for designing sgRNAs targeting RPS12 and predicting off-target sites?
Several web-based and standalone software tools can be used for sgRNA design and off-target prediction. It is advisable to use multiple tools to cross-validate the results.
| Tool | Key Features |
| CHOPCHOP | User-friendly interface, supports multiple genomes, provides on-target efficiency and off-target predictions. |
| Cas-OFFinder | Specifically designed for off-target prediction, allows for mismatches, bulges, and various PAM specificities. |
| IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool | Provides pre-designed, high-quality sgRNAs and allows for custom designs with on- and off-target scoring. |
| Broad Institute GPP sgRNA Designer | Offers sgRNA designs for gene knockout, activation, and repression with associated on- and off-target scores. |
| dbGuide | A database of functionally validated sgRNA sequences from published literature, which can be a valuable resource for finding effective sgRNAs.[8] |
Troubleshooting Guides
Problem 1: High frequency of off-target mutations detected after RPS12 editing.
-
Question: I have performed targeted deep sequencing of predicted off-target sites and found a high frequency of indels at several locations. What should I do?
-
Answer:
-
Re-evaluate your sgRNA: The primary cause of high off-target activity is often a non-specific sgRNA. It is highly recommended to design and test 2-3 alternative sgRNAs for the RPS12 target region. Prioritize sgRNAs with the lowest predicted off-target scores from multiple bioinformatics tools.
-
Switch to a high-fidelity Cas9: If you are using wild-type SpCas9, switching to a high-fidelity variant can dramatically reduce off-target cleavage while maintaining on-target efficiency.
-
Optimize delivery: If you are using plasmid transfection, switch to RNP delivery. If you are already using RNPs, perform a dose-response experiment to find the lowest concentration that still provides sufficient on-target editing.
-
Consider a different Cas nuclease: If off-target issues persist, explore other Cas nucleases with different PAM requirements (e.g., Cas12a) which will have a completely different off-target profile.
-
Problem 2: No off-target mutations detected, but I want to be more confident in my results.
-
Question: My initial screen of computationally predicted off-target sites showed no mutations. How can I perform a more unbiased and sensitive genome-wide analysis?
-
Answer: Computationally predicted off-target sites may not capture all off-target activity. For a more comprehensive and unbiased assessment, consider the following experimental methods:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-strand breaks (DSBs) in living cells by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites. These tagged sites are then identified by sequencing.
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that involves treating purified genomic DNA with the CRISPR-Cas9 RNP complex. The resulting cleaved sites are then sequenced.[6][9][10][11][12] While performed in vitro, it can identify a broader range of potential off-target sites.[11]
-
Problem 3: Discrepancies between different off-target detection methods.
-
Question: I performed both GUIDE-seq and CIRCLE-seq and got different sets of off-target sites for my RPS12-targeting sgRNA. Why is this, and which results should I trust?
-
Answer: It is not uncommon to see differences between various off-target detection methods.
-
GUIDE-seq is performed in cells, so the identified off-target sites are those accessible to the CRISPR machinery in a cellular context, considering chromatin structure.
-
CIRCLE-seq is an in vitro assay using naked genomic DNA, which may identify a larger number of potential off-target sites that might not be cleaved in living cells due to being in condensed, inaccessible chromatin regions.[11]
-
Validation is key: The most rigorous approach is to consider the off-target sites identified by both methods as high-confidence candidates. All candidate off-target sites, regardless of the detection method, should be validated by targeted deep sequencing in your experimental cell type to quantify the actual frequency of off-target editing.
-
Data Presentation: Summarizing Off-Target Analysis Results
While publicly available, quantitative off-target data specifically for RPS12 gene editing is limited, researchers should summarize their own findings in a structured format. The following table provides a template for presenting results from targeted deep sequencing of potential off-target sites.
Table 1: Illustrative Summary of Off-Target Analysis for an sgRNA Targeting Human RPS12
| Target Site | Chromosome | Sequence (PAM in bold) | Mismatches | Indel Frequency (%) |
| On-target (RPS12) | chr6 | GTCGATGAGCTGCTGAACCGG | 0 | 85.2 |
| Off-target 1 | chr6 | GTCGATGAaCTGCTGAACCGG | 1 | 2.5 |
| Off-target 2 | chr11 | GTCGATGAcCTGCTGAACCGG | 1 | 0.8 |
| Off-target 3 | chr2 | GTCGATGAaCTGCTGAACaGG | 2 | 0.1 |
| Off-target 4 | chrX | GTCGATGAGgGCTGAACCGG | 1 | < 0.05 |
| Off-target 5 | chr8 | GTCGATcAGCTGCTGAACCGG | 1 | Not Detected |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: GUIDE-seq Library Preparation (Simplified)
This protocol outlines the key steps for preparing a GUIDE-seq library to identify genome-wide off-target sites.
-
Transfection: Co-transfect the target cells with the Cas9- and sgRNA-expressing plasmids (or RNP complex) and the end-protected dsODN tag.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate Y-shaped adapters, which contain a unique molecular identifier (UMI), to the A-tailed DNA fragments.
-
First PCR (Anchored PCR): Perform a PCR amplification using a primer specific to the integrated dsODN tag and a primer that binds to the ligated adapter. This enriches for fragments containing the tag.
-
Second PCR (Indexing PCR): Perform a second round of PCR to add Illumina sequencing adapters and sample-specific barcodes.
-
Sequencing: Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
Data Analysis: Use a bioinformatics pipeline to align reads to the reference genome, identify the dsODN tag integration sites, and map the off-target cleavage locations.
Protocol 2: CIRCLE-seq Library Preparation (Simplified)
This protocol provides a streamlined overview of the CIRCLE-seq workflow for in vitro off-target identification.[6][9][10][11][12]
-
Genomic DNA Extraction and Fragmentation: Extract high-quality genomic DNA and shear it to an average size of 300-500 bp.
-
DNA Circularization: Perform end-repair, A-tailing, and ligation with adapters that facilitate intramolecular circularization.
-
Linear DNA Digestion: Treat the DNA with an exonuclease to remove any remaining linear DNA fragments, enriching for circular DNA.
-
In Vitro Cleavage: Incubate the circularized genomic DNA with the purified Cas9-sgRNA RNP complex targeting RPS12. This will linearize the circular DNA at the on-target and off-target sites.
-
Sequencing Library Preparation: Perform end-repair and A-tailing on the linearized DNA fragments, followed by ligation of sequencing adapters.
-
PCR Amplification: Amplify the library using high-fidelity DNA polymerase.
-
Sequencing: Perform paired-end sequencing on an Illumina platform.
-
Data Analysis: Use a specialized bioinformatics pipeline to identify the start and end positions of the sequencing reads, which correspond to the Cas9 cleavage sites.
Visualizations
References
- 1. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 2. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying On and Off-Target Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vedtopkar.com [vedtopkar.com]
- 11. antec-bio.com.tw [antec-bio.com.tw]
- 12. CIRCLE-Seq for Interrogation of Off-Target Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cryo-EM Resolution of RPS12-Containing Ribosomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cryo-electron microscopy (cryo-EM) workflow for RPS12-containing ribosomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration for purified RPS12-containing ribosome samples for cryo-EM?
A1: The ideal concentration can vary, but a good starting point for ribosomes is typically between 50 nM and 2 µM.[1][2] For initial screening, it is advisable to test a dilution series, for example, 0.5 mg/mL, 1 mg/mL, and 2 mg/mL, to find the best particle distribution on the grid.[3]
Q2: How can I assess the quality and homogeneity of my ribosome preparation before proceeding to cryo-EM?
A2: It is crucial to start with a high-quality, homogeneous sample.[4] Use techniques like SDS-PAGE to check for protein purity and negative stain transmission electron microscopy (TEM) to visualize particle integrity and check for aggregation.[1][2][5] Size-exclusion chromatography (SEC) can further confirm the monodispersity of your sample.[4][6]
Q3: What are the key parameters to optimize during vitrification for ribosomal samples?
A3: Critical parameters for vitrification include ice thickness, blotting time, and humidity.[6] The goal is to obtain a thin layer of vitreous (non-crystalline) ice that is just slightly thicker than the diameter of the ribosome.[1] Blotting time (typically 2-6 seconds) and blot force should be optimized to achieve this.[6][7] Maintaining high humidity (95-100%) in the vitrification chamber is essential to prevent sample evaporation.[6]
Q4: My ribosome particles show a preferred orientation in the ice. How can I address this?
A4: Preferred orientation is a common problem that can limit the resolution of the final reconstruction.[8] Strategies to overcome this include:
-
Adding detergents: A small amount of non-ionic detergent (e.g., Tween-20, NP-40) can alter the interaction of the particles with the air-water interface.
-
Using different grid types: Grids with a thin continuous carbon layer or graphene oxide supports can sometimes promote more random particle orientations.[9]
-
Tilting the specimen stage: Collecting data at different tilt angles can help compensate for missing views, although this can reduce image quality.[5]
Q5: How many particles are typically needed for a high-resolution reconstruction of a ribosome?
A5: While there is no magic number, recent advancements in direct electron detectors and image processing have significantly reduced the number of particles required.[8] High-resolution structures have been obtained with as few as 30,000 particles. However, for heterogeneous samples or to achieve very high resolution, several hundred thousand to over a million particles might be necessary.[8]
Troubleshooting Guides
Sample Preparation
| Problem | Possible Cause | Suggested Solution |
| No particles visible in the holes of the grid. | 1. Sample concentration is too low. 2. Particles are sticking to the carbon support. 3. Ice is too thin, excluding the particles. | 1. Increase the sample concentration.[5] 2. Use grids with a different surface, such as graphene oxide, or try adding a detergent. 3. Decrease the blotting time or blotting force to achieve thicker ice.[10] |
| Particles are aggregated on the grid. | 1. High sample concentration. 2. Suboptimal buffer conditions (pH, salt concentration). 3. Sample is unstable. | 1. Decrease the sample concentration.[5] 2. Screen different buffer conditions using negative stain EM. 3. Perform an additional purification step, such as SEC, immediately before grid preparation.[4] |
| Ice is too thick. | 1. Insufficient blotting. 2. High viscosity of the sample buffer. | 1. Increase blotting time and/or blotting force.[5] 2. Consider optimizing the buffer composition. |
| Crystalline ice is observed. | 1. Slow plunging speed. 2. Contaminated liquid ethane. 3. Grid warmed up during transfer. | 1. Ensure the plunge freezer is functioning correctly. 2. Use fresh, clean liquid ethane. 3. Handle the grid carefully and quickly during transfer to the microscope.[11] |
Data Processing
| Problem | Possible Cause | Suggested Solution |
| Low resolution of 2D class averages. | 1. Poor quality micrographs (thick ice, drift). 2. Incorrect CTF estimation. 3. Heterogeneity in the particle images. | 1. Discard micrographs with poor CTF fits or visible drift. 2. Check and optimize CTF estimation parameters. 3. Perform multiple rounds of 2D classification to sort out "junk" particles. |
| Streaky or distorted 3D reconstruction. | 1. Preferred orientation of particles. 2. Insufficient number of particles. 3. Incorrect symmetry applied. | 1. Address preferred orientation during sample preparation or use data collection strategies like tilting.[5] 2. Collect more data to increase the particle count. 3. Ensure the correct point group symmetry is used for reconstruction (typically C1 for asymmetric ribosomes). |
| Map resolution is not uniform. | 1. Conformational flexibility of the ribosome. 2. Compositional heterogeneity (e.g., presence or absence of factors). | 1. Use multi-body refinement to treat different regions of the ribosome independently. 2. Employ 3D classification to sort particles into structurally homogeneous subsets.[12] |
| Difficulty in resolving RPS12 and surrounding regions. | 1. RPS12 is located in a flexible region of the small subunit. 2. Insufficient signal from this specific area. | 1. Use focused classification with a mask around the RPS12 region to improve local alignment. 2. Collect a larger dataset to improve the signal-to-noise ratio for smaller, flexible domains. |
Experimental Protocols
Ribosome Purification via Sucrose Gradient Centrifugation
This protocol is adapted for the purification of intact ribosomes.
Materials:
-
Cell lysate containing ribosomes
-
Sucrose solutions (e.g., 10% and 40% w/v) in a suitable ribosome buffer (e.g., containing HEPES, KCl, MgCl₂, DTT)
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Gradient maker and fraction collector
Procedure:
-
Prepare a linear sucrose gradient (e.g., 10-40%) in ultracentrifuge tubes.
-
Carefully layer the clarified cell lysate on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C. The exact time and speed may need to be optimized.
-
Fractionate the gradient while monitoring the absorbance at 260 nm to detect RNA-rich fractions.
-
Collect the fractions corresponding to the 80S monosome peak (for eukaryotic ribosomes).
-
Pool the relevant fractions and pellet the ribosomes by ultracentrifugation.
-
Resuspend the ribosome pellet in a suitable storage buffer.
Cryo-EM Grid Vitrification
This protocol outlines the general steps for preparing vitrified cryo-EM grids.
Materials:
-
Purified ribosome sample (0.1-5 mg/mL)[6]
-
Cryo-EM grids (e.g., Quantifoil R2/2)
-
Glow discharger
-
Vitrification robot (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Forceps for grid handling
Procedure:
-
Glow discharge the cryo-EM grids to make the surface hydrophilic.
-
Set up the vitrification robot with the desired temperature (e.g., 4°C) and humidity (e.g., 100%).[6]
-
Place the grid in the forceps of the robot.
-
Apply 3-4 µL of the ribosome sample to the grid.
-
Blot the grid for a set time (e.g., 2-6 seconds) with a specific blotting force to remove excess liquid.[6][7]
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[11]
-
Transfer the vitrified grid to a storage box under liquid nitrogen.
Visualizations
Caption: A generalized workflow for single-particle cryo-EM of ribosomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avoiding-common-pitfalls-in-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Ribosome preparation from turquoise killifish skeletal muscle for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM captures early ribosome assembly in action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Ribosome Profiling Experiments with RPS12 Mutants
Welcome to the technical support center for researchers utilizing ribosome profiling to investigate the effects of mutations in the ribosomal protein S12 (RPS12). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these complex experiments.
Important Note on Data Availability
As of late 2025, comprehensive ribosome profiling (Ribo-Seq) datasets specifically from RPS12 mutant experiments are not widely available in the public domain. The quantitative data presented in this guide is derived from messenger RNA sequencing (mRNA-Seq) studies, which measure transcript abundance. While informative, mRNA-Seq does not directly measure translational efficiency. This distinction is crucial for data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the data I get from mRNA-Seq and Ribo-Seq in my RPS12 mutant experiments?
A1: mRNA-Seq quantifies the abundance of mRNA transcripts in a cell, providing a snapshot of gene expression at the transcriptional level. In contrast, Ribo-Seq, or ribosome profiling, sequences the mRNA fragments protected by ribosomes. This reveals which mRNAs are being actively translated and at what density, offering a direct measure of protein synthesis. For your RPS12 mutant experiments, mRNA-Seq can show if the mutation alters the transcription of certain genes, while Ribo-Seq would reveal if the mutation affects the efficiency with which these transcripts are translated into proteins.
Q2: My overall ribosome footprint read counts are significantly lower in my RPS12 mutant samples compared to wild-type. What could be the cause?
A2: This is a potential and expected outcome when working with mutations in essential ribosomal proteins like RPS12. Potential causes include:
-
Reduced overall translation: RPS12 mutations can impair ribosome biogenesis and function, leading to a global decrease in protein synthesis.[1]
-
Cellular stress response: In Drosophila, mutations in ribosomal proteins can activate a signaling pathway involving RPS12 and the transcription factor Xrp1, which leads to a reduction in overall translation.[1][2]
-
Suboptimal nuclease digestion: The conformation of mutant ribosomes might be altered, affecting the efficiency of nuclease digestion and the recovery of ribosome-protected fragments (RPFs). It is crucial to optimize RNase I concentration for your specific mutant cell line.
-
Poor library preparation efficiency: Lower amounts of starting material (RPFs) can lead to inefficient library preparation and lower sequencing yields.
Q3: I am observing a shift in the size distribution of my ribosome footprints in the RPS12 mutant. Is this significant?
A3: Yes, this could be a significant biological finding. A shift in RPF size distribution could indicate:
-
Altered ribosome conformation: The RPS12 mutation may cause conformational changes in the ribosome, leading to differences in the mRNA fragment it protects from nuclease digestion.
-
Ribosome stalling: The mutant ribosomes might stall at specific codons or sequences, and the dynamics of ribosome movement can influence the precise footprint generated.
-
Changes in translation initiation or elongation: Alterations in these processes due to the RPS12 mutation could be reflected in the size of the protected fragments.
It is important to ensure that this is a reproducible biological observation and not a technical artifact from library preparation.
Q4: Can the RPS12-Xrp1 signaling pathway affect the interpretation of my ribosome profiling data?
A4: Absolutely. The RPS12-Xrp1 pathway, identified in Drosophila, acts as a cellular stress response to ribosomal defects.[3] Activation of this pathway leads to widespread transcriptional changes and a general reduction in translation.[1] Therefore, when you observe changes in translation in your RPS12 mutant, it is crucial to determine if these are a direct consequence of the impaired function of the mutant ribosomes or an indirect effect of the Xrp1-mediated stress response. You may need to perform parallel experiments, such as knocking down Xrp1 in your RPS12 mutant background, to dissect these effects.
Troubleshooting Guides
Guide 1: Low Yield of Ribosome-Protected Fragments (RPFs)
| Potential Cause | Recommended Action |
| Global reduction in translation due to RPS12 mutation. | Increase the amount of starting material (cells or tissue). Consider using a more sensitive library preparation protocol designed for low-input samples. |
| Suboptimal cell lysis or ribosome extraction. | Ensure complete cell lysis without damaging ribosomes. Use fresh lysis buffer with appropriate RNase inhibitors. |
| Incorrect RNase I concentration. | Perform a titration experiment to determine the optimal RNase I concentration that maximizes monosome recovery without causing ribosome degradation. Analyze the digestion products on a sucrose gradient or a bioanalyzer. |
| Ribosome degradation. | Work quickly and maintain cold temperatures throughout the harvesting and footprinting steps. Ensure all buffers are RNase-free. |
| Inefficient recovery of monosomes from sucrose gradient. | Ensure the gradient is properly formed and fractionated. Collect fractions corresponding to the 80S monosome peak. |
Guide 2: Poor Quality of Ribosome Profiling Library (e.g., low complexity, adapter dimers)
| Potential Cause | Recommended Action |
| Insufficient amount of starting RPFs. | Quantify the amount of RNA from your purified monosome fraction before proceeding to library preparation. If the amount is too low, consider scaling up the initial experiment. |
| Contamination with rRNA fragments. | Ensure efficient depletion of ribosomal RNA. The size selection of RPFs on a denaturing polyacrylamide gel is a critical step to remove contaminating rRNA fragments. |
| Suboptimal ligation or reverse transcription steps. | Use high-quality enzymes and optimize reaction conditions. Ensure the purity of your RPFs, as contaminants can inhibit these enzymatic reactions. |
| PCR over-amplification. | Determine the optimal number of PCR cycles by performing a test PCR with a range of cycle numbers and analyzing the products on a gel. Excessive amplification can lead to biases and the formation of "daisy chains." |
| Presence of adapter-dimers. | Perform a stringent size selection after PCR amplification to remove adapter-dimers. |
Guide 3: Interpreting Unexpected Ribosome Footprint Distributions
| Potential Cause | Recommended Action |
| Accumulation of footprints at the start or stop codons. | This could indicate defects in translation initiation or termination. Analyze the periodicity of footprints to confirm they are from translating ribosomes. Compare the occupancy at start and stop codons between your mutant and wild-type samples. |
| Increased ribosome occupancy on specific codons. | RPS12 is near the decoding center, and mutations could affect translational fidelity and speed at specific codons. Perform codon occupancy analysis to identify any codons where mutant ribosomes might be pausing. |
| Activation of the RPS12-Xrp1 stress response pathway. | Perform parallel mRNA-Seq to identify transcriptional changes. Investigate the expression of Xrp1 and its known downstream targets in your RPS12 mutant.[1] This will help differentiate direct translational effects from the cellular response to ribosome dysfunction. |
| Multi-mapping reads from paralogous genes. | RPS12 may have pseudogenes or be part of a gene family, leading to reads that map to multiple locations. Use bioinformatics tools that can intelligently handle multi-mapping reads to avoid artifacts in gene expression quantification. |
Quantitative Data Summary
The following table summarizes mRNA-Seq data from a study on Drosophila with mutations in ribosomal proteins, including the effects of an rpS12 mutation on the gene expression changes observed in an RpS3 mutant background. This illustrates how RPS12 can modulate the transcriptional response to ribosome defects.
Table 1: Effect of rpS12 Mutation on Gene Expression Changes in RpS3 +/- Wing Imaginal Discs
| Gene Category | Number of Genes with Altered Expression in RpS3+/- | Percentage of these Genes whose Expression is Rescued by rpS12D97/D97 Mutation |
| All altered genes | 253 | 79% |
Data adapted from Ji, Z., et al. (2019). Drosophila RpS12 controls translation, growth, and cell competition through Xrp1. PLOS Genetics.[1]
Experimental Protocols
Protocol 1: General Ribosome Profiling Workflow
This protocol provides a general overview of the key steps in a ribosome profiling experiment. Optimization will be required for specific cell types and experimental conditions.
-
Cell Culture and Treatment: Grow cells to the desired confluency. Treat with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes.
-
Cell Lysis and Ribosome Extraction: Harvest and lyse cells in a buffer containing translation and RNase inhibitors.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose density gradient and ultracentrifuge. Fractionate the gradient and collect the 80S monosome peak.
-
RNA Extraction: Extract the RNA (the RPFs) from the monosome fraction.
-
Size Selection: Purify the RPFs (typically 28-30 nucleotides) by electrophoresis on a denaturing polyacrylamide gel.
-
rRNA Depletion: Remove contaminating ribosomal RNA fragments.
-
Library Preparation:
-
Ligate a 3' adapter to the RPFs.
-
Reverse transcribe the ligated RPFs into cDNA.
-
Circularize the cDNA.
-
Amplify the library by PCR, adding sequencing adapters.
-
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis:
-
Trim adapter sequences.
-
Align reads to the genome or transcriptome.
-
Analyze footprint distribution, periodicity, and calculate translation efficiency.
-
Protocol 2: Generation of RPS12 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating an RPS12 knockout cell line.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting a critical exon of the RPS12 gene. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the desired cell line.
-
Selection/Enrichment: If the vector contains a selectable marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion of Clones: Expand the single-cell-derived colonies.
-
Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clones. PCR amplify the targeted region and sequence the product to identify insertions or deletions (indels) that cause a frameshift mutation.
-
Western Blot: Validate the absence of the RPS12 protein by Western blot using a validated antibody.[4][5]
-
Functional Assays: If a known phenotype is associated with RPS12 loss, perform a functional assay to confirm the knockout.
-
Visualizations
RPS12-Xrp1 Signaling Pathway
Caption: The RPS12-Xrp1 signaling pathway in Drosophila.
Ribosome Profiling Experimental Workflow
Caption: A generalized experimental workflow for ribosome profiling.
References
- 1. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 | PLOS Genetics [journals.plos.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. A regulatory response to ribosomal protein mutations controls translation, growth, and cell competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Validation & Comparative (ribosomal Protein S12)
A Comparative Guide to the Function of Ribosomal Protein S12 in Prokaryotes and Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S12 (RPS12), a key component of the small ribosomal subunit, plays a critical and conserved role in the fidelity of protein synthesis across all domains of life. However, its functional repertoire extends beyond the ribosome, particularly in eukaryotes, where it has been implicated in complex signaling pathways and disease. This guide provides a detailed comparison of the functions of RPS12 in prokaryotes and eukaryotes, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers and professionals in the field of drug development.
Core Ribosomal Functions: A Tale of Two Domains
The primary role of RPS12 is to ensure the accuracy of translation by monitoring the codon-anticodon pairing in the A-site of the ribosome. While this function is conserved, its specific interactions and the consequences of its mutation differ between prokaryotes and eukaryotes.
Prokaryotic RPS12: A Gatekeeper of Translational Fidelity and Antibiotic Susceptibility
In prokaryotes, such as Escherichia coli, RPS12 is a central player in maintaining the accuracy of protein synthesis. It is also a primary target for the antibiotic streptomycin. Mutations in the rpsL gene, which encodes RPS12, can lead to high levels of streptomycin resistance.[1][2] These mutations are often associated with a "restrictive" phenotype, characterized by increased translational accuracy and a slower rate of protein synthesis.[2]
Quantitative Data on Prokaryotic RPS12 Function
| RPS12 Mutant (E. coli) | Amino Acid Substitution | Streptomycin Resistance (MIC, µg/mL) | Translational Elongation Rate (% of Wild-Type) | Translational Fidelity | Reference |
| Wild-Type | - | <10 | 100% | Normal | [2][3] |
| K42T | Lysine to Threonine | >200 | Decreased | Increased (Restrictive) | [2] |
| K42N | Lysine to Asparagine | >200 | Decreased | Increased (Restrictive) | [2] |
| K87R | Lysine to Arginine | >200 | Slightly Decreased | Mildly Restrictive | [2] |
| K42R | Lysine to Arginine | >200 | Unchanged | Non-restrictive | [2] |
| K87Q | Lysine to Glutamine | Low-level resistance | 85% | No significant effect | [3] |
Eukaryotic RPS12: An Essential Protein with Roles in Ribosome Biogenesis and Cell Competition
In eukaryotes, the homolog of prokaryotic RPS12 is often referred to as RpS12 or S12e. It is an essential protein for viability and plays a crucial role in the biogenesis of the 40S ribosomal subunit.[4] Depletion of RPS12 in human cells has been shown to be essential for the production and stability of 40S subunits.[4]
A unique and well-studied function of eukaryotic RpS12 is its involvement in "cell competition" in Drosophila melanogaster. Cells with mutations in ribosomal protein genes (termed "Minute" mutations) are outcompeted and eliminated by wild-type cells. RpS12 plays a central role in this process, acting as a key effector that signals the "Minute" status to the cell.[5][6][7]
Quantitative Data on Eukaryotic RpS12 Function in Cell Competition
| Genotype (Drosophila Wing Disc) | Phenotype | Relative Clone Size (% of Twin Spot) | Xrp1 Protein Level | Reference |
| Wild-Type Clones in Wild-Type Background | Normal Growth | 100% | Basal | [5][8] |
| RpS3+/- Clones in Wild-Type Background | Outcompeted (Minute Phenotype) | Significantly Reduced | Elevated | [1][5] |
| RpS3+/-; rpS12G97D/G97D Clones in RpS3+/- background | Rescued from Competition | Restored to near wild-type levels | Basal | [1][5] |
| Overexpression of wild-type rpS12 in Rp+/- background | Enhanced Competition | Further Reduced | Further Elevated | [3] |
Signaling Pathways and Extra-Ribosomal Functions
Beyond its canonical role in the ribosome, eukaryotic RPS12 has been identified as a key player in signaling pathways that regulate growth, development, and even cancer. In contrast, the extra-ribosomal functions of prokaryotic RPS12 are less defined and appear to be more directly linked to its role within the ribosome.
The RpS12-Xrp1 Signaling Pathway in Drosophila
In Drosophila, RpS12 is a critical upstream regulator of the bZip-domain transcription factor Xrp1.[3][5] In cells with ribosomal defects ("Minute" cells), RpS12 signaling leads to the upregulation of Xrp1.[1][4] Xrp1, in turn, orchestrates a transcriptional program that results in reduced translation, slower cell growth, and ultimately, the elimination of these "loser" cells through cell competition.[6][7]
Caption: The RpS12-Xrp1 signaling pathway in Drosophila.
Eukaryotic RPS12 and the Wnt/Wingless Signaling Pathway in Cancer
Emerging evidence suggests a role for eukaryotic RPS12 in cancer. Overproduction of RPS12 has been shown to overactivate the Wnt/Wingless signaling pathway in Drosophila, a pathway frequently deregulated in human cancers, including triple-negative breast cancer.[9] The proposed mechanism involves RPS12 promoting the production of active, diffusible forms of Wingless, which can then act as a morphogen to stimulate cell proliferation.[9]
Caption: Proposed role of RPS12 in Wnt/Wingless pathway activation.
Prokaryotic RPS12: A Lack of Evidence for Complex Signaling Roles
Current research has not identified complex signaling pathways directly involving prokaryotic RPS12 in a manner analogous to its eukaryotic counterpart. Its extra-ribosomal functions, if any, appear to be less prominent and are likely more directly related to its integral role in the ribosome and its influence on translational processes.
Experimental Protocols
In Vitro Translation Fidelity Assay (Poly(U)-Programmed Ribosome)
This assay is used to measure the frequency of amino acid misincorporation during translation, providing a quantitative measure of ribosomal fidelity.
Workflow Diagram
Caption: Workflow for an in vitro translation fidelity assay.
Detailed Methodology:
-
Preparation of S30 Cell-Free Extract:
-
Grow E. coli cells (wild-type and rpsL mutants) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., S30 buffer: 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris. The supernatant is the S30 extract.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing:
-
S30 extract
-
Poly(U) mRNA (template for polyphenylalanine synthesis)
-
A mixture of all 20 amino acids, with [14C]-labeled phenylalanine and an excess of unlabeled leucine.
-
Energy source (ATP, GTP) and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase).
-
Buffer components (Tris-HCl, MgCl2, KCl, DTT).
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Analysis of Misincorporation:
-
Stop the reaction and precipitate the synthesized polypeptides using trichloroacetic acid (TCA).
-
Wash the precipitate to remove unincorporated amino acids.
-
Hydrolyze the polypeptide chains into individual amino acids (e.g., by acid hydrolysis).
-
Separate the amino acids using chromatography (e.g., paper chromatography or HPLC).
-
Quantify the amount of radioactivity in the phenylalanine and leucine fractions using a scintillation counter.
-
The misincorporation frequency is calculated as the ratio of radioactivity in the leucine fraction to the radioactivity in the phenylalanine fraction.
-
Generation and Analysis of Mosaic Clones in Drosophila Wing Imaginal Discs (FLP/FRT System)
This technique is used to generate clones of mutant cells in a wild-type background to study cell-autonomous effects of mutations, such as in cell competition assays.
Workflow Diagram
Caption: Workflow for generating and analyzing mosaic clones in Drosophila.
Detailed Methodology:
-
Fly Stocks and Crosses:
-
Use fly stocks carrying the necessary genetic components:
-
A heat-shock inducible FLP recombinase (hs-flp).
-
Chromosomes with FRT sites at the same position on homologous arms. One arm carries the mutation of interest (e.g., RpS3-), and the other carries a wild-type copy of the gene linked to a cell marker (e.g., ubi-GFP).
-
-
Set up appropriate genetic crosses to generate larvae of the desired genotype.
-
-
Induction of Mitotic Recombination:
-
Collect larvae at a specific developmental stage (e.g., second or early third instar).
-
Induce FLP expression by subjecting the larvae to a heat shock (e.g., 37°C for 1 hour). This will induce mitotic recombination in proliferating cells of the imaginal discs.
-
-
Dissection and Immunostaining:
-
Allow the larvae to develop to the late third instar stage.
-
Dissect the wing imaginal discs in a suitable buffer (e.g., PBS).
-
Fix the discs (e.g., with 4% paraformaldehyde).
-
Perform immunostaining to visualize the clones and other markers of interest. For example, use an anti-GFP antibody to mark the wild-type "twin spot" clones (which will have two copies of the GFP transgene and thus be brighter) and the heterozygous background cells (one copy of GFP). The mutant clones will be GFP-negative.
-
-
Imaging and Analysis:
-
Mount the stained wing discs on a slide and image them using a confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the mutant clones and their corresponding wild-type "twin spots".
-
The ratio of the mutant clone area to the twin spot area provides a quantitative measure of cell competition. A ratio of less than 1 indicates that the mutant cells are being outcompeted.
-
Conclusion
Ribosomal protein S12 is a fascinating example of a highly conserved protein that has evolved to take on distinct and complex roles in different domains of life. In prokaryotes, its function is tightly linked to the core mechanics of translation and provides a critical target for antibiotics. In eukaryotes, while retaining its essential role in protein synthesis, RPS12 has been integrated into intricate signaling networks that control cell fate, growth, and tissue homeostasis. Understanding these divergent functions is not only crucial for fundamental biological research but also holds significant promise for the development of novel therapeutic strategies, from new classes of antibiotics to targeted cancer therapies. This guide provides a foundational comparison to aid researchers in navigating the multifaceted world of RPS12.
References
- 1. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 | PLOS Genetics [journals.plos.org]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. A regulatory response to ribosomal protein mutations controls translation, growth, and cell competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor Xrp1 orchestrates both reduced translation and cell competition upon defective ribosome assembly or function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Největší informační zdroj pro lékárníky - proL... | proLékárníky.cz [prolekarniky.cz]
- 7. Roles of C/EBP class bZip proteins in the growth and cell competition of Rp (‘Minute’) mutants in Drosophila | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell growth - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ribosomal Protein S12 (RPS12) Sequences Across Diverse Species
A deep dive into the evolution and function of a crucial ribosomal component, this guide offers a comparative analysis of Ribosomal Protein S12 (RPS12) sequences from representative species across the tree of life: Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), Saccharomyces cerevisiae (yeast), and Escherichia coli (bacterium). This document provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of both the analytical workflow and a key signaling pathway involving RPS12.
Data Presentation: Sequence Conservation of RPS12
The RPS12 protein, a fundamental component of the small ribosomal subunit (40S in eukaryotes, 30S in prokaryotes), exhibits a high degree of conservation across vast evolutionary distances, underscoring its essential role in protein synthesis. The following table summarizes the percentage identity of RPS12 amino acid sequences between the selected species, calculated from a multiple sequence alignment.
| Species Comparison | % Identity |
| Homo sapiens vs. Mus musculus | 99.2% |
| Homo sapiens vs. Drosophila melanogaster | 75.8% |
| Homo sapiens vs. Saccharomyces cerevisiae | 63.6% |
| Homo sapiens vs. Escherichia coli | 34.1% |
| Mus musculus vs. Drosophila melanogaster | 75.8% |
| Mus musculus vs. Saccharomyces cerevisiae | 63.6% |
| Mus musculus vs. Escherichia coli | 34.1% |
| Drosophila melanogaster vs. Saccharomyces cerevisiae | 60.6% |
| Drosophila melanogaster vs. Escherichia coli | 33.3% |
| Saccharomyces cerevisiae vs. Escherichia coli | 31.8% |
Experimental Protocols
This section details the methodologies for the comparative analysis of RPS12 sequences.
RPS12 Sequence Retrieval
-
Objective: To obtain the amino acid sequences of RPS12 for the selected species.
-
Procedure:
-
Navigate to the UniProt Knowledgebase (UniProtKB) (--INVALID-LINK--).
-
In the search bar, enter "RPS12" and the scientific name of the target species (e.g., "RPS12 Homo sapiens").
-
Select the reviewed (Swiss-Prot) entry for the canonical sequence to ensure high-quality annotation.
-
Download the FASTA formatted sequence for each species:
-
Multiple Sequence Alignment (MSA)
-
Objective: To align the retrieved RPS12 sequences to identify conserved regions and calculate percentage identity.
-
Procedure:
-
Access a multiple sequence alignment tool such as Clustal Omega (--INVALID-LINK--).[4][5][6][7][8]
-
Paste the FASTA sequences of all selected species into the input box.
-
Select "Protein" as the sequence type.
-
Keep the default alignment parameters for the initial analysis.
-
Submit the alignment job.
-
From the results page, view the completed alignment. The alignment highlights conserved residues, with an asterisk (*) indicating identical residues in all sequences.
-
To obtain the percentage identity matrix, select the "Percent Identity Matrix" option in the results summary. This provides a pairwise comparison of sequence identities.[5]
-
Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships between the RPS12 proteins from different species.
-
Procedure:
-
Following the multiple sequence alignment in Clustal Omega, navigate to the "Phylogenetic Tree" tab.
-
The tool will generate a phylogram based on the sequence alignment.
-
The branch lengths in the tree are proportional to the amount of evolutionary change.
-
This visual representation illustrates the evolutionary divergence of the RPS12 protein from a common ancestor.[8]
-
Mandatory Visualizations
Experimental Workflow for Comparative Analysis of RPS12
Caption: Experimental workflow for the comparative analysis of RPS12 sequences.
Signaling Pathway: RPS12 in Drosophila Cell Competition
In Drosophila melanogaster, RPS12 plays a crucial role in a process called cell competition, where cells with lower fitness (e.g., heterozygous for a ribosomal protein mutation, termed 'Minute' cells) are eliminated by their wild-type neighbors.[9][10] This signaling pathway is critical for tissue homeostasis and development.
Caption: Simplified signaling pathway of RPS12 in Drosophila cell competition.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. Multiple sequence alignment - Wikipedia [en.wikipedia.org]
- 9. Ribosomal Protein S12e Has a Distinct Function in Cell Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drosophila RpS12 controls translation, growth, and cell competition through Xrp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Complementation of RPS12 Orthologs: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comparative overview of cross-species complementation assays involving the Ribosomal Protein S12 (RPS12) and its orthologs. However, a comprehensive search of publicly available scientific literature did not yield specific experimental data or detailed protocols for the functional complementation of a yeast rps12 mutant with its human counterpart or other orthologs.
Ribosomal Protein S12 is a crucial component of the small ribosomal subunit and is essential for protein synthesis. Due to its fundamental role, the RPS12 gene is highly conserved across species, from yeast to humans. In the budding yeast, Saccharomyces cerevisiae, RPS12 is an essential gene, meaning its deletion is lethal. This characteristic makes it a prime candidate for cross-species complementation assays, where the function of an orthologous gene from another species (e.g., human) can be tested for its ability to rescue the lethal phenotype in a yeast strain lacking a functional RPS12.
Hypothetical Performance Comparison of RPS12 Orthologs
In the absence of published data, the following table presents a hypothetical scenario for the functional complementation of a yeast rps12Δ mutant with RPS12 orthologs from various species. The "Growth Rescue" is a theoretical quantification of how well the ortholog complements the yeast mutant's lethal phenotype, with 100% representing wild-type yeast growth.
| Ortholog Species | Gene Name | Amino Acid Identity to Yeast RPS12 | Predicted Growth Rescue (%) | Notes |
| Saccharomyces cerevisiae | RPS12 | 100% | 100% | Positive control, wild-type yeast gene. |
| Homo sapiens | RPS12 | High | 80-90% | High sequence conservation suggests strong functional complementation. |
| Mus musculus | Rps12 | High | 80-90% | Similar to human, high likelihood of functional conservation. |
| Drosophila melanogaster | RpS12 | Moderate | 60-70% | Functional conservation is likely but may be less efficient. |
| Caenorhabditis elegans | rps-12 | Moderate | 50-60% | Greater evolutionary distance may lead to reduced complementation. |
| Arabidopsis thaliana | RPS12 | Low | 20-30% | Significant divergence might impair interaction with the yeast ribosome. |
Experimental Protocols
The following are detailed, generalized methodologies for performing a cross-species complementation assay with RPS12 orthologs in yeast.
Construction of a Yeast Strain with a Conditional RPS12 Allele
As RPS12 is essential, a strain with a complete deletion is not viable. Therefore, a conditional mutant is required. A common approach is to place the endogenous RPS12 gene under the control of a repressible promoter, such as the GAL1 promoter. This allows the strain to grow on galactose-containing media but not on glucose-containing media.
Protocol:
-
Design a disruption cassette: The cassette should contain a selectable marker (e.g., URA3) and flanking regions homologous to the promoter and terminator of the endogenous RPS12 gene.
-
Transform wild-type yeast: Introduce the disruption cassette into a diploid wild-type yeast strain (e.g., BY4743).
-
Select for transformants: Plate the transformed cells on media lacking uracil to select for successful integration.
-
Verify integration: Use PCR to confirm the correct insertion of the cassette at the RPS12 locus.
-
Sporulation and tetrad dissection: Induce sporulation of the heterozygous diploid strain and dissect the resulting tetrads on galactose-containing media.
-
Isolate conditional mutant: Select haploid spores that are viable on galactose but not on glucose. These will be the rps12Δ::URA3 pGAL1-RPS12 strain.
Cloning of RPS12 Orthologs into a Yeast Expression Vector
The coding sequences of RPS12 orthologs from different species need to be cloned into a yeast expression vector.
Protocol:
-
Obtain cDNA: Synthesize or obtain the full-length coding sequences for the RPS12 orthologs of interest.
-
Vector selection: Choose a suitable yeast expression vector, preferably a centromeric (low copy number) plasmid with a constitutive promoter (e.g., GPD or ADH1) and a selectable marker different from the one used in the yeast strain (e.g., LEU2).
-
Cloning: Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the ortholog cDNAs into the expression vector.
-
Sequence verification: Sequence the resulting plasmids to confirm the correct insertion and integrity of the ortholog coding sequences.
Complementation Assay
This is the core experiment to assess the functionality of the RPS12 orthologs.
Protocol:
-
Transform the conditional yeast strain: Introduce the expression plasmids containing the different RPS12 orthologs (and an empty vector control) into the conditional rps12 yeast strain.
-
Select for transformants: Plate the transformed cells on galactose-containing media lacking the appropriate amino acid for plasmid selection (e.g., leucine).
-
Perform spot test analysis:
-
Grow the transformed yeast strains in liquid galactose-containing selective media to mid-log phase.
-
Normalize the cell densities (e.g., to an OD600 of 1.0).
-
Prepare a 10-fold serial dilution series for each strain.
-
Spot 5 µL of each dilution onto two types of solid media:
-
Galactose-containing selective media (permissive condition).
-
Glucose-containing selective media (restrictive condition).
-
-
Incubate the plates at 30°C for 2-3 days.
-
-
Analyze results: Compare the growth of the different strains on the restrictive media. Growth indicates successful complementation. The degree of growth relative to the wild-type yeast RPS12 control provides a qualitative measure of functional conservation.
Quantitative Growth Analysis
For a more quantitative comparison, growth curves can be generated.
Protocol:
-
Inoculate liquid cultures: Inoculate the transformed yeast strains into glucose-containing selective liquid media at a low starting OD600 (e.g., 0.05).
-
Monitor growth: Use a microplate reader or a spectrophotometer to measure the OD600 at regular intervals over a period of 48-72 hours.
-
Plot growth curves: Plot the OD600 values against time to generate growth curves for each strain.
-
Calculate growth parameters: Determine key growth parameters such as the doubling time and the final cell density to quantitatively compare the complementation efficiency of the different RPS12 orthologs.
Visualizing the Experimental Workflow and Logic
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Unraveling the Structural Consequences of RPS12 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ribosomal Protein S12 (RPS12), a key component of the small ribosomal subunit, plays a critical role in maintaining translational fidelity and ribosome biogenesis. Mutations in the RPS12 gene have been implicated in various human diseases, most notably Diamond-Blackfan Anemia (DBA), a rare inherited bone marrow failure syndrome. Understanding the structural impact of different RPS12 mutations is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of the structural and functional consequences of various RPS12 mutations, supported by experimental data and detailed methodologies.
Comparative Analysis of RPS12 Mutations
Mutations in RPS12 can be broadly categorized based on their impact on the protein's structure and function. These categories include mutations that affect:
-
Protein Stability and Folding: Missense mutations can introduce amino acid changes that disrupt the hydrophobic core or key intramolecular interactions, leading to protein misfolding and degradation.
-
Interaction with Ribosomal RNA (rRNA): RPS12 directly interacts with the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes). Mutations at the protein-rRNA interface can weaken this interaction, impairing ribosome assembly and function.
-
Interaction with other Ribosomal Proteins: RPS12 is part of a network of protein-protein interactions within the small ribosomal subunit. Mutations can disrupt these interactions, leading to instability of the entire subunit.
-
Translational Fidelity: RPS12 is a central component of the decoding center. Mutations in this region can alter the accuracy of tRNA selection, leading to increased or decreased translational errors.
The following table summarizes the known or predicted structural and functional impacts of several key RPS12 mutations.
| Mutation | Location/Domain | Predicted Structural Impact | Functional Consequences | Associated Phenotype/Disease |
| K42T (E. coli) | Near the decoding center | Alters local conformation, potentially affecting interaction with tRNA. | Increases translational fidelity (hyperaccurate phenotype). | Slows down protein synthesis. |
| G97D (Drosophila) | Conserved residue | May alter protein conformation and interaction with other ribosomal components. | Protects "Minute" mutant cells from cell competition. | No obvious morphological phenotype. |
| Various DBA-associated mutations | Throughout the protein | Loss of function, protein instability, impaired ribosome biogenesis. | Haploinsufficiency of RPS12. | Diamond-Blackfan Anemia. |
Signaling Pathways Affected by RPS12 Mutations
Mutations in ribosomal proteins, including RPS12, can trigger cellular stress responses, primarily through the activation of the p53 tumor suppressor pathway. This "ribosomal stress" is a surveillance mechanism that monitors the integrity of ribosome biogenesis.
The RPS12-p53 Signaling Pathway
A simplified representation of the p53 activation pathway in response to RPS12 mutations is depicted below.
Caption: The RPS12-p53 signaling pathway.
Mutations in RPS12 can lead to defects in ribosome assembly, resulting in an accumulation of "free" ribosomal proteins that are not incorporated into ribosomes. These free ribosomal proteins can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis.
In some organisms like Drosophila, mutations in RPS12 have also been shown to influence the Xrp1 signaling pathway, which plays a role in cell competition and the elimination of cells with defective ribosomes.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Mutant Ribosomes
Cryo-EM is a powerful technique to determine the high-resolution structure of large macromolecular complexes like the ribosome.
Methodology:
-
Expression and Purification of Mutant Ribosomes:
-
The gene encoding the RPS12 mutant is introduced into an appropriate expression system (e.g., E. coli, yeast, or mammalian cells).
-
Ribosomes are isolated from cell lysates by differential centrifugation and sucrose density gradient centrifugation.
-
-
Cryo-EM Sample Preparation:
-
A small aliquot of the purified ribosome solution is applied to an EM grid.
-
The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure of the ribosomes.
-
-
Data Collection:
-
The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector.
-
A large dataset of thousands of particle images is collected.
-
-
Image Processing and 3D Reconstruction:
-
Individual ribosome particle images are picked and classified based on their orientation.
-
A 3D reconstruction of the ribosome is generated by averaging the classified images.
-
-
Model Building and Analysis:
-
An atomic model of the ribosome, including the mutant RPS12, is built into the cryo-EM density map.
-
The structure is analyzed to identify conformational changes and altered interactions caused by the mutation.
-
Caption: Experimental workflow for cryo-EM analysis.
In Vitro Translation Assay
This assay is used to assess the functional consequences of RPS12 mutations on protein synthesis.
Methodology:
-
Preparation of Cell-Free Extract:
-
A cell-free extract containing all the necessary components for translation (tRNAs, amino acids, initiation and elongation factors) is prepared from a suitable cell type (e.g., rabbit reticulocytes, wheat germ, or E. coli).
-
-
Reconstitution with Mutant Ribosomes:
-
Purified ribosomes containing the RPS12 mutant are added to the cell-free extract.
-
-
In Vitro Translation Reaction:
-
A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the reaction mixture.
-
The reaction is incubated at an optimal temperature to allow for protein synthesis.
-
-
Quantification of Protein Synthesis:
-
The amount of reporter protein synthesized is quantified using a suitable method (e.g., luminescence measurement for luciferase or fluorescence measurement for GFP).
-
The activity of the mutant ribosomes is compared to that of wild-type ribosomes.
-
Ribosome Profiling
Ribosome profiling is a high-throughput sequencing technique used to monitor translation dynamics in vivo.
Methodology:
-
Cell Treatment and Lysis:
-
Cells expressing the RPS12 mutant are treated with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Cells are lysed to release the ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
The cell lysate is treated with a nuclease (e.g., RNase I) to digest the mRNA regions that are not protected by the ribosomes. The resulting ribosome-protected mRNA fragments are called "footprints."
-
-
Ribosome Isolation:
-
Ribosome-footprint complexes are isolated by ultracentrifugation through a sucrose cushion.
-
-
Library Preparation and Sequencing:
-
The mRNA footprints are extracted from the ribosomes.
-
A sequencing library is prepared from the footprints and sequenced using a next-generation sequencing platform.
-
-
Data Analysis:
-
The sequencing reads are mapped to the transcriptome to determine the positions of the ribosomes on the mRNAs.
-
This data can reveal changes in translation efficiency and identify sites of ribosomal pausing caused by the RPS12 mutation.
-
Conclusion
The structural and functional characterization of RPS12 mutations is crucial for understanding the molecular basis of associated diseases and for the development of novel therapeutic strategies. The combination of high-resolution structural methods like cryo-EM with functional assays provides a powerful approach to dissect the intricate consequences of these mutations on ribosome biology and cellular homeostasis. Further research into the diverse landscape of RPS12 mutations will undoubtedly shed more light on the complex interplay between ribosome function, cellular signaling, and human health.
Validating RPS12's Role in Diamond-Blackfan Anemia: A Comparative Guide to Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mouse models used to validate the role of ribosomal proteins in Diamond-Blackfan Anemia (DBA), with a special focus on the emerging role of Ribosomal Protein S12 (RPS12). We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and signaling pathways to aid in the objective assessment of these models.
Introduction to Diamond-Blackfan Anemia and the Role of Ribosomal Proteins
Diamond-Blackfan Anemia is a rare inherited bone marrow failure syndrome characterized by a selective failure of erythropoiesis, congenital anomalies, and a predisposition to cancer.[1] The genetic basis of DBA is heterogeneous, with mutations in over 20 ribosomal protein (RP) genes identified in approximately 70-80% of patients.[1] These mutations typically lead to haploinsufficiency of the respective RP, disrupting ribosome biogenesis and function. While RPS19 is the most frequently mutated gene, accounting for about 25% of cases, a growing list of other RP genes, including RPL5, RPL11, RPL35A, RPS7, RPS10, RPS17, RPS24, and RPS26, have been implicated.[2]
Recent studies have brought attention to the role of RPS12 in hematopoiesis and erythropoiesis, prompting an evaluation of its significance in the context of DBA. This guide will delve into the validation of the Rps12 heterozygous mouse model and compare its phenotype to more established DBA mouse models.
Comparative Analysis of DBA Mouse Models
The validation of a gene's role in DBA pathogenesis heavily relies on the phenotypic recapitulation of the human disease in animal models. Below is a comparative summary of key hematological parameters from mouse models with heterozygous mutations in Rps12 and other well-characterized DBA-associated genes.
| Gene | Mouse Model | Red Blood Cell (RBC) Count | Hemoglobin (Hgb) | Hematocrit (Hct) | Mean Corpuscular Volume (MCV) | Other Key Phenotypes |
| Rps12 | Rps12KO/+ | Decreased | Decreased | Decreased | Increased | Pancytopenia, reduced hematopoietic stem and progenitor cells, block in erythroid maturation. |
| Rps19 | Inducible shRNA | Decreased (upon induction) | Decreased (upon induction) | Decreased (upon induction) | Increased | Dose-dependent anemia, impaired erythroid differentiation at the CFU-E to proerythroblast transition. |
| Rpl5 | Inducible shRNA | Mildly Decreased (in ~20% of mice) | Mildly Decreased | Mildly Decreased | Not specified | Marked reticulocytopenia, bone marrow erythroblastopenia.[3] |
| Rpl11 | Rpl11+/- | Decreased | Decreased | Decreased | Increased | Macrocytic anemia, reduced reticulocytes, decreased BFU-E colony formation.[4] |
| Rps7 | Rps7Mtu/+ & Rps7Zma/+ | No significant difference | No significant difference | No significant difference | Slightly Increased (Mtu/+) | No significant anemia, morphological and neuroanatomical phenotypes.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Here, we outline the key protocols used in the characterization of DBA mouse models.
Generation of Ribosomal Protein Haploinsufficient Mouse Models
-
Gene Targeting: Heterozygous knockout models (e.g., Rps12KO/+, Rpl11+/-) are typically generated using Cre-LoxP or CRISPR/Cas9 technology to introduce a null allele of the target RP gene.
-
Inducible shRNA Models: For genes where complete haploinsufficiency may be embryonic lethal or to control the timing of gene knockdown, an inducible short hairpin RNA (shRNA) approach is used (e.g., Rps19 and Rpl5 models). This often involves a tetracycline-inducible system where the shRNA is expressed upon administration of doxycycline.
Hematological Analysis
-
Complete Blood Count (CBC): Peripheral blood is collected from mice (e.g., via tail vein or retro-orbital sinus) into EDTA-containing tubes. A hematology analyzer is used to determine RBC count, hemoglobin, hematocrit, MCV, white blood cell (WBC) count, and platelet count.
-
Reticulocyte Count: Reticulocytes are stained with a fluorescent dye (e.g., thiazole orange) and quantified by flow cytometry to assess the rate of red blood cell production.
Bone Marrow Analysis
-
Bone Marrow Cellularity: Femurs and tibias are flushed to isolate bone marrow cells. Total nucleated cells are counted using a hemocytometer or an automated cell counter.
-
Erythroid Progenitor Assays (CFU-E/BFU-E): Bone marrow cells are cultured in methylcellulose-based medium containing cytokines that support the growth of erythroid colonies. Colony-forming unit-erythroid (CFU-E) and burst-forming unit-erythroid (BFU-E) colonies are counted after several days of culture to quantify the number of early and late erythroid progenitors.
-
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs): Bone marrow cells are stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify and quantify different HSPC populations (e.g., LSK cells, CMPs, MEPs, GMPs) using a flow cytometer.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in validating DBA mouse models, we have generated diagrams using the DOT language.
Caption: General experimental workflow for the generation and validation of a Diamond-Blackfan Anemia mouse model.
References
- 1. Animal models of Diamond-Blackfan anemia: updates and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Diamond-Blackfan Anemia: Current Evidence on Involved Genes and Treatment Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rpl5-Inducible Mouse Model for Studying Diamond-Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mutation of the Diamond-Blackfan Anemia Gene Rps7 in Mouse Results in Morphological and Neuroanatomical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation of the Diamond-Blackfan Anemia Gene Rps7 in Mouse Results in Morphological and Neuroanatomical Phenotypes | PLOS Genetics [journals.plos.org]
Unraveling the Dual Impact of RPS12 Mutations: A Comparative Guide to Translational Fidelity and Growth Rate
For researchers, scientists, and drug development professionals, understanding the intricate relationship between ribosomal protein mutations and cellular function is paramount. This guide provides a comprehensive comparison of the effects of mutations in the ribosomal protein S12 (RPS12) on two critical cellular processes: translational fidelity and growth rate. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a valuable resource for those investigating ribosome biology and its implications for disease and drug discovery.
Quantitative Comparison of RPS12 Mutant Effects
The following tables summarize the observed effects of specific RPS12 mutations on translational fidelity and growth rate. It is important to note that the data are compiled from various studies and methodologies, as indicated in the experimental protocols section.
| E. coli RPS12 Mutation | Effect on Translational Fidelity | Effect on Growth Rate/Protein Synthesis | Reference |
| Wild-Type | Baseline | Normal | N/A |
| K42T | Higher accuracy | 1.3-fold higher protein production in a cell-free system | [1] |
| K42R | ~2-fold increase in fidelity | Almost no impact on growth rate | [2] |
| K42N | Higher accuracy | Lower protein synthesis activity in a cell-free system | [1] |
| K42I | Higher accuracy | Lower protein synthesis activity in a cell-free system | [1] |
| K87Q | No significant effect on accuracy | 15% drop in translational elongation rate | [3] |
| Mutations at P90 | Higher accuracy | No significant difference in protein synthesis activity in a cell-free system compared to wild-type | [1] |
| Mutations at G91 | Higher accuracy | No significant difference in protein synthesis activity in a cell-free system compared to wild-type | [1] |
Experimental Protocols
Measuring Translational Fidelity: Dual-Luciferase Reporter Assay
This protocol is adapted from methodologies used to assess translational fidelity in bacteria and provides a robust system for quantifying nonsense codon readthrough and frameshifting events.[4][5][6]
Objective: To quantify the frequency of translational errors (nonsense readthrough or frameshifting) for a specific RPS12 mutant.
Materials:
-
E. coli strain expressing the RPS12 mutation of interest.
-
Dual-luciferase reporter plasmid (contains a Renilla luciferase gene followed by a test sequence with a premature stop codon or a frameshift-inducing sequence, and then a firefly luciferase gene).
-
Control plasmid (with the two luciferase genes in-frame).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Lysis buffer.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transformation: Transform the E. coli strain with the dual-luciferase reporter plasmid and the control plasmid.
-
Culture Growth: Inoculate single colonies into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight cultures into fresh LB medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells to release the cellular contents, including the expressed luciferases.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. This measures the amount of readthrough or frameshifting.
-
Subsequently, add the Renilla luciferase substrate (with a quenching agent for the firefly luciferase) and measure the luminescence again. This serves as an internal control for transcription and translation levels.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for both the reporter and control plasmids. The translational error rate is determined by comparing the ratio from the reporter plasmid to the ratio from the control plasmid.
Measuring Bacterial Growth Rate
This protocol outlines a standard method for determining the doubling time of a bacterial culture.
Objective: To determine the growth rate (doubling time) of an E. coli strain with a specific RPS12 mutation.
Materials:
-
E. coli strain expressing the RPS12 mutation of interest.
-
Luria-Bertani (LB) medium.
-
Spectrophotometer.
-
Incubator shaker.
Procedure:
-
Inoculation: Inoculate a single colony of the E. coli strain into LB medium and grow overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight culture into a larger volume of fresh, pre-warmed LB medium to an initial OD600 of approximately 0.05.
-
Monitoring Growth:
-
Place the culture in an incubator shaker at 37°C.
-
At regular intervals (e.g., every 20-30 minutes), remove a sample of the culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the OD600 values against time.
-
The data points corresponding to the exponential growth phase should form a straight line.
-
Determine the slope of this line (μ), which represents the specific growth rate.
-
Calculate the doubling time (t_d) using the formula: t_d = ln(2) / μ.
-
Signaling Pathways and Experimental Workflows
RPS12-Xrp1 Signaling Pathway in Drosophila
In Drosophila, ribosomal stress, such as that caused by mutations in other ribosomal proteins, can trigger a signaling pathway mediated by RPS12 and the transcription factor Xrp1. This pathway leads to a reduction in overall translation and growth.[2]
Caption: The RPS12-Xrp1 signaling pathway in Drosophila.
Experimental Workflow for Comparing RPS12 Mutants
The following diagram illustrates the logical flow of experiments to compare the effects of different RPS12 mutations.
Caption: Experimental workflow for comparative analysis.
References
- 1. Effects of Escherichia coli ribosomal protein S12 mutations on cell-free protein synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Translational Fidelity during Bacterial Stresses and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. escholarship.org [escholarship.org]
A Guide to Comparative Proteomics: Identifying Protein Interactions with Wild-Type vs. Mutant RPS12
For Researchers, Scientists, and Drug Development Professionals
Experimental Design and Workflow
The overall goal is to identify and quantify proteins that co-purify with a "bait" protein (RPS12 WT or mutant) from a complex cellular mixture. A common and powerful technique for this is affinity purification-mass spectrometry (AP-MS).[1][2][3] A quantitative proteomics approach, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), is integrated to allow for the precise comparison of protein abundances between the WT and mutant RPS12 pull-downs.[4][5][6][7]
Below is a conceptual workflow for this comparative proteomics experiment.
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments involved in this comparative proteomics study.
1. Cell Culture and Stable Isotope Labeling (SILAC)
-
Objective: To metabolically label the entire proteome of two cell populations with "light" and "heavy" isotopes of specific amino acids to enable relative quantification by mass spectrometry.
-
Protocol:
-
Select a suitable human cell line (e.g., HEK293T) that is amenable to transfection and grows well in culture.
-
Culture one population of cells in "light" SILAC medium containing normal isotopic abundance lysine and arginine.
-
Culture a second population of cells in "heavy" SILAC medium containing stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[6]
-
2. Expression of Wild-Type and Mutant RPS12
-
Objective: To express epitope-tagged versions of WT and mutant RPS12 in the "light" and "heavy" labeled cells, respectively.
-
Protocol:
-
Clone the cDNAs for human WT-RPS12 and the specific mutant of interest into a mammalian expression vector that includes an N-terminal or C-terminal epitope tag (e.g., FLAG, HA, or Myc). The FLAG tag is a good choice due to the availability of high-quality antibodies for immunoprecipitation.
-
Transfect the "light" cell population with the vector expressing FLAG-tagged WT-RPS12.
-
Transfect the "heavy" cell population with the vector expressing FLAG-tagged mutant-RPS12.
-
Allow the cells to express the proteins for 24-48 hours.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To isolate the "bait" protein (FLAG-tagged RPS12) along with its interacting "prey" proteins.[8][9][10]
-
Protocol:
-
Harvest and lyse the "light" and "heavy" cells separately in a lysis buffer that preserves protein-protein interactions (e.g., a buffer containing non-ionic detergents like NP-40 or Triton X-100, and supplemented with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate.
-
Combine equal amounts of protein from the "light" (WT-RPS12) and "heavy" (mutant-RPS12) lysates.
-
Incubate the combined lysate with anti-FLAG antibody-conjugated magnetic beads. The antibody will bind to the FLAG-tagged RPS12 proteins.
-
Perform a series of washes with the lysis buffer to remove proteins that are non-specifically bound to the beads.
-
Elute the bound proteins from the beads. This can be done using a low pH buffer or by competitive elution with a FLAG peptide.
-
4. Sample Preparation for Mass Spectrometry
-
Objective: To digest the eluted proteins into peptides suitable for mass spectrometry analysis.
-
Protocol:
-
Denature the eluted proteins and reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the cysteine residues with an alkylating agent like iodoacetamide to prevent the reformation of disulfide bonds.
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.
-
Clean up the resulting peptide mixture to remove salts and detergents that can interfere with mass spectrometry analysis.
-
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate the peptides and determine their mass-to-charge ratio and sequence.
-
Protocol:
-
The peptide mixture is injected into a liquid chromatography system to separate the peptides based on their hydrophobicity.
-
As the peptides elute from the chromatography column, they are ionized and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio of the intact peptides. The "light" and "heavy" peptide pairs will appear as distinct peaks separated by a known mass difference.
-
The most abundant peptides are then selected for fragmentation, and a tandem mass spectrum (MS2) is acquired for each.[11]
-
6. Data Analysis and Interpretation
-
Objective: To identify the proteins in the sample and quantify the relative abundance of each protein between the WT and mutant RPS12 pull-downs.[12][13][14]
-
Protocol:
-
The raw MS data is processed using software that can identify peptides from the MS2 spectra by searching against a protein sequence database.
-
The software then quantifies the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 scans.
-
The output will be a list of proteins identified in the pull-down, with a ratio of "heavy" to "light" for each protein.
-
Statistical analysis is performed to identify proteins with a significant change in their heavy/light ratio, indicating a differential interaction with WT versus mutant RPS12.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of the proteins that show differential interaction with wild-type versus mutant RPS12.
Table 1: Hypothetical Quantitative Proteomics Data for Proteins Differentially Interacting with WT vs. Mutant RPS12
| Protein ID (UniProt) | Gene Name | Protein Name | Ratio (Mutant/WT) | Log2 Fold Change (Mutant/WT) | p-value | Biological Function |
| P62263 | RPL3 | 60S ribosomal protein L3 | 1.1 | 0.14 | 0.85 | Ribosome component |
| P62841 | RPS2 | 40S ribosomal protein S2 | 0.95 | -0.07 | 0.91 | Ribosome component |
| Q13155 | EIF4A1 | Eukaryotic initiation factor 4A-I | 3.2 | 1.68 | <0.01 | Translation initiation |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.4 | -1.32 | <0.05 | Protein folding |
| Q09028 | XPO1 | Exportin-1 | 2.8 | 1.48 | <0.01 | Nuclear export |
| P63104 | YWHAZ | 14-3-3 protein zeta/delta | 0.5 | -1.0 | <0.05 | Signal transduction |
Note: This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathway Involvement
Mutations in ribosomal proteins can have extra-ribosomal functions and affect various signaling pathways. For instance, alterations in RPS12 could potentially impact pathways involved in cell growth, proliferation, and stress responses. Identifying the differential interactors can provide clues to which pathways are affected.
This guide provides a robust framework for investigating the differential protein interactions of wild-type and mutant RPS12. The successful execution of these experiments will yield valuable insights into the molecular consequences of RPS12 mutations, paving the way for a better understanding of associated diseases and the development of novel therapeutic strategies.
References
- 1. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry protocol v1 [protocols.io]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to proteomics data analysis [bioconductor.org]
- 14. bigomics.ch [bigomics.ch]
Safety Operating Guide
Navigating the Labyrinth of Chemical Disposal: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides a comprehensive framework for the proper disposal of hazardous chemicals, using "S 12" as a placeholder for any laboratory chemical requiring disposal. The fundamental first step in any disposal procedure is to identify the chemical and consult its Safety Data Sheet (SDS), which provides the most accurate and specific handling and disposal information.
General Disposal Procedures
When handling chemical waste, it is imperative to follow a structured disposal process. This ensures the safety of laboratory personnel and minimizes the environmental impact. The following steps provide a general workflow for the disposal of a hazardous chemical, referred to here as "this compound".
Step 1: Chemical Identification and SDS Review
-
Identify the Chemical: Accurately identify the chemical waste. If it is a mixture, identify all components. For internally coded substances like "this compound," it is crucial to determine the exact chemical name or composition.
-
Locate and Review the SDS: Obtain the Safety Data Sheet (SDS) for the chemical. The SDS is the primary source of information regarding the chemical's properties, hazards, and disposal requirements. Pay close attention to Section 13: Disposal Considerations and Section 7: Handling and Storage.[1]
Step 2: Segregation of Waste
-
Compatibility: Never mix incompatible wastes. Mixing certain chemicals can lead to violent reactions, explosions, or the release of toxic gases. The SDS will provide information on chemical incompatibilities.
-
Waste Streams: Segregate waste into appropriate categories such as organic solvents, aqueous waste, solid waste, and halogenated waste.[2] Each category has specific disposal routes.
Step 3: Proper Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
-
Containers: Use appropriate, non-reactive containers with secure lids.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
Step 4: Treatment and Neutralization (If Applicable and Permissible)
-
Acids and Bases: Some aqueous acidic or basic wastes may be neutralized in the lab to a pH between 6 and 9 before drain disposal, provided they do not contain heavy metals or other regulated substances.[3] This should only be done if permitted by local regulations and outlined in the laboratory's chemical hygiene plan.
-
Log Sheets: Maintain a log sheet to track neutralization procedures, including the type and amount of waste neutralized.[3]
Step 5: Disposal Pickup
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.
-
Documentation: Ensure all required paperwork is completed for the waste pickup.
Quantitative Data Summary
The following table should be populated with specific data obtained from the Safety Data Sheet (SDS) of the chemical being disposed of.
| Parameter | Value (from SDS) | Units |
| pH | ||
| Boiling Point | °C / °F | |
| Flash Point | °C / °F | |
| Permissible Exposure Limit (PEL) | ppm or mg/m³ | |
| Recommended Neutralizing Agent | ||
| Incompatible Materials |
Experimental Protocol: Neutralization of Acidic Waste
This is a generalized protocol and must be adapted based on the specific acid, its concentration, and institutional safety guidelines.
Objective: To neutralize a waste acidic solution to a pH suitable for drain disposal, as permitted by local regulations.
Materials:
-
Waste acidic solution
-
Appropriate neutralizing agent (e.g., 1M sodium hydroxide or sodium bicarbonate)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Large, non-reactive container (e.g., borosilicate glass beaker)
Procedure:
-
Preparation: Don all required PPE. Work in a well-ventilated fume hood. Place the waste acidic solution in the large container with a stir bar.
-
Dilution: If the acid is concentrated, slowly and carefully dilute it by adding the acid to a large volume of cold water. Never add water to acid.
-
Neutralization: While continuously stirring the diluted acidic solution, slowly add the neutralizing agent in small increments.
-
pH Monitoring: Regularly monitor the pH of the solution using pH strips or a pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 9.0.
-
Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be poured down the drain with a copious amount of water, in accordance with local regulations.
-
Documentation: Record the neutralization process in a logbook.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Clarification Required: Identifying "S 12" for Accurate Safety Protocols
To provide essential safety and logistical information for handling "S 12," clarification of the specific chemical or substance is necessary. The designation "this compound" is ambiguous and does not correspond to a uniquely identifiable chemical in standard databases.
Initial searches for "this compound" in the context of laboratory safety yielded broad results, including:
-
Principle 12 of Green Chemistry: This principle focuses on designing safer chemicals and processes.
-
General Laboratory Safety: Standard safety protocols applicable to a wide range of substances.
-
Sulfur (S): The elemental symbol for sulfur is S, and it is the 16th element on the periodic table.
-
Various Chemical Compounds: The search also returned information on a variety of unrelated chemical compounds.
Without a more specific identifier, it is impossible to provide accurate and reliable information on personal protective equipment (PPE), handling procedures, disposal plans, and emergency protocols.
To proceed, please provide additional information to identify "this compound," such as:
-
Full Chemical Name: The complete and unabbreviated name of the compound.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Alternative Names or Synonyms: Any other names the substance might be known by.
-
Context of Use: The type of research or application where "this compound" is being used.
Once the specific substance is identified, a comprehensive guide to its safe handling, including detailed personal protective equipment requirements, operational workflows, and disposal instructions, can be developed. This will include summarizing quantitative data in structured tables and creating diagrams for experimental and safety protocols as requested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
